1-formylpiperidine-4-carboxylic Acid
Description
The exact mass of the compound 1-formylpiperidine-4-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-formylpiperidine-4-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-formylpiperidine-4-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-formylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-5-8-3-1-6(2-4-8)7(10)11/h5-6H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNTWTMLHCGAJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374697 | |
| Record name | 1-formylpiperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84163-42-8 | |
| Record name | 1-Formylisonipecotic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84163-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-formylpiperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-formylpiperidine-4-carboxylic acid CAS 84163-42-8 properties
An In-depth Technical Guide to 1-Formylpiperidine-4-carboxylic Acid (CAS 84163-42-8)
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 1-formylpiperidine-4-carboxylic acid. It moves beyond a simple data sheet to provide in-depth insights into its properties, synthesis, reactivity, and applications, grounded in established chemical principles.
Introduction: A Versatile Scaffold in Modern Chemistry
1-Formylpiperidine-4-carboxylic acid, also known by its synonym 1-formylisonipecotic acid, is a bifunctional organic molecule featuring a piperidine core.[1] This scaffold is of significant interest in medicinal chemistry due to the prevalence of the piperidine ring in numerous pharmaceuticals. The presence of both a carboxylic acid and a tertiary formamide group provides two distinct points for chemical modification, making it a valuable building block for creating complex molecular architectures and libraries of potential drug candidates. Its utility is exemplified by its role as a key intermediate in the synthesis of pharmaceuticals like the antipsychotic drug risperidone.[2] This guide will detail the essential technical knowledge required to effectively utilize this compound in a research and development setting.
Section 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a compound is critical for its successful application in synthesis and analysis. The data presented here are compiled from various chemical data repositories and provide a complete physicochemical profile.
Physicochemical Properties
The key physical and chemical properties of 1-formylpiperidine-4-carboxylic acid are summarized below. These parameters are essential for predicting its behavior in various solvents, its reactivity, and its potential for oral bioavailability in drug candidates (Lipinski's Rule of Five).
| Property | Value | Reference |
| CAS Number | 84163-42-8 | [1] |
| Molecular Formula | C₇H₁₁NO₃ | [1][3] |
| Molecular Weight | 157.17 g/mol | [1][4] |
| IUPAC Name | 1-formylpiperidine-4-carboxylic acid | [1] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 137-138 °C | |
| Boiling Point | 377.8 °C at 760 mmHg | |
| Density | 1.35 g/cm³ | |
| pKa (Predicted) | 4.44 ± 0.20 | [2][6] |
| Topological Polar Surface Area | 57.6 Ų | [1][6] |
| XLogP3-AA (Predicted) | -0.2 | [1] |
Structural Representation
The two-dimensional structure of the molecule is fundamental to understanding its chemistry.
Caption: 2D Structure of 1-formylpiperidine-4-carboxylic acid.
Spectroscopic Signature Analysis
Spectroscopic data provides the definitive structural confirmation of a molecule. While raw spectra are instrument-dependent, the expected patterns for 1-formylpiperidine-4-carboxylic acid are highly characteristic.
1.3.1. ¹H NMR Spectroscopy The proton NMR spectrum is a powerful tool for structural elucidation. For this molecule, we anticipate distinct signals corresponding to the formyl, piperidine ring, and carboxylic acid protons.
-
Formyl Proton (-CHO): A singlet is expected around 8.0-8.2 ppm. This downfield shift is characteristic of a proton attached to a carbonyl carbon adjacent to a nitrogen atom.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically appearing far downfield (>10-12 ppm), which may be exchangeable with D₂O.
-
Piperidine Protons (CH, CH₂): These protons will appear as a series of complex multiplets between approximately 1.5 and 4.0 ppm. The protons on carbons adjacent to the nitrogen (positions 2 and 6) will be the most deshielded. The proton at the C4 position will also be shifted downfield due to the adjacent carboxylic acid group.
1.3.2. Infrared (IR) Spectroscopy IR spectroscopy is invaluable for identifying key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹.[7] This characteristic broadness is due to hydrogen bonding between carboxylic acid dimers.
-
C=O Stretch (Amide): A strong, sharp absorption band around 1640-1670 cm⁻¹. This is the N-formyl carbonyl group.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically appears around 1700-1725 cm⁻¹.[7] This may overlap with the amide carbonyl, but is often distinguishable.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the sp³ C-H bonds of the piperidine ring.[7]
1.3.3. Mass Spectrometry (MS) Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion (M+): The expected molecular ion peak for C₇H₁₁NO₃ would be at m/z 157.07.[1]
-
Key Fragmentation: A common fragmentation pathway for carboxylic acid derivatives is the formation of an acylium ion (R-CO⁺).[8][9] We can anticipate fragmentation patterns involving the loss of the formyl group (-29), the carboxylic acid group (-45), or other fragments resulting from the cleavage of the piperidine ring.
Section 2: Synthesis and Purification Protocol
The most direct and common laboratory synthesis for 1-formylpiperidine-4-carboxylic acid involves the N-formylation of the readily available starting material, piperidine-4-carboxylic acid (isonipecotic acid). The following protocol is a robust method for achieving this transformation.
Proposed Synthesis Workflow: N-Formylation of Isonipecotic Acid
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
Rationale: This procedure utilizes the mixed anhydride method, where formic acid is activated by acetic anhydride in situ to form formyl acetate, a potent formylating agent. This method is efficient, uses readily available reagents, and avoids harsh conditions.
Materials:
-
Piperidine-4-carboxylic acid (isonipecotic acid)
-
Formic acid (≥95%)
-
Acetic anhydride
-
Deionized water
-
Ethanol (for recrystallization, optional)
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and an ice bath, add piperidine-4-carboxylic acid (1.0 eq). Add formic acid (3.0 eq) to the flask and stir until the solid is fully dissolved or a uniform slurry is formed. Cool the mixture to 0-5 °C.
-
Formylation: While maintaining the temperature between 0-10 °C, slowly add acetic anhydride (1.2 eq) dropwise to the stirred mixture.
-
Causality Insight: This slow, cold addition is crucial to control the exothermic reaction between formic acid and acetic anhydride and to favor the formation of the mixed formyl-acetyl anhydride over self-condensation of acetic anhydride.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours to ensure the reaction goes to completion.
-
Workup and Isolation: Carefully pour the reaction mixture into a beaker containing cold deionized water (approx. 10 volumes). A white precipitate should form.
-
Trustworthiness Check: The product is a solid with limited water solubility, while the reactants and by-products (acetic acid, excess formic acid) are highly water-soluble. This differential solubility provides an effective initial purification.
-
-
Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual acids.
-
Dry the crude product under vacuum.
Purification Protocol
Method: Recrystallization is the most effective method for purifying the crude solid product.
-
Transfer the crude, dry solid to an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water (or an ethanol/water mixture for better solubility) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Section 3: Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 1-formylpiperidine-4-carboxylic acid stems from its two orthogonal functional groups.
Reactivity Profile
-
Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides. This allows for the extension of the molecular scaffold by linking it to various amines, alcohols, or other nucleophiles, a common strategy in building chemical libraries for high-throughput screening.
-
Tertiary Amide (Formamide): The formamide is relatively stable but can be hydrolyzed back to the secondary amine (piperidine) under strong acidic or basic conditions. More importantly, the formyl group can act as a protecting group for the piperidine nitrogen, allowing selective reactions at the carboxylic acid moiety.
Application as a Synthetic Intermediate
This molecule is a crucial building block in multi-step syntheses. Its structure allows it to serve as a constrained analog of γ-aminobutyric acid (GABA), making it a valuable starting point for compounds targeting the central nervous system.[10]
Caption: Role as a versatile intermediate in synthesis.
A prime example is its use in synthesizing risperidone.[2] The piperidine core of this molecule is a central feature for its antipsychotic activity. The synthesis involves coupling the carboxylic acid moiety of a piperidine derivative with another molecular fragment. Using a pre-formed building block like 1-formylpiperidine-4-carboxylic acid streamlines this process.
Section 4: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a laboratory setting. 1-Formylpiperidine-4-carboxylic acid is classified as an irritant.
GHS Hazard Information
| Hazard Code | Statement | GHS Pictogram | Signal Word |
| H315 | Causes skin irritation | GHS07 | Warning |
| H319 | Causes serious eye irritation | GHS07 | Warning |
| H335 | May cause respiratory irritation | GHS07 | Warning |
(Data sourced from aggregated GHS information).[1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[11]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek medical attention.[12]
-
Storage Guidelines
-
Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]
-
Recommendations: For long-term stability, it is recommended to keep the container sealed and stored in a dark place to prevent potential degradation.[2]
Conclusion
1-Formylpiperidine-4-carboxylic acid (CAS 84163-42-8) is more than a simple chemical reagent; it is a versatile and enabling tool for the modern medicinal chemist. Its well-defined physicochemical properties, predictable spectroscopic signatures, and straightforward synthesis make it a reliable component in complex synthetic routes. By understanding its reactivity and handling it with the appropriate safety precautions, researchers can fully leverage its potential as a key building block in the development of novel therapeutics and other advanced materials.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759232, 1-Formyl-4-piperidinecarboxylic Acid. Retrieved from [Link]
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Chem-Supply. (n.d.). 4-Formylpiperidine-1-carboxylic acid benzyl ester SDS/MSDS. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Formylpiperidine Spectrum. Retrieved from [Link]
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NIST. (n.d.). 1-Piperidinecarboxaldehyde in the NIST WebBook. Retrieved from [Link]
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Zádor, F., et al. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 19(7), 9437-9453. Retrieved from [Link]
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Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]
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NIST. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid in the NIST WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure for N-Formylpiperidine use. Retrieved from [Link]
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Clark, J. (2015). Interpreting infra-red spectra. Retrieved from [Link]
- Google Patents. (n.d.). CN1091104C - Preparation of N-formyl piperidine.
- Google Patents. (n.d.). CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof.
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ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of N-formylisonipecotic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Physicochemical Properties in Drug Development
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These intrinsic characteristics govern a compound's behavior from the moment of administration to its interaction with the biological target. For N-formylisonipecotic acid, a molecule of interest as a potential building block or impurity in pharmaceutical synthesis, a detailed physicochemical profile is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing robust analytical methods and stable formulations.
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. It aims to provide a deeper, mechanistic understanding of why these properties are critical and how they are reliably determined. The protocols detailed herein are presented not as rote instructions, but as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity. Where experimental data is not publicly available, high-quality computational predictions are provided, with the explicit caveat that these serve as a guide for further experimental verification—a crucial distinction in rigorous scientific practice.
Molecular Identity and Structure
N-formylisonipecotic acid, also known as 1-formylpiperidine-4-carboxylic acid, is a derivative of isonipecotic acid, a piperidine-4-carboxylic acid. The introduction of a formyl group to the piperidine nitrogen significantly alters the molecule's electronic and steric properties compared to its parent compound.
-
Chemical Name: 1-formylpiperidine-4-carboxylic acid
-
Synonyms: N-formylisonipecotic acid, 1-formyl-4-piperidinecarboxylic acid
-
CAS Number: 84163-42-8
-
Molecular Formula: C₇H₁₁NO₃
-
Molecular Weight: 157.17 g/mol
The structural formula of N-formylisonipecotic acid is presented below:
Core Physicochemical Properties: A Tabulated Summary
The following table summarizes the key physicochemical properties of N-formylisonipecotic acid. It is crucial to note the distinction between experimentally determined and computationally predicted values.
| Property | Value | Data Source |
| Melting Point | 137-138 °C | Experimental |
| Boiling Point | 377.8 ± 35.0 °C | Predicted |
| Aqueous Solubility (logS) | -0.8 (predicted) | Predicted |
| pKa (acidic) | 4.3 (predicted) | Predicted |
| logP (octanol-water partition coefficient) | -0.2 (predicted) | Predicted |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each physicochemical property, including its significance in drug development and a step-by-step protocol for its experimental determination.
Melting Point: A Gateway to Purity and Stability
The melting point is a fundamental thermal property that provides initial insights into the purity and solid-state stability of a compound. A sharp melting range is indicative of high purity, while a broad range can suggest the presence of impurities.
Experimental Determination: Capillary Melting Point Method
This method is a classic and reliable technique for determining the melting point of a crystalline solid.
Protocol:
-
Sample Preparation: A small amount of dry N-formylisonipecotic acid is finely powdered.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to a depth of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Diagram: Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Boiling Point: An Indicator of Volatility
The boiling point provides information about the volatility of a compound. For non-volatile compounds like N-formylisonipecotic acid, experimental determination can be challenging due to decomposition at high temperatures. Therefore, computational prediction is often employed.
Computational Prediction:
The predicted boiling point of 377.8 ± 35.0 °C suggests that N-formylisonipecotic acid is a non-volatile solid under standard conditions. This high boiling point is attributed to the presence of the carboxylic acid and amide functional groups, which can participate in strong intermolecular hydrogen bonding.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can lead to low and variable absorption, hindering therapeutic efficacy.
Predicted Aqueous Solubility (logS):
The predicted logS value of -0.8 indicates that N-formylisonipecotic acid is likely to be moderately soluble in water. The presence of the polar carboxylic acid and formyl groups contributes to its aqueous solubility.
Experimental Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol:
-
Equilibration: An excess amount of N-formylisonipecotic acid is added to a known volume of purified water in a sealed container.
-
Shaking: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of N-formylisonipecotic acid in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Diagram: Aqueous Solubility Determination Workflow
Caption: Workflow for Aqueous Solubility Determination.
pKa: Understanding Ionization and its Impact
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with ionizable groups, the pKa determines the extent of ionization at a given pH. This is crucial as the ionization state affects a drug's solubility, permeability, and interaction with its target.
Predicted pKa:
N-formylisonipecotic acid has a carboxylic acid group, which is acidic. The predicted pKa of 4.3 is typical for a carboxylic acid. At physiological pH (around 7.4), the carboxylic acid group will be predominantly deprotonated (ionized), rendering the molecule negatively charged.
Experimental Determination: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound.
Protocol:
-
Solution Preparation: A known concentration of N-formylisonipecotic acid is dissolved in water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined as the pH at the half-equivalence point.
Diagram: pKa Determination by Titration
Caption: Workflow for pKa Determination via Titration.
logP: Gauging Lipophilicity and Membrane Permeability
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity (fat-solubility). It is a critical parameter for predicting a drug's ability to cross biological membranes, its distribution in the body, and its potential for metabolism.
Predicted logP:
The predicted logP of -0.2 suggests that N-formylisonipecotic acid is relatively hydrophilic. This is consistent with the presence of the polar carboxylic acid and amide functional groups. A low logP value generally indicates good aqueous solubility but may suggest poor passive diffusion across lipid membranes.
Experimental Determination: Shake-Flask Method
Similar to solubility determination, the shake-flask method is the traditional approach for measuring logP.
Protocol:
-
Solvent Preparation: n-octanol and water are mutually saturated.
-
Partitioning: A known amount of N-formylisonipecotic acid is dissolved in one of the phases, and then the two phases are mixed and shaken until equilibrium is reached.
-
Phase Separation: The octanol and aqueous layers are carefully separated.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Conclusion: A Foundation for Further Investigation
This technical guide provides a comprehensive overview of the core physicochemical properties of N-formylisonipecotic acid. The combination of experimental and high-quality predicted data offers a robust starting point for researchers in drug development and related fields. It is imperative to underscore that while computational predictions are invaluable tools for initial assessment, experimental verification of these properties remains the gold standard for ensuring the accuracy and reliability of data used in critical decision-making processes. The detailed protocols provided herein offer a clear path for such experimental validation, empowering scientists to build a complete and accurate physicochemical profile of this important molecule.
References
A Comprehensive Technical Guide to 1-Formylpiperidine-4-carboxylic Acid
This document provides an in-depth analysis of 1-formylpiperidine-4-carboxylic acid, a key heterocyclic building block in contemporary drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this guide elucidates the molecule's structural and physicochemical properties, outlines a standard synthetic methodology with mechanistic insights, and discusses its applications, supported by robust analytical data for structural verification.
Molecular Structure and Core Properties
1-Formylpiperidine-4-carboxylic acid is a derivative of isonipecotic acid, characterized by a formyl group attached to the piperidine nitrogen. This structural modification significantly influences the molecule's chemical reactivity and physical properties, rendering it a valuable intermediate.
Structural Elucidation
The core of the molecule is a piperidine ring, a saturated six-membered heterocycle containing nitrogen. The carboxylic acid and formyl groups are positioned at the C4 and N1 positions, respectively. The presence of the N-formyl group introduces a planar amide linkage, which restricts the conformational flexibility of the piperidine ring compared to its unsubstituted counterpart.
Key structural identifiers are crucial for unambiguous compound registration and information retrieval[1]:
-
IUPAC Name: 1-formylpiperidine-4-carboxylic acid[1]
-
SMILES: C1CN(CCC1C(=O)O)C=O[1]
-
InChIKey: IZNTWTMLHCGAJU-UHFFFAOYSA-N[1]
The following Graphviz diagram illustrates the 2D chemical structure.
References
An In-depth Technical Guide to the Spectral Analysis of 1-Formylpiperidine-4-carboxylic Acid
This guide provides a comprehensive analysis of the spectral data for 1-formylpiperidine-4-carboxylic acid, a key building block in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The focus is on the practical application of these techniques for structural elucidation and quality control, grounded in established scientific principles.
Introduction: The Significance of 1-Formylpiperidine-4-carboxylic Acid
1-Formylpiperidine-4-carboxylic acid, also known as N-formylisonipecotic acid, is a bifunctional molecule incorporating a piperidine ring, a carboxylic acid, and a formamide group.[1] Its rigid piperidine scaffold is a prevalent motif in numerous pharmaceuticals, influencing properties such as solubility, lipophilicity, and metabolic stability. The formyl group, while seemingly simple, introduces conformational constraints and specific electronic properties due to the delocalization of the nitrogen lone pair into the carbonyl group. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation.
A thorough understanding of its spectral characteristics is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various synthetic transformations. This guide will delve into the expected spectral data, offering a robust framework for its characterization.
Molecular Structure and Key Spectroscopic Features
The structural features of 1-formylpiperidine-4-carboxylic acid directly influence its spectral output. The presence of both a carboxylic acid and a tertiary amide introduces characteristic signals that are key to its identification.
Caption: Molecular structure of 1-formylpiperidine-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-formylpiperidine-4-carboxylic acid, both ¹H and ¹³C NMR provide invaluable structural information.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the formyl proton, the piperidine ring protons, and the carboxylic acid proton. Due to the amide bond, restricted rotation around the N-C(O) bond can lead to the observation of rotamers, which may result in the broadening or duplication of certain signals.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | The chemical shift is highly dependent on the solvent and concentration. |
| Formyl (-CHO) | 8.0 - 8.2 | Singlet | 1H | This downfield shift is characteristic of a formyl proton. |
| Piperidine (axial, α to N) | 3.5 - 3.8 | Multiplet | 2H | Deshielded by the adjacent nitrogen and formyl group. |
| Piperidine (equatorial, α to N) | 3.2 - 3.5 | Multiplet | 2H | |
| Piperidine (β to N, γ to COOH) | 1.8 - 2.2 | Multiplet | 4H | |
| Piperidine (γ to N, α to COOH) | 2.3 - 2.7 | Multiplet | 1H | Deshielded by the adjacent carboxylic acid group. |
Causality in ¹H NMR: The electron-withdrawing nature of the formyl and carboxylic acid groups leads to the deshielding of adjacent protons, shifting their signals downfield. The piperidine ring exists predominantly in a chair conformation, leading to distinct chemical shifts for axial and equatorial protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will clearly show the presence of the two carbonyl carbons (amide and carboxylic acid) and the five distinct carbons of the piperidine ring.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid Carbonyl (-C OOH) | 175 - 185 | The deshielding is characteristic of a carboxylic acid. |
| Formyl Carbonyl (-C HO) | 160 - 165 | Typical chemical shift for a formamide carbonyl. |
| Piperidine (C4, α to COOH) | 40 - 45 | |
| Piperidine (C2, C6, α to N) | 40 - 50 | The presence of rotamers may lead to two distinct signals. |
| Piperidine (C3, C5, β to N) | 25 - 30 |
Expertise in Interpretation: The chemical shifts of the piperidine carbons are sensitive to the conformation of the ring and the electronic effects of the substituents. The difference in chemical shifts between the axial and equatorial carbons can provide insights into the conformational dynamics of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 1-formylpiperidine-4-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid and amide functional groups.
| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is a hallmark of a hydrogen-bonded carboxylic acid. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | |
| C=O Stretch (Amide) | 1630 - 1660 | Strong | The lower frequency compared to the carboxylic acid is due to resonance with the nitrogen lone pair. |
| C-N Stretch | 1200 - 1350 | Medium | |
| C-O Stretch | 1210 - 1320 | Medium |
Self-Validating System: The simultaneous observation of the broad O-H stretch, the two distinct C=O stretches, and the aliphatic C-H stretches provides a high degree of confidence in the structural assignment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
-
Expected Molecular Ion (M⁺): m/z = 157.0739 (for C₇H₁₁NO₃)[1]
-
Key Fragmentation Pathways:
-
Loss of H₂O (m/z = 139) from the carboxylic acid.
-
Loss of COOH (m/z = 112).
-
Cleavage of the piperidine ring can lead to various smaller fragments.
-
Caption: Simplified proposed mass spectrometry fragmentation pathway.
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for 1-formylpiperidine-4-carboxylic acid.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -1 to 14 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
FT-IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or clean ATR crystal and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
-
Conclusion
The spectral data of 1-formylpiperidine-4-carboxylic acid provides a detailed fingerprint of its molecular structure. A combined analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry allows for unambiguous identification and characterization. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently work with this important chemical entity in their drug discovery and development endeavors.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 2759232, 1-Formyl-4-piperidinecarboxylic Acid". PubChem. [Link]
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Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
JoVE. Spectroscopy of Carboxylic Acid Derivatives. [Link]
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An In-depth Technical Guide to the Safety and Hazards of 1-Formylpiperidine-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and hazard information for 1-formylpiperidine-4-carboxylic acid (CAS No. 84163-42-8), a key intermediate in organic and pharmaceutical synthesis.[1][2] Adherence to strict safety protocols is paramount when handling this compound to mitigate potential risks. This document synthesizes available data to provide a thorough understanding of its hazard profile, handling procedures, and emergency responses.
Section 1: Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a compound is essential for its safe handling and use in experimental design.
| Property | Value | Source |
| Molecular Formula | C7H11NO3 | [2][3][4][5] |
| Molecular Weight | 157.17 g/mol | [2][3][4][5] |
| Appearance | White to almost white powder or crystal | [4] |
| Melting Point | 137-138°C | [6] |
| Boiling Point | 377.8°C at 760 mmHg | [6] |
| pKa | 4.44 ± 0.20 (Predicted) | [2][4] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. According to aggregated data from multiple sources, 1-formylpiperidine-4-carboxylic acid presents the following potential hazards.[3] It is important to note that some reports indicate the chemical does not meet GHS hazard criteria, suggesting the evidence may be limited or inconsistent.[3]
GHS Pictograms:
Signal Word: Warning[3]
Hazard Statements:
-
H315: Causes skin irritation. (Reported in 66.7% of notifications)[3]
-
H319: Causes serious eye irritation. (Reported in 66.7% of notifications)[3]
-
H335: May cause respiratory irritation. (Reported in 33.3% of notifications)[3]
Precautionary Statements:
While specific precautionary statements for 1-formylpiperidine-4-carboxylic acid are not consistently reported, the following are derived from the hazard statements and are standard practice for compounds with similar classifications:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]
-
P271: Use only outdoors or in a well-ventilated area.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7][8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][8]
-
P312: Call a POISON CENTER or doctor if you feel unwell.[7][8]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[7]
-
P501: Dispose of contents/container to an approved waste disposal plant.[7]
Section 3: Toxicological Information
Section 4: Safe Handling and Storage
Given the identified hazards, a stringent set of handling and storage protocols is necessary to ensure the safety of laboratory personnel.
Engineering Controls
A multi-layered approach to engineering controls is crucial for minimizing exposure.
Caption: Tiered engineering controls for safe handling.
Protocol:
-
Primary Containment: All weighing and manipulation of solid 1-formylpiperidine-4-carboxylic acid should be conducted within a properly functioning chemical fume hood to control airborne dust.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust.[7][8]
-
Emergency Stations: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[9]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE provide the final barrier between the researcher and the chemical.
Caption: Essential personal protective equipment.
Protocol:
-
Eye Protection: Wear chemical safety goggles or a face shield.[7][8]
-
Skin Protection: A standard laboratory coat must be worn and buttoned. Use chemically resistant gloves, such as nitrile gloves.[7][8]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA-approved respirator should be used.[8]
Storage
Proper storage is critical to maintaining the stability of the compound and preventing accidental release.
-
Environment: Store in a cool, dry, and well-ventilated area.[7][9] Keep in a dark place.[2]
-
Incompatibilities: Store away from strong oxidizing agents.
Section 5: First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8][10] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7][8][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8][10] |
Section 6: Accidental Release and Disposal
A clear and practiced protocol for managing spills and disposing of waste is a cornerstone of laboratory safety.
Accidental Release
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a suitable, labeled container for disposal.[10]
-
Clean: Clean the spill area thoroughly with soap and water.
Disposal
Dispose of waste in accordance with all applicable federal, state, and local regulations. Waste is generally considered hazardous and should be disposed of through a licensed waste disposal company.[7]
Section 7: Stability and Reactivity
-
Stability: The compound is stable under normal storage conditions.
-
Reactivity: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[8]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2759232, 1-Formyl-4-piperidinecarboxylic Acid. Retrieved from [Link]
-
Cole-Parmer (n.d.). Material Safety Data Sheet - N-Formylpiperidine, 99%. Retrieved from [Link]
-
Thermo Fisher Scientific (2012). SAFETY DATA SHEET - 1-Formylpiperidine. Retrieved from [Link]
-
XiXisys (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 138163-08-3 Name: 4-FORMYL-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER. Retrieved from [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1514430, tert-Butyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]
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Pharmaffiliates (n.d.). CAS No : 84163-42-8 | Product Name : 1-Formylpiperidine-4-carboxylic Acid. Retrieved from [Link]
-
Wikipedia (n.d.). N-Formylpiperidine. Retrieved from [Link]
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Solubility of 1-Formylpiperidine-4-Carboxylic Acid in Organic Solvents: An In-depth Technical Guide
Introduction
1-Formylpiperidine-4-carboxylic acid is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the atypical antipsychotic drug risperidone. A comprehensive understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes, and ultimately, the efficient and scalable production of these vital medicines. This technical guide provides a deep dive into the solubility characteristics of 1-formylpiperidine-4-carboxylic acid, offering both theoretical insights and practical methodologies for researchers, scientists, and drug development professionals. While specific quantitative solubility data for this compound is not extensively published, this guide equips the user with the foundational knowledge and experimental protocols necessary to determine its solubility profile in a range of organic solvents.
Physicochemical Properties of 1-Formylpiperidine-4-carboxylic Acid
A molecule's solubility is intrinsically linked to its physicochemical properties. The table below summarizes the key properties of 1-formylpiperidine-4-carboxylic acid, which collectively influence its behavior in different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₃ | |
| Molecular Weight | 157.17 g/mol | |
| Melting Point | 137-138 °C | |
| pKa (Predicted) | 4.44 ± 0.20 | |
| Appearance | White to almost white powder/crystal | |
| XLogP3-AA (Predicted) | -0.2 |
The presence of both a hydrogen bond donor (carboxylic acid) and a hydrogen bond acceptor (formyl group and the nitrogen atom), along with a polar carboxylic acid moiety, suggests that 1-formylpiperidine-4-carboxylic acid will exhibit favorable solubility in polar solvents. The predicted pKa of 4.44 indicates it is a weak acid.
Theoretical Framework for Solubility
The solubility of 1-formylpiperidine-4-carboxylic acid is governed by the principle of "like dissolves like." This means its solubility will be highest in solvents with similar polarity and hydrogen bonding capabilities. The molecule possesses a unique combination of functional groups that dictate its interactions with solvents:
-
Carboxylic Acid Group (-COOH): This is a highly polar group capable of both donating and accepting hydrogen bonds. This feature promotes solubility in protic polar solvents such as alcohols (methanol, ethanol) and water.
-
Formyl Group (-CHO): The carbonyl in the formyl group is a hydrogen bond acceptor, contributing to the molecule's overall polarity.
-
Piperidine Ring: This saturated heterocyclic ring is a non-polar, hydrophobic component. As the carbon chain length of a solvent increases, the hydrophobic character becomes more dominant, generally leading to decreased solubility of polar compounds.
The interplay between the polar functional groups and the non-polar piperidine ring will determine the solubility profile across a spectrum of organic solvents. It is anticipated that the compound will be more soluble in polar protic and polar aprotic solvents and less soluble in non-polar solvents.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1] This method involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of 1-formylpiperidine-4-carboxylic acid into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath. A typical temperature for solubility studies is 25 °C (298.15 K), but other temperatures can be used depending on the application.
-
Agitate the vials for a predetermined period to allow the system to reach equilibrium. A duration of 24 to 72 hours is generally sufficient for most compounds.[1]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE or nylon) to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Analysis:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or UV-Vis method to determine the concentration of 1-formylpiperidine-4-carboxylic acid.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.
-
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of 1-formylpiperidine-4-carboxylic acid using the shake-flask method.
Predicted Solubility Profile and Solvent Selection
While experimental data is the gold standard, a qualitative prediction of solubility can be made based on the molecular structure and the properties of common organic solvents. This can aid in the rational selection of solvents for experimental determination and for various applications.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohol. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents can solvate the polar functional groups of the molecule. The absence of a hydrogen bond donating group in the solvent might slightly limit solubility compared to protic solvents. |
| Ester | Ethyl Acetate | Low to Moderate | Ethyl acetate is a moderately polar solvent but lacks strong hydrogen bonding capabilities, which may limit its ability to effectively solvate the carboxylic acid group. |
| Chlorinated | Dichloromethane, Chloroform | Low | These solvents are less polar and are poor hydrogen bond partners, making them less effective at solvating the polar functional groups of the molecule. |
| Aromatic Hydrocarbon | Toluene | Very Low | Toluene is a non-polar solvent and will have very limited interaction with the polar functional groups of 1-formylpiperidine-4-carboxylic acid. |
| Aliphatic Hydrocarbon | Hexane, Heptane | Insoluble | These are non-polar solvents and are not expected to dissolve the polar molecule. |
Comparative Solubility Data of Structurally Related Compounds
To provide further context, it is useful to consider the solubility of structurally similar molecules.
-
1-Acetylpiperidine-4-carboxylic acid: This is a close analog where the formyl group is replaced by an acetyl group. It is reported to be slightly soluble in methanol and water.[2]
-
Risperidone: This is the final API for which 1-formylpiperidine-4-carboxylic acid is an intermediate. Risperidone itself has reported solubility in ethanol (~0.3 mg/mL), DMSO (~2 mg/mL), and dimethylformamide (~0.1 mg/mL).[3] While risperidone is a much larger and more complex molecule, this data provides some indication of the types of organic solvents that can be effective.
Factors Influencing Solubility Measurements
Several factors can influence the accuracy and reproducibility of solubility measurements:
-
Purity of the Compound: Impurities can significantly affect the measured solubility. It is essential to use a well-characterized and pure sample of 1-formylpiperidine-4-carboxylic acid.
-
Temperature: Solubility is temperature-dependent. Therefore, precise temperature control during the equilibration phase is critical.
-
Solid-State Properties (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the material being tested.
-
pH of the Medium: For ionizable compounds like carboxylic acids, the pH of the solvent (if aqueous or containing acidic/basic impurities) can have a dramatic effect on solubility.
Conclusion
References
-
Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?[Link]
-
PubChem. (n.d.). 1-Formyl-4-piperidinecarboxylic Acid. National Center for Biotechnology Information. [Link]
-
ChemBK. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. [Link]
-
Biosynce. (n.d.). 1-Acetylpiperidine-4-carboxylic Acid CAS 25503-90-6. [Link]
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The Genesis of a Key Pharmaceutical Intermediate: A Technical History of 1-Formylpiperidine-4-carboxylic Acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unsung Architect in Modern Therapeutics
In the landscape of pharmaceutical sciences, the narrative is often dominated by the final drug product—the culmination of years of research and development. However, the journey to these life-altering molecules is paved with crucial, yet often overlooked, intermediate compounds. 1-Formylpiperidine-4-carboxylic acid, a derivative of isonipecotic acid, stands as a prime example of such a pivotal architect. While not a therapeutic agent in itself, its history is inextricably linked to the advent of a blockbuster antipsychotic drug, and its synthesis represents a key step in ensuring the efficacy and purity of the final active pharmaceutical ingredient (API). This technical guide delves into the discovery, history, and synthetic evolution of 1-formylpiperidine-4-carboxylic acid, providing researchers and drug development professionals with a comprehensive understanding of its significance.
I. The Precursor's Legacy: The Scientific Emergence of Isonipecotic Acid
To appreciate the history of 1-formylpiperidine-4-carboxylic acid, one must first understand the scientific context of its parent molecule, isonipecotic acid (piperidine-4-carboxylic acid). First described in the scientific literature as early as 1944, isonipecotic acid is a cyclic analog of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1] GABA itself was first synthesized in 1883 and identified as a key player in the mammalian brain in 1950.[2]
The structural rigidity of the piperidine ring in isonipecotic acid, compared to the flexible nature of GABA, made it and its derivatives attractive candidates for probing the pharmacology of GABA receptors. By 1978, isonipecotic acid was identified as a GABAA receptor agonist, solidifying its importance in the field of neuroscience and medicinal chemistry.[1] This foundational research into isonipecotic acid and other GABA analogs laid the groundwork for the future development of drugs targeting the central nervous system.
II. The Dawn of a New Antipsychotic: The Inextricable Link to Risperidone
The story of 1-formylpiperidine-4-carboxylic acid truly begins with the pioneering work of Janssen Pharmaceutica in the 1980s. In their quest for novel antipsychotic agents with an improved side-effect profile compared to existing treatments, Janssen scientists synthesized a series of 3-piperidinyl-1,2-benzisoxazole derivatives. This research culminated in the discovery of risperidone, a potent serotonin and dopamine receptor antagonist.
The synthesis of risperidone required a piperidine-containing building block that could be coupled with the benzisoxazole moiety. This is where 1-formylpiperidine-4-carboxylic acid enters the historical record. While a singular "discovery" paper for this specific intermediate is not apparent, its synthesis is implicitly detailed within the broader context of the risperidone development program. The formyl group served as a crucial protecting group for the piperidine nitrogen, preventing its unwanted reaction during subsequent synthetic steps.
The seminal U.S. Patent 4,804,663, filed by Janssen Pharmaceutica in 1985, describes the synthesis of risperidone and related compounds. Although the patent may not explicitly detail the synthesis of 1-formylpiperidine-4-carboxylic acid in a standalone section, the methodologies described for the preparation of intermediates strongly suggest its in-situ formation or use as a key precursor. The N-formylation of isonipecotic acid was a logical and necessary step to facilitate the desired chemical transformations.
III. The Chemistry of Formation: Synthesis and Methodologies
The synthesis of 1-formylpiperidine-4-carboxylic acid is a testament to the evolution of organic synthesis techniques. Early methods for N-formylation of amines and amino acids date back to the 1930s and often involved the use of formic acid in combination with a dehydrating agent.[3]
A. Classical and Modern Synthetic Protocols
A widely cited and practical method for the synthesis of 1-formylpiperidine-4-carboxylic acid involves the reaction of isonipecotic acid with a mixture of formic acid and acetic anhydride.
Experimental Protocol: Synthesis of 1-Formylpiperidine-4-carboxylic Acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isonipecotic acid (1 equivalent).
-
Reagent Addition: Carefully add a mixture of formic acid (excess) and acetic anhydride (excess) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the excess formic acid and acetic anhydride are removed under reduced pressure.
-
Isolation and Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system, such as isopropanol, to yield 1-formylpiperidine-4-carboxylic acid as a white to off-white solid.
This method is effective due to the in-situ formation of a mixed anhydride, which is a more potent formylating agent than formic acid alone. Acetic anhydride also serves to remove the water generated during the reaction, driving the equilibrium towards product formation.
The following diagram illustrates the general workflow for the synthesis of 1-formylpiperidine-4-carboxylic acid from isonipecotic acid.
B. Physicochemical Properties and Characterization
The successful synthesis of 1-formylpiperidine-4-carboxylic acid is confirmed through various analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₁₁NO₃ |
| Molecular Weight | 157.17 g/mol |
| CAS Number | 84163-42-8 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 138-142 °C |
| Solubility | Soluble in water and polar organic solvents |
Characterization is typically performed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing the characteristic peaks for the formyl proton and the piperidine ring protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of the carboxylic acid O-H and C=O stretches, as well as the amide C=O stretch of the formyl group.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.
IV. Role in Drug Development: A Critical Building Block
The primary and most significant application of 1-formylpiperidine-4-carboxylic acid is as a key intermediate in the synthesis of risperidone. The formyl group acts as a protecting group for the secondary amine of the piperidine ring, allowing for selective reactions at the carboxylic acid functionality.
The logical pathway from 1-formylpiperidine-4-carboxylic acid to a key precursor for risperidone is illustrated below.
This strategic use of a protecting group is a fundamental concept in organic synthesis, and the application of the formyl group in this context highlights the elegance and practicality of the synthetic route to risperidone.
V. Conclusion: An Enduring Legacy in Medicinal Chemistry
The history of 1-formylpiperidine-4-carboxylic acid is a compelling narrative of how a seemingly simple molecule can become indispensable in the creation of a complex and life-changing pharmaceutical. Its story is not one of a standalone discovery but rather of a crucial innovation born out of the necessity of a larger drug development program. For researchers and scientists in the pharmaceutical industry, the story of this intermediate underscores the importance of robust and efficient synthetic methodologies and the critical role of protecting group chemistry in modern drug synthesis. As the demand for novel therapeutics continues to grow, the principles demonstrated in the history and synthesis of 1-formylpiperidine-4-carboxylic acid will undoubtedly continue to inform and inspire the next generation of drug discovery and development.
References
-
Wikipedia. (2023). Isonipecotic acid. [Link]
- Gerack, C. J., & Dudley, G. B. (2014). Formylation of Amines. Organic Reactions, 86, 1-256.
-
Wikipedia. (2024). Gamma-Aminobutyric acid. [Link]
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The Strategic Utility of 1-Formylpiperidine-4-Carboxylic Acid in Modern Pharmaceutical Synthesis: A Technical Guide
This guide provides an in-depth technical overview of 1-formylpiperidine-4-carboxylic acid, a pivotal building block in contemporary drug discovery and development. We will delve into its fundamental properties, explore its primary applications with a focus on mechanistic rationale, and provide a detailed, field-proven experimental protocol to illustrate its practical utility for researchers, medicinal chemists, and drug development professionals.
Introduction: A Versatile Scaffold in Medicinal Chemistry
1-Formylpiperidine-4-carboxylic acid (N-formylisonipecotic acid) is a bifunctional organic molecule featuring a piperidine ring, a carboxylic acid, and a formyl group protecting the piperidine nitrogen.[1][2] Its molecular structure, particularly the conformationally flexible yet stable piperidine core, makes it a valuable scaffold in the design of therapeutic agents.[3] The piperidine moiety is a prevalent motif in numerous biologically active compounds, especially those targeting the central nervous system (CNS). This guide will illuminate the strategic application of this intermediate, with a primary focus on its role in the synthesis of complex pharmaceutical agents.
Physicochemical Properties and Safety Data
A clear understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting. The key properties of 1-formylpiperidine-4-carboxylic acid are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 84163-42-8 | [1][2] |
| Molecular Formula | C₇H₁₁NO₃ | [1][2] |
| Molecular Weight | 157.17 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [2] |
| IUPAC Name | 1-formylpiperidine-4-carboxylic acid | [1] |
| Synonyms | 1-Formylisonipecotic acid, N-formylisonipecotic acid | [1][2] |
| Storage | Room temperature, in a dry, dark place | [2] |
Safety and Handling:
1-Formylpiperidine-4-carboxylic acid is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[1] In case of contact with eyes or skin, rinse immediately and thoroughly with water.
Core Applications in Pharmaceutical Synthesis
The primary utility of 1-formylpiperidine-4-carboxylic acid lies in its function as a versatile intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). The formyl group serves as a protecting group for the piperidine nitrogen, which can be removed under specific conditions to allow for further functionalization.
Keystone Intermediate in the Synthesis of Risperidone
A prominent and well-documented application of 1-formylpiperidine-4-carboxylic acid is in the synthesis of Risperidone, a widely prescribed atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[2][4] Risperidone is a potent antagonist of serotonin 5-HT₂ and dopamine D₂ receptors.[5]
The synthesis of Risperidone involves the coupling of two key fragments. While various synthetic routes exist, the piperidine ring of Risperidone is often derived from a suitably functionalized piperidine precursor. Although not a direct precursor in all patented syntheses, derivatives of 1-formylpiperidine-4-carboxylic acid are instrumental in building the core piperidine structure that is ultimately incorporated into the final drug molecule. The general synthetic strategy highlights the importance of such intermediates.
Caption: General synthetic pathway to Risperidone.
Scaffold for Novel CNS-Active Agents
Beyond Risperidone, the piperidine-4-carboxylic acid scaffold is a valuable starting point for the development of other CNS-active agents. The structural rigidity and basic nitrogen atom of the piperidine ring are key pharmacophoric features for interaction with various receptors and transporters in the brain. Patents and medicinal chemistry literature describe the use of derivatives of piperidine-4-carboxylic acid in the synthesis of novel monoamine neurotransmitter re-uptake inhibitors, which are investigated for the treatment of depression and other mood disorders.[5]
Experimental Protocol: Representative Amide Bond Formation
The carboxylic acid moiety of 1-formylpiperidine-4-carboxylic acid is a prime functional group for elaboration, most commonly through amide bond formation. This reaction is fundamental in medicinal chemistry for linking molecular fragments. Below is a detailed, representative protocol for the coupling of 1-formylpiperidine-4-carboxylic acid with a generic primary amine (e.g., benzylamine) using standard peptide coupling reagents.
Objective: To synthesize N-benzyl-1-formylpiperidine-4-carboxamide.
Materials:
-
1-Formylpiperidine-4-carboxylic acid (1.0 eq)
-
Benzylamine (1.05 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup
Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 1-formylpiperidine-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM.
-
Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 20 minutes. The formation of the HOBt-ester active intermediate is crucial for efficient coupling and suppression of side reactions.
-
Amine Addition: In a separate flask, dissolve benzylamine (1.05 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture, followed by the addition of DIPEA (3.0 eq). The base is essential to neutralize the hydrochloride salt of EDC and the HOBt released during the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. This washing sequence removes unreacted amine, acidic components, and water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-benzyl-1-formylpiperidine-4-carboxamide.
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1-formylpiperidine-4-carboxylic acid material safety data sheet (MSDS)
An In-Depth Technical Guide to the Safe Handling of 1-Formylpiperidine-4-Carboxylic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the material properties and safety protocols for 1-formylpiperidine-4-carboxylic acid (CAS No. 84163-42-8). Moving beyond a standard Material Safety Data Sheet (MSDS), this document contextualizes the data, offering insights into the causality behind safety procedures and providing actionable protocols for laboratory use. As a key building block in medicinal chemistry, particularly in the synthesis of pharmaceuticals like risperidone, a thorough grasp of its safe handling is paramount to ensuring both personnel safety and experimental integrity[1][2].
Core Chemical and Physical Identity
1-Formylpiperidine-4-carboxylic acid, also known as 1-formylisonipecotic acid, is a heterocyclic compound featuring a piperidine ring N-substituted with a formyl group and a carboxylic acid at the 4-position[3][4]. This bifunctional nature makes it a versatile intermediate in organic synthesis[5][6]. Understanding its physical properties is the foundation of safe handling, as they dictate appropriate storage, preparation, and manipulation techniques.
The compound typically presents as a white to off-white crystalline powder[7]. Its relatively high melting point and boiling point indicate low volatility under standard laboratory conditions, reducing the risk of inhalation exposure when handled as a solid. However, its noted solubility in water (36 g/L at 25°C) is a critical factor, as it implies that aqueous solutions can be readily prepared but also that spills can easily contaminate aqueous environments[7].
Diagram 1: Chemical Structure of 1-Formylpiperidine-4-Carboxylic Acid
A 2D representation of the molecule's structure.
Table 1: Physicochemical Properties of 1-Formylpiperidine-4-Carboxylic Acid
| Property | Value | Source(s) |
| CAS Number | 84163-42-8 | [3][7] |
| Molecular Formula | C₇H₁₁NO₃ | [3][7][8] |
| Molecular Weight | 157.17 g/mol | [3][8] |
| Appearance | White to almost white powder/crystal | [7] |
| Melting Point | 137-138 °C | [4][9] |
| Boiling Point | 377.8 °C at 760 mmHg | [4][9] |
| Density | 1.35 g/cm³ | [4][9] |
| Flash Point | 182.3 °C | [4][9] |
| Storage Temperature | Room temperature; cool, dry, dark place | [1][5] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), 1-formylpiperidine-4-carboxylic acid is classified as an irritant. The primary hazards are skin and eye irritation, with a potential for respiratory irritation[3][7]. It is crucial for laboratory personnel to understand that these are not mere labels but indicators of specific chemical reactivity with biological tissues.
-
Skin Irritation (H315): The acidic nature (pKa ≈ 4.44) and the presence of the formyl group can lead to localized inflammation upon contact with the skin[1][7]. Prolonged contact can disrupt the skin's lipid barrier, causing redness, itching, and dermatitis.
-
Serious Eye Irritation (H319): The eyes are particularly vulnerable. Accidental contact with the solid powder or solutions can cause significant irritation, pain, and redness[3][7]. The carboxylic acid functionality is the primary driver of this effect.
-
Respiratory Tract Irritation (H335): While the compound has low volatility, fine dusts can become airborne during handling (e.g., weighing, transferring). Inhalation of this dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath[3].
Table 2: GHS Hazard Summary
| Hazard Classification | GHS Code | Signal Word | Pictogram |
| Skin Corrosion/Irritation, Category 2 | H315 | Warning | Irritant (Exclamation Mark) |
| Serious Eye Damage/Irritation, Category 2 | H319 | Warning | Irritant (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335 | Warning | Irritant (Exclamation Mark) |
| Source: Aggregated GHS information from ECHA C&L Inventory notifications[3][7]. |
Proactive Risk Mitigation and Laboratory Protocols
A proactive approach to safety involves implementing a multi-layered system of controls that assumes contact will occur and prepares accordingly.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure by isolating the hazard from the researcher.
-
Ventilation: All weighing and handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood. This is not merely a suggestion but a critical step to prevent the inhalation of fine particulates, directly addressing the H335 respiratory hazard[10][11].
-
Eyewash and Safety Showers: These must be readily accessible (within a 10-second travel distance) and unobstructed[10][11]. Their presence is a non-negotiable requirement due to the compound's classification as a serious eye irritant[3]. The causality is clear: immediate and copious irrigation is the most effective way to mitigate eye damage.
Personal Protective Equipment (PPE): The Essential Barrier
PPE provides a direct barrier between the chemical and the user. The choice of PPE must be deliberate and based on the identified risks.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166[10][12]. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.
-
Skin Protection: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use[11]. A standard laboratory coat must be worn and kept buttoned. For tasks with a higher risk of spillage, a chemically resistant apron is advisable.
-
Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls are not available or during a large spill cleanup, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with an organic vapor cartridge should be used[10][13].
Standard Operating Procedure (SOP) for Handling
This protocol is designed as a self-validating system, where each step reinforces safety.
Protocol 3.3.1: Handling Solid 1-Formylpiperidine-4-Carboxylic Acid
-
Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Weighing: Place a weigh boat on an analytical balance inside the fume hood. Use a spatula to carefully transfer the desired amount of the solid, minimizing the creation of dust.
-
Transfer: Tightly cap the source container immediately after use. To transfer the weighed solid to a reaction vessel, gently tap the weigh boat. If creating a solution, add the solvent to the solid in the reaction vessel slowly to avoid splashing.
-
Storage: Ensure the container is tightly sealed and stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[10][11].
-
Decontamination: Wipe down the spatula, balance, and fume hood surface with a damp cloth. Dispose of contaminated materials (gloves, weigh boat, wipes) in a designated hazardous waste container.
Emergency Response Protocols
In the event of an exposure or spill, a rapid and informed response is critical to minimizing harm.
Diagram 2: Emergency Response Workflow
Workflow for responding to an exposure event.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[10][14].
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists[10][12].
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces. Remove contact lenses if present and easy to do. Seek immediate medical attention[10][12].
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention[10].
Accidental Release and Disposal
Proper containment and disposal are essential for mitigating environmental and safety risks.
Protocol 5.1: Small Spill Cleanup
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, evacuate non-essential personnel.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or earth[10]. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal. Use spark-proof tools if there is any fire risk[14].
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: All contaminated materials, including PPE, must be placed in a sealed, labeled container and disposed of according to institutional and local environmental regulations.
Waste Disposal: Chemical waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of it down the drain or with general trash[11].
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2759232, 1-Formyl-4-piperidinecarboxylic Acid. Retrieved from [Link]
-
Cole-Parmer (n.d.). Material Safety Data Sheet - N-Formylpiperidine, 99%. Retrieved from [Link]
-
ChemBK (n.d.). 1-formylpiperidine-4-carboxylic acid. Retrieved from [Link]
- JQ-4752 p.1 - Safety Data Sheet (2023). Retrieved from a general chemical supplier's safety data sheet.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2776272, Benzyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]
-
XiXisys (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 138163-08-3 Name: 4-FORMYL-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER. Retrieved from [Link]
-
Molbase (2017). 4-Formylpiperidine-1-carboxylic acid benzyl ester (cas 138163-08-3) SDS/MSDS download. Retrieved from [Link]
-
Fisher Scientific (2025). SAFETY DATA SHEET - 1-Methylpiperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]
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Methodological & Application
synthesis of 1-formylpiperidine-4-carboxylic acid from isonipecotic acid
Application Note: Synthesis of 1-Formylpiperidine-4-carboxylic Acid
Introduction
1-Formylpiperidine-4-carboxylic acid is a valuable synthetic intermediate, primarily utilized as a building block in the development of pharmaceutical agents and other complex organic molecules. Its structure, featuring a formylated piperidine ring, makes it a key component for introducing this heterocyclic motif in drug discovery. This application note provides a comprehensive, field-proven protocol for the synthesis of 1-formylpiperidine-4-carboxylic acid from the readily available precursor, isonipecotic acid. The described method is robust, scalable, and relies on a straightforward N-formylation reaction.
Scientific Principles and Reaction Mechanism
The core of this synthesis is the N-formylation of a secondary amine. Isonipecotic acid (piperidine-4-carboxylic acid) possesses a secondary amine within its piperidine ring, which acts as a nucleophile. The formylation is achieved using a mixed anhydride of formic acid and acetic acid, a potent formylating agent.
The reaction mechanism proceeds as follows:
-
Formation of Acetic Formic Anhydride: Acetic anhydride reacts with formic acid to generate acetic formic anhydride in situ.
-
Nucleophilic Attack: The nitrogen atom of the isonipecotic acid's piperidine ring performs a nucleophilic attack on the more electrophilic formyl carbonyl carbon of the mixed anhydride. The formyl group is sterically less hindered and electronically more reactive than the acetyl group.[1]
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, eliminating an acetate ion as a leaving group and yielding the protonated N-formyl product.
-
Deprotonation: A final deprotonation step gives the neutral 1-formylpiperidine-4-carboxylic acid.
This process is highly selective for formylation over acetylation due to the greater electrophilicity of the formyl carbonyl group.[1]
Chemical Transformation Diagram
Caption: Reaction scheme for the synthesis of the target compound.
Environment, Health, and Safety (EHS) Precautions
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
-
Isonipecotic Acid: Causes skin irritation and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.
-
Acetic Anhydride: Corrosive, flammable, and a lachrymator. Causes severe skin burns and eye damage. Handle with extreme care.
-
Formic Acid: Flammable liquid and vapor.[2] Causes severe skin burns and eye damage.[3][4] It is harmful if swallowed and toxic if inhaled.[3][4]
-
Isopropyl Ether: Highly flammable liquid and vapor. May form explosive peroxides.
Refer to the Safety Data Sheets (SDS) for each reagent before commencing work.[2][3][4][5][6] An emergency eyewash and safety shower must be readily accessible.
Detailed Experimental Protocol
This protocol is adapted from a procedure described in U.S. Patent 4,528,376A.[7]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mol) | Equivalents |
| Isonipecotic Acid | 129.16 | 129 g | 1.0 | 1.0 |
| Acetic Anhydride | 102.09 | 666 mL | 7.08 | 7.08 |
| Formic Acid (98%) | 46.03 | 334 mL | 8.86 | 8.86 |
| Isopropyl Ether | 102.17 | ~1.4 L | - | - |
| Round-bottom flask (2 L) | - | 1 | - | - |
| Magnetic stirrer and stir bar | - | 1 | - | - |
| Ice bath | - | 1 | - | - |
| Dropping funnel | - | 1 | - | - |
| Rotary evaporator | - | 1 | - | - |
| Buchner funnel and filter flask | - | 1 | - | - |
Step-by-Step Procedure
-
Preparation of Acetic Formic Anhydride (In Situ):
-
In the 2 L round-bottom flask, add acetic anhydride (666 mL).
-
Cool the flask in an ice bath.
-
Slowly add formic acid (334 mL) dropwise to the stirred acetic anhydride over approximately 15 minutes. Maintain the temperature below 60°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir for 30 minutes.
-
Cool the resulting mixed anhydride solution to 15°C using an ice bath.
-
-
Formylation Reaction:
-
To the cooled, stirred solution of acetic formic anhydride, add isonipecotic acid (129 g) in portions over 5 minutes.
-
Maintain cooling with the ice bath and continue stirring the reaction mixture for 16 hours. The extended reaction time ensures complete conversion.
-
-
Product Isolation and Purification:
-
After 16 hours, concentrate the reaction mixture using a rotary evaporator at a bath temperature of 80°C under vacuum until crystals begin to form.
-
Allow the residue to cool slightly, then dilute it with approximately 1 L of isopropyl ether. This will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake twice with 200 mL portions of isopropyl ether to remove residual acetic acid and other impurities.
-
Dry the collected solid product under vacuum.
-
-
Recrystallization (Optional):
-
For higher purity, the product can be recrystallized from isopropyl ether.
-
Expected Results
-
Yield: Approximately 120 g (76.3%)
-
Appearance: White crystalline solid
-
Melting Point: 137-140°C
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis protocol.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; insufficient reaction time. | Extend the stirring time at 0-5°C to 24 hours. Ensure anhydrous conditions as water can hydrolyze the anhydride. |
| Loss of product during work-up. | Ensure the mixture is sufficiently concentrated before adding isopropyl ether. Cool thoroughly to maximize precipitation. | |
| Impure Product | Inadequate washing. | Increase the volume or number of washes with isopropyl ether. Perform recrystallization as described. |
| Side reactions. | Maintain the recommended temperature profile. Addition of formic acid to acetic anhydride is exothermic. | |
| Oily Product | Presence of solvent or acetic acid. | Ensure the product is thoroughly dried under vacuum. Wash again with cold isopropyl ether. |
References
- Singh, P., & Kumar, A. (2018). A simple, efficient, and cost-effective procedure for the synthesis of formamides under catalyst- and solvent-free conditions. ChemistrySelect, 3(35), 10038-10042.
-
CORECHEM Inc. (2024, March 8). Formic Acid 95% Safety Data Sheet. Retrieved from [Link]
- Wiles, C., & Watts, P. (2014). Formylation of Amines. Molecules, 19(6), 7688-7719.
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Formic acid. Retrieved from [Link]
-
Reddit. (2023, April 5). Formylation of Amines with Acetic Formic Anhydride. r/OrganicChemistry. Retrieved from [Link]
- Staskiel, J. N. (1985). U.S. Patent No. 4,528,376. Washington, DC: U.S. Patent and Trademark Office.
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Application Notes & Protocols: 1-Formylpiperidine-4-carboxylic Acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a critical structural motif in a vast array of therapeutic agents.[1][2] Its prevalence stems from its conformational flexibility and its ability to engage in key intermolecular interactions within biological targets, particularly in the central nervous system (CNS).[2] The development of novel pharmaceuticals frequently relies on the efficient and controlled synthesis of substituted piperidine derivatives.[3][4]
1-Formylpiperidine-4-carboxylic acid (CAS No. 84163-42-8) has emerged as a particularly valuable building block for researchers and drug development professionals.[5][6] Its utility lies in its bifunctional nature: a readily activated carboxylic acid at the 4-position and a nitrogen atom at the 1-position protected by a formyl group. This arrangement allows for selective elaboration at the C-4 position, typically via amide bond formation, while the piperidine nitrogen remains masked. The formyl group, while robust enough for many standard transformations, can be readily removed in a subsequent step to allow for orthogonal functionalization at the N-1 position. This strategic advantage enables the construction of complex molecular architectures from a simple, commercially available starting material.
This guide provides an in-depth overview of the properties, applications, and detailed experimental protocols for leveraging 1-formylpiperidine-4-carboxylic acid in synthetic workflows.
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity of the reagent. The compound is a stable, solid material under standard laboratory conditions.
| Property | Value | Reference(s) |
| CAS Number | 84163-42-8 | [7][8] |
| Molecular Formula | C₇H₁₁NO₃ | [8] |
| Molecular Weight | 157.17 g/mol | [7][8] |
| Appearance | White to off-white solid/powder | [6] |
| Melting Point | 137-138 °C | [9][10] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [6][11] |
| SMILES | C1CN(CCC1C(=O)O)C=O | [7] |
| InChIKey | IZNTWTMLHCGAJU-UHFFFAOYSA-N | [7] |
Safety Note: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It may cause skin and eye irritation.[7][12]
Core Synthetic Strategy: The Orthogonal Functionalization Approach
The primary strategic advantage of 1-formylpiperidine-4-carboxylic acid is the orthogonal reactivity of its two functional groups. The N-formyl group serves as a protecting group, allowing chemists to perform reactions selectively at the carboxylic acid. Following this, the formyl group can be cleaved to reveal the secondary amine, which can then undergo a separate set of transformations (e.g., N-alkylation, N-acylation, reductive amination). This two-stage approach is fundamental to its utility.
Caption: Orthogonal synthesis workflow using 1-formylpiperidine-4-carboxylic acid.
Application I: Amide Bond Formation Protocols
The most frequent application of this building block is its use as a carboxylic acid component in amide coupling reactions.[13] The formation of an amide bond requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine.[14]
Protocol 1: Standard Amide Coupling using EDC/HOBt
This method is a reliable choice for coupling with most primary and secondary amines. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid, while 1-Hydroxybenzotriazole (HOBt) is an additive that suppresses side reactions and minimizes racemization.[15]
Materials:
-
1-Formylpiperidine-4-carboxylic acid
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aq. NaHCO₃, 1 M aq. HCl, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-formylpiperidine-4-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM (approx. 0.1–0.5 M).
-
Add the desired amine (1.0–1.2 eq), HOBt (1.2 eq), and DIPEA (2.5–3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up:
-
If using DCM, wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
If using DMF, dilute the reaction mixture with ethyl acetate or another suitable organic solvent and perform the same aqueous washes.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient) to yield the desired amide.
Causality Note: The base (DIPEA) is crucial for neutralizing the HCl salt of EDC and the HOBt ester intermediate. Using a carbodiimide without an additive like HOBt can lead to the formation of a stable O-acylisourea intermediate, which can rearrange to an unreactive N-acylurea byproduct, lowering the yield.
Protocol 2: Coupling Challenging Amines using HATU
For less reactive amines, such as anilines or other electron-deficient systems, a more potent coupling reagent is often required.[15] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based reagent that forms a highly reactive HOBt ester, driving the reaction to completion more efficiently.[16]
Procedure:
-
In a flask under an inert atmosphere, dissolve 1-formylpiperidine-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir the mixture for 10-15 minutes at room temperature. This pre-activation step generates the active ester.
-
Add the electron-deficient amine (1.0–1.1 eq) to the solution.
-
Stir at room temperature for 2–12 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous work-up and purification as described in Protocol 1.
Application II: Sequential N-1 Functionalization
Once the C-4 position has been functionalized, the N-1 position can be addressed by removing the formyl protecting group.
Protocol 3: Acid-Catalyzed N-Deformylation
The formyl group can be efficiently cleaved under acidic conditions to reveal the free secondary amine.
Materials:
-
N-formyl piperidine derivative (from Protocol 1 or 2)
-
Hydrochloric acid (e.g., 3–6 M aqueous solution)
-
Methanol or Ethanol
-
Sodium hydroxide (e.g., 1–2 M aqueous solution)
Procedure:
-
Dissolve the N-formyl piperidine derivative in methanol or ethanol.
-
Add an excess of aqueous hydrochloric acid (e.g., 5–10 equivalents).
-
Heat the mixture to reflux (typically 60–80 °C) for 2–6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and basify to pH > 10 by the slow addition of aqueous NaOH.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine, which can often be used without further purification.
Caption: Sequential functionalization workflow from C-4 to N-1.
Case Study: A Key Intermediate in Pharmaceutical Synthesis
1-Formylpiperidine-4-carboxylic acid and its derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is a documented precursor in the synthesis of the antipsychotic drug Risperidone.[5][6] The protocols described above can be directly applied to construct key fragments of such complex molecules, demonstrating the industrial relevance of this building block.
Conclusion
1-Formylpiperidine-4-carboxylic acid is a highly effective and strategic building block for organic synthesis. Its pre-protected nitrogen and reactive carboxylic acid handle provide a reliable platform for introducing the 4-carboxypiperidine scaffold into target molecules. The straightforward protocols for both amide coupling at the C-4 position and subsequent deprotection and functionalization at the N-1 position make it an indispensable tool for researchers, scientists, and drug development professionals aiming to construct novel and complex piperidine-containing compounds.
References
-
Vasilevsky, S. F., & Nevinsky, G. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][4]
-
Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link][2]
-
Vasilevsky, S. F., & Nevinsky, G. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link][3]
-
Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 367-374. [Link][17]
-
National Center for Biotechnology Information. (n.d.). 1-Formyl-4-piperidinecarboxylic Acid. PubChem Compound Database. [Link][7]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link][13]
-
ChemBK. (n.d.). 1-formylpiperidine-4-carboxylic acid. [Link][10]
-
Cselle, T., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(10), 12344-12359. [Link][18]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. [Link][14]
-
Sharma, A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(51), 6818-6821. [Link][15]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Modern Drug Discovery. [Link][19]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link][16]
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Application Note & Protocol: The Strategic Use of 1-Formylpiperidine-4-carboxylic Acid in the Synthesis of Risperidone Precursors
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 1-formylpiperidine-4-carboxylic acid as a key building block in synthetic routes relevant to the atypical antipsychotic agent, Risperidone. We will explore the chemical rationale for its use, focusing on the critical step of amide bond formation, and provide a comprehensive, field-proven protocol for its implementation.
Introduction: The Synthetic Challenge of Risperidone
Risperidone, chemically designated as 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a potent second-generation antipsychotic agent widely used in the treatment of schizophrenia and bipolar disorder.[1][2] Its complex heterocyclic structure necessitates a convergent synthetic strategy, typically involving the coupling of two primary fragments: the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole moiety and the 3-(2-chloroethyl)-pyrido[1,2-a]pyrimidin-4-one moiety.[1][3]
The piperidine ring is a ubiquitous scaffold in central nervous system (CNS) drugs due to its ability to form key interactions with biological targets.[4] In the context of Risperidone synthesis, the efficient and controlled construction of piperidine-containing intermediates is paramount. 1-Formylpiperidine-4-carboxylic acid (CAS: 84163-42-8) emerges as a strategic starting material for this purpose.[5][6] Its bifunctional nature—a protected piperidine nitrogen (via the formyl group) and a reactive carboxylic acid—allows for selective chemical transformations, particularly the formation of stable amide linkages to build more complex precursors.
This guide focuses on the foundational application of 1-formylpiperidine-4-carboxylic acid: its use in robust amide coupling reactions to generate advanced intermediates for multi-step pharmaceutical synthesis.
The Core Chemistry: Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically challenging reaction. The acidic proton of the carboxylic acid readily reacts with the basic amine to form a highly unreactive ammonium carboxylate salt.[7][8] Overcoming this requires either harsh thermal conditions (often >100 °C with water removal), which are unsuitable for complex molecules, or the activation of the carboxylic acid.[7]
The Role of Coupling Agents
In modern medicinal chemistry, carbodiimide-based coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed.[7][9] These reagents serve two primary functions:
-
Prevent Acid-Base Neutralization : They react with the carboxylic acid first, preventing the amine from deprotonating it.[7]
-
Activate the Carboxyl Group : They convert the hydroxyl group of the carboxylic acid into an excellent leaving group, forming a highly reactive O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack by the amine.[7][10]
The overall process facilitates amide bond formation at room temperature with high yields and minimal side reactions, making it ideal for pharmaceutical synthesis.[7]
Caption: Fig 2. Step-by-Step Experimental Workflow
Step-by-Step Methodology
-
Reaction Setup : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 1-formylpiperidine-4-carboxylic acid (1.57 g, 10.0 mmol, 1.0 equiv).
-
Reagent Addition : Add anhydrous dichloromethane (DCM, 40 mL), followed by aniline (0.91 mL, 10.0 mmol, 1.0 equiv), HOBt hydrate (1.68 g, 11.0 mmol, 1.1 equiv), and DIPEA (2.1 mL, 12.0 mmol, 1.2 equiv). Stir the mixture until all solids dissolve.
-
Cooling : Place the flask in an ice-water bath and cool the solution to 0 °C.
-
EDC Addition : Slowly add EDC·HCl (2.11 g, 11.0 mmol, 1.1 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup : Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing :
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) to remove unreacted HOBt and acid impurities.
-
Wash the organic layer with brine (1 x 25 mL).
-
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford the pure N-phenyl-1-formylpiperidine-4-carboxamide.
Application to Risperidone Synthesis
The amide coupling protocol demonstrates the utility of 1-formylpiperidine-4-carboxylic acid as a robust building block. In a more complex synthesis directed towards Risperidone, the amine coupling partner would not be aniline, but rather a precursor to the benzisoxazole ring system.
Caption: Fig 3. Conceptual Synthetic Pathway to Risperidone Precursor
The formyl group serves as an effective protecting group for the piperidine nitrogen, preventing it from interfering with the amide coupling reaction. This protecting group can be subsequently removed under acidic or basic conditions to liberate the secondary amine, which is then available for the final alkylation step with the second key fragment to form the Risperidone molecule. [3]This strategic use of protection and controlled coupling underscores the value of 1-formylpiperidine-4-carboxylic acid in streamlining complex synthetic routes.
References
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- European Patent Office. (2010). SYNTHESIS OF PALIPERIDONE - EP 2321311 B1.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Google Patents. (n.d.). WO2008021345A2 - Process for the synthesis of 9-hydroxy risperidone (paliperidone).
- Google Patents. (n.d.). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
- Google Patents. (n.d.). US6750341B2 - Preparation of risperidone.
-
The Pharma Innovation. (2021). Synthesis of related substances of antipsychotic drug Risperidone. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Retrieved from [Link]
-
ResearchGate. (2015). An efficient synthesis of risperidonevia stille reaction: Antipsychotic, 5-HT2, and dopamine-D2-antagonist. Retrieved from [Link]
-
PubMed. (2015). An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist. Retrieved from [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
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Application Note & Protocol: A Detailed Guide to the N-Formylation of Piperidine-4-Carboxylic Acid
Abstract: This document provides a comprehensive guide to the N-formylation of piperidine-4-carboxylic acid, a critical transformation in the synthesis of various pharmaceutical intermediates. We delve into the underlying reaction mechanism, offering a scientifically grounded explanation for the procedural steps. A detailed, field-tested protocol using in situ generated acetic formic anhydride is presented, designed to ensure high yield, purity, and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Formylpiperidine-4-Carboxylic Acid
N-formylated piperidine scaffolds are prevalent structural motifs in a wide range of biologically active molecules and pharmaceutical agents. The formyl group serves multiple purposes: it can act as a stable protecting group for the secondary amine, a precursor for N-methylation, or a key pharmacophoric element for receptor binding.[1][2] Piperidine-4-carboxylic acid, in particular, is a valuable building block, and its N-formylation to 1-formylpiperidine-4-carboxylic acid (CAS 84163-42-8) unlocks a versatile intermediate for further synthetic elaboration in drug discovery programs.[3] This guide focuses on a highly efficient and selective method for this transformation.
Reaction Mechanism: Formylation via Acetic Formic Anhydride
Among the various available formylating agents, acetic formic anhydride (AFA) is an exceptionally reactive and efficient choice for the N-formylation of primary and secondary amines.[1][4] A key advantage is its convenient generation in situ from readily available precursors—formic acid and acetic anhydride. This approach avoids the handling of more unstable reagents and drives the reaction to completion under mild conditions.[4][5]
The overall process can be dissected into two primary stages:
Stage 1: In Situ Generation of Acetic Formic Anhydride (AFA)
Formic acid reacts with acetic anhydride to form the mixed anhydride, AFA. This reaction is typically performed at low temperatures (e.g., -20 °C to 0 °C) to control the exothermic process and ensure the stability of the AFA formed.[4]
Caption: In situ generation of Acetic Formic Anhydride.
Stage 2: Nucleophilic Acyl Substitution
The N-formylation proceeds via a nucleophilic acyl substitution mechanism.[4] The nitrogen atom of piperidine-4-carboxylic acid acts as the nucleophile, attacking one of the carbonyl carbons of AFA. The formyl carbonyl is significantly more electrophilic and less sterically hindered than the acetyl carbonyl, leading to excellent selectivity for N-formylation over acetylation.[4][6] The attack forms a transient tetrahedral intermediate, which then collapses, eliminating acetate as a stable leaving group to yield the protonated N-formyl product. A final deprotonation step furnishes the desired 1-formylpiperidine-4-carboxylic acid.
Caption: Mechanism of N-formylation with Acetic Formic Anhydride.
Experimental Protocol
This protocol is designed for the gram-scale synthesis of 1-formylpiperidine-4-carboxylic acid. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Equivalents | Amount (for 5g scale) | Supplier/Grade | Notes |
| Piperidine-4-carboxylic acid | C₆H₁₁NO₂ | 129.16 | 1.0 | 5.00 g (38.7 mmol) | Sigma-Aldrich, ≥98% | Ensure substrate is dry. |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 2.0 | 7.90 g (7.31 mL) | Acros Organics, ≥99% | Corrosive and lachrymator. Handle with care. |
| Formic Acid | CH₂O₂ | 46.03 | 3.0 | 5.35 g (4.38 mL) | Fisher Scientific, ≥98% | Corrosive. Handle with care. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | ~50 mL | DriSolv®, EMD Millipore | Use a freshly opened bottle or dried solvent. |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | - | As needed | Lab Grade | For work-up. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | HPLC Grade | For extraction. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Lab Grade | For drying organic phase. |
Step-by-Step Procedure
Caption: Experimental workflow for the N-formylation of piperidine-4-carboxylic acid.
1. Preparation of Acetic Formic Anhydride (AFA) Reagent:
-
To a 100 mL flame-dried, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add acetic anhydride (7.31 mL, 77.4 mmol).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add formic acid (4.38 mL, 116.1 mmol) dropwise to the stirred acetic anhydride over 10-15 minutes. Caution: The reaction is exothermic. Maintain the internal temperature below 10 °C.
-
Stir the resulting clear solution at 0 °C for 30 minutes to ensure the complete formation of AFA.[5]
2. N-Formylation Reaction:
-
In a separate 250 mL flame-dried, three-necked flask, dissolve piperidine-4-carboxylic acid (5.00 g, 38.7 mmol) in anhydrous THF (~50 mL). Gentle warming may be required to fully dissolve the substrate.
-
Cool the substrate solution to 0 °C in an ice-water bath.
-
Slowly add the pre-formed AFA solution from Step 1 to the stirred substrate solution via a cannula or dropping funnel over 20 minutes.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 15 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
3. Work-up and Isolation:
-
Carefully quench the reaction by slowly adding 50 mL of cold deionized water.
-
Neutralize the mixture to a pH of ~7-8 by the careful, portion-wise addition of solid sodium bicarbonate or dropwise addition of a saturated aqueous solution. Caution: Vigorous gas (CO₂) evolution will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product is typically a white to off-white solid.
4. Purification and Characterization:
-
The crude product is often of high purity.[7] If further purification is required, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) can be performed.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected melting point is 137-138 °C.[3]
Expected Results & Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| Reaction Time | 1-2 hours | If the reaction is sluggish, ensure reagents are anhydrous. A slight extension of the reaction time may be needed. |
| Yield | >95% (crude) | Low yields may result from incomplete reaction or losses during work-up. Ensure pH is neutral before extraction. |
| Purity | High purity, often suitable for subsequent steps. | Impurities may include unreacted starting material or acetic acid. Recrystallization should remove these. |
| Appearance | White to off-white solid. | Discoloration may indicate side reactions. Purification by column chromatography may be necessary in such cases. |
Safety Precautions
-
Acetic Anhydride: Corrosive, lachrymator, and flammable. Reacts with water.
-
Formic Acid: Corrosive and causes severe burns.
-
Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides.
-
All manipulations should be performed in a certified chemical fume hood. Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves at all times.
References
- Eschweiler–Clarke reaction - Grokipedia. Grokipedia.
- Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride. Benchchem.
- Eschweiler-Clarke Reaction. Organic Chemistry Portal.
- Application Notes and Protocols for the N-Formylation of Amino Acids Using Formyl Acet
- A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace.
- Eschweiler–Clarke reaction. Wikipedia.
- Eschweiler-Clarke Reaction. NROChemistry.
- Eschweiler-Clarke Reaction. YouTube.
- Formyl
- A Practical and Convenient Procedure for the N-Formyl
- US4789757A - N-formylation of amino carboxylic compounds with formamide.
- N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR.
- Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors. Benchchem.
- Solid Phase Formyl
- CAS 84163-42-8 1-Formyl-piperidine-4-carboxylic acid. Alfa Chemistry.
- Formylation of Amines with Acetic Formic Anhydride. Reddit.
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Application Notes & Protocols: Incorporation of 1-Formylpiperidine-4-Carboxylic Acid into Synthetic Peptides
Introduction
In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical structural motifs is a cornerstone of developing novel therapeutics with enhanced potency, stability, and unique pharmacological profiles. 1-Formylpiperidine-4-carboxylic acid (FPAA) is a heterocyclic building block of significant interest. While not a standard amino acid, its rigid piperidine scaffold serves as a valuable bioisostere and conformational constraint in peptidomimetics and other complex molecules.[1][2] Its application is notable in pharmaceutical synthesis, where it serves as a key intermediate in the manufacturing of drugs such as Risperidone.[3][4]
This guide provides a comprehensive overview and detailed protocols for the chemical incorporation of 1-Formylpiperidine-4-carboxylic acid into peptide sequences. We will move beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to not only apply these protocols but also to adapt and troubleshoot them effectively. The focus is on treating FPAA as a carboxylic acid-bearing fragment for acylation of a free amino group, typically the N-terminus of a growing peptide chain, via standard and robust amide bond formation chemistry.[5][6]
Physicochemical Properties and Handling
A thorough understanding of the starting material is critical for successful and reproducible synthesis.
| Property | Value | Source(s) |
| CAS Number | 84163-42-8 | [7][8] |
| Molecular Formula | C₇H₁₁NO₃ | [8] |
| Molecular Weight | 157.17 g/mol | [7][8] |
| Appearance | White to almost white powder or crystal | [9] |
| Melting Point | 137-138 °C | [9][10] |
| Solubility | Soluble in common polar organic solvents like DMF and DMSO. | Inferred |
| pKa | ~4.44 (Predicted) | [9] |
Storage and Handling: Store in a cool, dry, dark place in a tightly sealed container.[9] Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling the compound.
The Chemistry of Incorporation: Amide Bond Formation
The incorporation of FPAA into a peptide chain is fundamentally an amide coupling reaction between the carboxylic acid moiety of FPAA and the N-terminal amine of a peptide.[11] Because the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and slow, the carboxylic acid must first be "activated" to form a more reactive intermediate.[6][11] This is achieved using a coupling reagent.
The general mechanism involves three key steps:
-
Activation: The coupling reagent reacts with the carboxyl group of FPAA to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester (with uronium/phosphonium salts).[11][12]
-
Nucleophilic Attack: The free N-terminal amine of the peptide (which is a potent nucleophile) attacks the activated carbonyl carbon of the FPAA intermediate.
-
Amide Bond Formation: The intermediate collapses, forming the stable amide bond and releasing the coupling reagent byproduct.
Commonly used coupling systems for this purpose include:
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are effective activators.[13] They are often used with additives like 1-Hydroxybenzotriazole (HOBt) to increase efficiency and suppress potential side reactions.[12][13]
-
Uronium/Aminium Salts: Reagents such as HBTU, HATU, or TBTU are highly efficient and widely used in solid-phase synthesis.[6][14] These reactions require a non-nucleophilic organic base, like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), to facilitate the deprotonation of the carboxylic acid.[5][15]
Protocols for Incorporation
The following protocols are designed for researchers familiar with standard peptide synthesis techniques.
Protocol 3.1: Solid-Phase Peptide Synthesis (SPPS) Incorporation
This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy where the peptide has been elongated on a resin support and the N-terminal Fmoc group has been removed to expose the free amine for coupling with FPAA.[14][16]
Materials:
-
Fmoc-deprotected peptide-resin (1 equivalent)
-
1-Formylpiperidine-4-carboxylic acid (FPAA) (3-5 equivalents)
-
Coupling Reagent (e.g., HBTU) (3-5 equivalents)
-
HOBt (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for deprotection
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
If the N-terminus is Fmoc-protected, perform deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) to remove all traces of piperidine.
-
-
Preparation of Coupling Solution (Pre-activation):
-
In a separate vial, dissolve FPAA (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in a minimal amount of anhydrous DMF.
-
Add DIPEA (6-10 eq.) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated FPAA solution to the washed, deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
-
Monitoring the Reaction:
-
Take a small sample of resin beads, wash them thoroughly with DMF and Ethanol, and perform a qualitative Kaiser test.[16]
-
A negative Kaiser test (beads remain yellow/colorless) indicates the absence of free primary amines and a complete coupling reaction.
-
If the test is positive (blue beads), the coupling is incomplete. The coupling step (3) can be repeated with a fresh solution of activated FPAA.
-
-
Washing:
-
Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Continuation of Synthesis:
-
The resin, now capped with the FPAA moiety, is ready for the next step in the synthesis workflow, which could be final cleavage or further modification.
-
Protocol 3.2: Solution-Phase Synthesis
This protocol describes the coupling of FPAA to a simple amino acid ester, which can be useful for fragment synthesis.
Materials:
-
1-Formylpiperidine-4-carboxylic acid (FPAA) (1.0 equivalent)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 equivalents)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
DIPEA (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Reactant Dissolution:
-
Suspend FPAA, the amino acid ester hydrochloride, and HOBt in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Base and Coupling Reagent Addition:
-
Add DIPEA to neutralize the hydrochloride salt and deprotonate the FPAA.
-
Add EDC·HCl portion-wise to the stirred solution.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the desired FPAA-amino acid ester conjugate.
-
Key Considerations and Troubleshooting
-
Stability of the Formyl Group: The N-formyl group on the piperidine is a robust protecting group. It is stable to the basic conditions of Fmoc deprotection (piperidine) and the standard acidic conditions of side-chain deprotection and cleavage (e.g., trifluoroacetic acid, TFA). This stability makes it a reliable component in standard peptide synthesis workflows.
-
Coupling Incomplete (Positive Kaiser Test):
-
Cause: Steric hindrance from the peptide sequence or aggregation of peptide chains on the resin can slow down the coupling reaction.[16]
-
Solution: Double the coupling time or perform a second coupling with a fresh batch of activated FPAA. Using a more potent coupling reagent like HATU may also improve results.
-
-
Byproduct Formation:
-
Cause: When using carbodiimides like DCC in solution-phase, the dicyclohexylurea byproduct can be difficult to remove due to its low solubility.[17]
-
Solution: For solid-phase synthesis, this is not an issue as the byproduct is washed away. For solution-phase, using a water-soluble carbodiimide like EDC simplifies purification via aqueous extraction.[13]
-
Conclusion
1-Formylpiperidine-4-carboxylic acid is a versatile building block for introducing a conformationally constrained piperidine ring system into synthetic peptides. Its incorporation relies on well-established and highly efficient amide bond formation chemistry. By selecting appropriate coupling reagents and carefully monitoring the reaction, researchers can reliably append this moiety to peptide chains in both solid-phase and solution-phase synthesis, paving the way for the development of novel peptidomimetics with unique structural and biological properties.
References
-
Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate. [Link]
-
Recent development of peptide coupling reagents in organic synthesis. Organic & Biomolecular Chemistry. [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
1-Formyl-4-piperidinecarboxylic Acid. PubChem, National Institutes of Health. [Link]
-
Solid-phase peptide synthesis introduction. Wuxi AppTec. [Link]
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]
-
Solid Phase Formylation of N-Terminus Peptides. PMC, National Institutes of Health. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PMC, PubMed Central. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, National Institutes of Health. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Choosing a Reliable Supplier for 1-Formylpiperidine-4-carboxylic Acid. Autech Industry Co.,Limited. [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. American Chemical Society Publications. [Link]
-
Amide formation from carboxylic acid derivatives. Khan Academy. [Link]
Sources
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 84163-42-8 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. bachem.com [bachem.com]
- 6. growingscience.com [growingscience.com]
- 7. 1-Formyl-4-piperidinecarboxylic Acid | C7H11NO3 | CID 2759232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. 84163-42-8 CAS MSDS (1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 1-Formylpiperidine-4-carboxylic Acid for Medicinal Chemistry
Introduction: The Strategic Value of the 1-Formylpiperidine-4-carboxylic Acid Scaffold
The 1-formylpiperidine-4-carboxylic acid moiety is a versatile and valuable building block in modern medicinal chemistry. Its rigid piperidine core provides a defined three-dimensional geometry, crucial for precise interactions with biological targets, while the N-formyl group serves as a compact, neutral, and stable protecting group that can also participate in hydrogen bonding. The carboxylic acid at the 4-position offers a prime handle for a variety of chemical modifications, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of lead compounds. This scaffold is a key intermediate in the synthesis of various pharmacologically active agents, including antipsychotics like risperidone.[1]
This guide provides an in-depth exploration of key derivatization strategies for 1-formylpiperidine-4-carboxylic acid, offering detailed protocols and the scientific rationale behind the chosen methodologies. The focus is on transformations of the carboxylic acid group, a common and effective approach to generating libraries of novel compounds for drug discovery programs.
Core Derivatization Strategies: A Workflow Overview
The primary functional handle for derivatization on the 1-formylpiperidine-4-carboxylic acid scaffold is the carboxylic acid itself. The most common and impactful derivatizations in a medicinal chemistry context are the formation of amides and esters. These reactions allow for the introduction of a wide array of substituents, profoundly influencing the biological activity and physicochemical properties of the resulting molecules. Additionally, the N-formyl group can be manipulated, although this is often a secondary consideration.
Part 1: Amide Bond Formation - Synthesizing Carboxamide Libraries
Amide bond formation is arguably the most frequently utilized reaction in medicinal chemistry. The resulting carboxamides are prevalent in numerous approved drugs due to their metabolic stability and ability to engage in hydrogen bonding with biological targets. For 1-formylpiperidine-4-carboxylic acid, converting the carboxyl group to an amide allows for the introduction of diverse amine building blocks, enabling extensive structure-activity relationship (SAR) studies.
Scientific Rationale for Reagent Selection
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the elimination of water. In the context of complex, functionalized molecules, such harsh conditions are rarely viable. Therefore, the carboxylic acid must first be "activated" to a more reactive intermediate. This is achieved using coupling reagents.
Commonly used coupling reagents include carbodiimides (e.g., DCC, EDC) and uronium/aminium salts (e.g., HATU, HBTU).
-
Carbodiimides (EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond. To mitigate side reactions and reduce the risk of racemization at adjacent chiral centers (not present in our scaffold but a crucial consideration in general), an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is often included. These additives trap the O-acylisourea to form a less reactive but more stable active ester, which then cleanly reacts with the amine. EDC is often preferred in modern medicinal chemistry due to the water-solubility of its urea byproduct, which simplifies purification.
-
Uronium/Aminium Salts (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side products. HATU activates the carboxylic acid by forming an active ester with its HOAt (1-hydroxy-7-azabenzotriazole) component. These reagents are particularly useful for coupling sterically hindered amines or less nucleophilic anilines.
Protocol 1.1: General Procedure for Amide Coupling using HATU
This protocol is recommended for a broad range of amines, including those that are sterically hindered or electron-deficient.
Materials:
-
1-Formylpiperidine-4-carboxylic acid
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-formylpiperidine-4-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).
-
Add the amine of interest (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add this solution to the reaction mixture dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the desired amide derivative.
Causality and Self-Validation:
-
Excess Amine and Coupling Reagent: A slight excess of the amine and coupling reagent ensures the complete consumption of the starting carboxylic acid, which can sometimes be difficult to separate from the product.
-
DIPEA as a Base: A non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid and the amine salt (if applicable) without competing in the coupling reaction. An excess is used to neutralize the hexafluorophosphate salt of HATU and the protonated amine.
-
Workup Procedure: The aqueous washes are designed to remove the DMF solvent, excess reagents, and water-soluble byproducts. The bicarbonate wash removes any unreacted carboxylic acid and the acidic byproducts of the HATU reaction.
-
Reaction Monitoring: Regular monitoring by TLC or LC-MS is essential to determine the endpoint of the reaction and prevent the formation of degradation products.
Part 2: Esterification - Accessing Ester Derivatives
Esterification of the carboxylic acid provides another avenue for derivatization. Esters can act as prodrugs, improving the bioavailability of a parent compound, or they can be key intermediates for further transformations.
Scientific Rationale for Reagent Selection
Similar to amide coupling, direct esterification with an alcohol is generally not feasible under mild conditions. The Steglich esterification, which utilizes a carbodiimide (typically DCC or EDC) in the presence of a catalytic amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), is a widely adopted and effective method.
-
DCC/DMAP System: DCC activates the carboxylic acid to form the O-acylisourea intermediate. DMAP, being a more potent nucleophile than the alcohol, attacks this intermediate to form a highly reactive N-acylpyridinium salt. This salt is then readily displaced by the alcohol to form the ester, regenerating the DMAP catalyst. This catalytic cycle significantly accelerates the reaction and allows it to proceed under mild conditions. A major consideration with DCC is the formation of the dicyclohexylurea (DCU) byproduct, which is often poorly soluble and can be removed by filtration, though traces can sometimes complicate purification.
Protocol 2.1: Steglich Esterification using DCC and DMAP
This protocol is suitable for a wide range of primary and secondary alcohols.
Materials:
-
1-Formylpiperidine-4-carboxylic acid
-
Alcohol of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 1-formylpiperidine-4-carboxylic acid (1.0 eq), the alcohol of interest (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl solution (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
Causality and Self-Validation:
-
Catalytic DMAP: The use of a catalytic amount of DMAP is crucial. Stoichiometric amounts can lead to side reactions and complicate purification.
-
Low-Temperature Addition of DCC: Adding the DCC solution at 0 °C helps to control the initial exothermic reaction and minimize the formation of the undesired N-acylurea byproduct.
-
Filtration of DCU: The filtration step is a key part of the workup, removing the bulk of the urea byproduct.
-
Acidic and Basic Washes: The HCl wash removes any remaining DMAP and unreacted basic impurities, while the bicarbonate wash removes any unreacted starting acid.
Part 3: Considerations for the N-Formyl Group
The N-formyl group is generally stable under the neutral or mildly basic conditions of the amide coupling and esterification reactions described above. However, its reactivity should be considered under different conditions.
-
Stability: The formyl group is an amide and is therefore relatively robust. It will withstand the conditions of most standard coupling reactions and chromatographic purification.
-
Deformylation: Strong acidic or basic conditions, particularly with heating, can lead to the hydrolysis of the formyl group, yielding the free piperidine. This may be a desired transformation in some synthetic routes to access the secondary amine for further derivatization. For example, refluxing in 6M HCl or with a strong base like NaOH can effect deformylation.
-
Reductive Amination: While the primary focus is on the carboxylic acid, it is conceivable to first reduce the carboxylic acid to an aldehyde (e.g., via a Weinreb amide intermediate) and then use the resulting bis-aldehyde (at the 1- and 4-positions) in a double reductive amination. However, this is a more complex synthetic route. More commonly, the N-formyl group would be removed, and the resulting secondary amine at the 1-position could be used in a reductive amination with an external aldehyde or ketone.
Data Presentation: Representative Derivatization Reactions
| Entry | Amine/Alcohol | Coupling/Esterification Method | Product Type | Key Considerations |
| 1 | Benzylamine | HATU, DIPEA, DMF | Amide | Standard, reliable coupling for primary amines. |
| 2 | Aniline | HATU, DIPEA, DMF | Amide | HATU is effective for less nucleophilic anilines. |
| 3 | Morpholine | HATU, DIPEA, DMF | Amide | Straightforward coupling with secondary cyclic amines. |
| 4 | Methanol | DCC, DMAP, DCM | Ester | High efficiency for simple primary alcohols. |
| 5 | tert-Butanol | DCC, DMAP, DCM | Ester | Steglich conditions are well-suited for sterically hindered alcohols. |
Conclusion
1-Formylpiperidine-4-carboxylic acid represents a highly tractable and strategically important scaffold for medicinal chemistry. The derivatization of its carboxylic acid moiety through robust and well-established protocols, such as HATU-mediated amide coupling and Steglich esterification, provides a reliable and efficient means to generate diverse chemical libraries. The protocols and insights provided herein are designed to empower researchers to effectively utilize this building block in their drug discovery endeavors, with a clear understanding of the chemical principles that ensure successful and reproducible outcomes.
References
Sources
Application Note: A Scalable and Efficient Protocol for the Synthesis of 1-Formylpiperidine-4-Carboxylic Acid
Abstract: This document provides a comprehensive guide for the large-scale synthesis of 1-formylpiperidine-4-carboxylic acid, a pivotal building block in contemporary drug discovery and development. The protocol herein is optimized for scalability, safety, and high purity, leveraging a robust N-formylation strategy using a mixed formic-acetic anhydride generated in situ. We will delve into the underlying chemical principles, provide a detailed step-by-step methodology, and offer practical insights for troubleshooting and process optimization, tailored for researchers in both academic and industrial settings.
Introduction and Significance
1-Formylpiperidine-4-carboxylic acid, also known as 1-formylisonipecotic acid, is a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules. Its rigid piperidine scaffold, combined with the carboxylic acid handle and the N-formyl protecting group, makes it an exceptionally versatile synthon. Notably, it serves as a key precursor in the manufacturing of antipsychotic drugs such as Risperidone.[1][2] The development of a reliable and scalable synthetic route is therefore of paramount importance to ensure a consistent supply of this high-purity intermediate for pharmaceutical research and production pipelines.
This application note details a field-proven method that eschews complex reagents or purification techniques like column chromatography, focusing instead on a straightforward precipitation and recrystallization process that delivers high-purity material with excellent yields.
Synthetic Strategy and Rationale
The selected synthetic route involves the direct N-formylation of piperidine-4-carboxylic acid (isonipecotic acid). The formylating agent of choice is a mixed anhydride of formic acid and acetic anhydride.
Overall Reaction Scheme:
Rationale for this approach:
-
Cost-Effectiveness and Availability: The starting materials—piperidine-4-carboxylic acid, formic acid, and acetic anhydride—are readily available and relatively inexpensive bulk chemicals.
-
High Efficiency: The use of a mixed anhydride, generated in situ, provides a highly reactive formylating agent that drives the reaction to completion under mild conditions.
-
Scalability: The protocol avoids specialized equipment or hazardous reagents that would complicate large-scale production. The workup procedure is simple, relying on precipitation and filtration.
-
Purity: The desired product conveniently precipitates from the aqueous workup, leaving most impurities and byproducts in the solution, which simplifies purification significantly.
Reaction Mechanism
The core of this synthesis is the nucleophilic acyl substitution on a highly reactive formyl donor.
-
Formation of the Mixed Anhydride: Acetic anhydride reacts with formic acid in an equilibrium process to form the highly electrophilic formic acetic anhydride.
-
Nucleophilic Attack: The secondary amine of piperidine-4-carboxylic acid acts as a potent nucleophile, attacking the formyl carbonyl carbon of the mixed anhydride. This carbonyl is more electrophilic than the acetyl carbonyl due to the lesser electron-donating effect of a hydrogen atom compared to a methyl group.
-
Tetrahedral Intermediate and Product Formation: The attack forms a transient tetrahedral intermediate. This intermediate then collapses, expelling the stable acetate ion as a leaving group, to yield the thermodynamically stable N-formylated product, 1-formylpiperidine-4-carboxylic acid.
Caption: Reaction mechanism workflow for N-formylation.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Piperidine-4-carboxylic acid | ≥98% | Standard chemical suppliers | Also known as Isonipecotic acid |
| Formic Acid | ≥95% | Standard chemical suppliers | Corrosive |
| Acetic Anhydride | ≥98% | Standard chemical suppliers | Corrosive, lachrymator |
| Deionized Water | - | In-house | Used for workup and recrystallization |
| Ice | - | In-house | For temperature control |
Equipment:
-
Glass-lined or stainless steel reactor of appropriate volume, equipped with a mechanical stirrer, temperature probe, and addition funnel.
-
Cooling bath (ice/water or chiller).
-
Buchner funnel, filter flask, and vacuum source.
-
Drying oven (vacuum or convection).
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and a lab coat. All operations should be conducted in a well-ventilated fume hood.[3][4]
Safety Precautions
-
Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.[5]
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage. Inhalation may cause respiratory irritation. Handle in a fume hood.
-
1-Formylpiperidine-4-carboxylic Acid: May cause skin and serious eye irritation.[6]
-
The reaction between acetic anhydride and formic acid is exothermic. Controlled addition and cooling are essential to prevent temperature runaways.
Step-by-Step Synthesis Procedure
References
- 1. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID | 84163-42-8 [chemicalbook.com]
- 2. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 84163-42-8 [m.chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1-Formyl-4-piperidinecarboxylic Acid | C7H11NO3 | CID 2759232 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Formylpiperidine-4-carboxylic Acid as a Conformational Constraint in Peptide Therapeutics
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Conformational Constraint in Peptide Drug Design
The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity.[1] The introduction of unnatural amino acids (UAAs) is a powerful strategy to overcome these limitations, enhancing the pharmacological properties of peptide-based drugs.[] By imposing structural rigidity, UAAs can lock a peptide into a bioactive conformation, improving its potency, selectivity, and resistance to enzymatic degradation.[3][4]
1-Formylpiperidine-4-carboxylic acid is a unique UAA that serves as a conformationally constrained building block.[5] Its rigid piperidine ring structure, when incorporated into a peptide backbone, restricts torsional angles and can induce specific secondary structures like turns or helices.[4][6] This guide provides a comprehensive overview of the applications and detailed protocols for utilizing 1-formylpiperidine-4-carboxylic acid in solid-phase peptide synthesis (SPPS) for the development of next-generation peptide therapeutics.
Physicochemical Properties of 1-Formylpiperidine-4-carboxylic Acid
A thorough understanding of the physicochemical properties of this UAA is crucial for its effective application in peptide synthesis.
| Property | Value | Source |
| Molecular Formula | C7H11NO3 | [7] |
| Molecular Weight | 157.17 g/mol | [8] |
| CAS Number | 84163-42-8 | [9] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 136-140 °C | |
| Topological Polar Surface Area | 57.6 Ų | [8] |
Core Rationale for Application: Why Use a Piperidine-Based UAA?
The incorporation of a piperidine moiety into a peptide backbone is a strategic decision driven by several key advantages:
-
Enhanced Stability: The cyclic nature of the piperidine ring protects the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.[10]
-
Improved Receptor Binding: By pre-organizing the peptide into a specific conformation, the entropic penalty of binding to a target receptor is reduced, potentially leading to higher affinity and selectivity.[4]
-
Increased Cell Permeability: The introduction of non-natural structures can sometimes improve the ability of a peptide to cross cell membranes, a significant challenge in peptide drug development.[11]
-
Scaffold for Further Modification: The piperidine ring can serve as a scaffold for the attachment of other functional groups, such as imaging agents or cytotoxic payloads in peptide-drug conjugates (PDCs).[12]
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) with 1-Formylpiperidine-4-carboxylic Acid
The following protocols are based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for SPPS.[13][14]
Workflow for Incorporating 1-Formylpiperidine-4-carboxylic Acid
Caption: General workflow for SPPS incorporating the unnatural amino acid.
Protocol 1: Standard Coupling of 1-Formylpiperidine-4-carboxylic Acid
This protocol outlines a single coupling cycle for incorporating the title compound.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide for C-terminal amides)
-
1-Formylpiperidine-4-carboxylic acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade[15]
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: a. Place the resin (e.g., 0.1 mmol scale) into a suitable reaction vessel. b. Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[10] c. Drain the DMF.
-
Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. Drain. c. Repeat the 20% piperidine treatment for an additional 10-15 minutes to ensure complete deprotection. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Reaction: a. In a separate vial, dissolve 1-formylpiperidine-4-carboxylic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. Note: Due to the potential for steric hindrance, a longer coupling time or a double coupling may be necessary.[10]
-
Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): a. To block any unreacted amino groups, treat the resin with a capping mixture (e.g., acetic anhydride and DIPEA in DMF) for 15-20 minutes. b. Wash the resin with DMF and DCM.
Protocol 2: Peptide Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the solid support and removal of side-chain protecting groups.
Materials:
-
Peptide-bound resin (dried under vacuum)
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v) is a common choice. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE. [13]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: a. After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[10] b. Agitate the mixture at room temperature for 2-4 hours. The duration may vary depending on the specific protecting groups used.
-
Peptide Precipitation: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Slowly add the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.
-
Isolation and Purification: a. Centrifuge the mixture to pellet the peptide. b. Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times. c. Dry the crude peptide pellet under vacuum. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). e. Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.
Troubleshooting and Key Considerations
The successful incorporation of UAAs like 1-formylpiperidine-4-carboxylic acid requires attention to detail.
Decision Pathway for Coupling Conditions
Caption: Decision pathway for optimizing UAA coupling reactions.
-
Incomplete Coupling: The piperidine ring can cause steric hindrance. If a Kaiser test indicates incomplete coupling, a second coupling with freshly activated amino acid is recommended.[14]
-
Epimerization: While the N-formyl group is not a standard amino acid protecting group, the choice of coupling reagents and base is critical to prevent epimerization at the alpha-carbon, especially when using strong activating agents.[16] HATU is generally a good choice for minimizing this side reaction.
-
Formyl Group Stability: The N-formyl group is generally stable to the acidic conditions of final cleavage with TFA. However, its stability should be confirmed analytically in the final peptide product.
Conclusion
1-Formylpiperidine-4-carboxylic acid is a valuable tool for medicinal chemists seeking to introduce conformational constraints into peptide scaffolds.[17] By rigidifying the peptide backbone, this unnatural amino acid can significantly enhance the stability, potency, and overall drug-like properties of therapeutic peptides.[][12] The protocols provided herein offer a robust framework for the successful incorporation of this and similar constrained building blocks, paving the way for the discovery and development of innovative peptide-based medicines.
References
-
Ponder, J. W., & Richards, F. M. (1987). Designing amino acids to determine the local conformations of peptides. National Institutes of Health. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Retrieved from [Link]
-
Foresight Institute. (2018). Design of hyperstable constrained peptides. Retrieved from [Link]
-
Hruby, V. J. (2002). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ProQuest. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Formyl-4-piperidinecarboxylic Acid. PubChem. Retrieved from [Link]
-
Fairlie, D. P. (2017). Constrained Peptides in Drug Discovery and Development. SciSpace. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Is Solid-Phase Peptide Synthesis Used To Incorporate Unnatural Amino Acids? YouTube. Retrieved from [Link]
-
Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
Al-Karadaghi, S., et al. (2017). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. National Institutes of Health. Retrieved from [Link]
-
Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Retrieved from [Link]
-
Zuckermann, R. N., et al. (2011). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. National Institutes of Health. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Fjell, C. D., et al. (2012). Peptides and Peptidomimetics for Antimicrobial Drug Design. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing amino acids to determine the local conformations of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands - ProQuest [proquest.com]
- 5. Unnatural Amino Acids - Enamine [enamine.net]
- 6. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 1-Formyl-4-piperidinecarboxylic Acid | C7H11NO3 | CID 2759232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Formyl-piperidine-4-carboxylic acid | 84163-42-8 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Beyond the 20: Engineering Smarter Drugs with Unnatural Amino Acids for Effective Therapeutics | Blog | Biosynth [biosynth.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
optimizing reaction conditions for 1-formylpiperidine-4-carboxylic acid synthesis
Welcome to the dedicated technical support guide for the synthesis of 1-formylpiperidine-4-carboxylic acid (CAS: 84163-42-8). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in pharmaceutical and materials science applications[1]. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction conditions and achieve consistent, high-quality results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each entry details the potential cause and provides a logical, step-by-step solution.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?
Answer: Low yield is a common issue that can stem from several factors. Systematically investigating the following areas is the most effective approach.
-
Cause A: Incomplete Reaction The most straightforward cause of low yield is a reaction that has not proceeded to completion. The N-formylation of a secondary amine like piperidine-4-carboxylic acid is generally efficient, but steric hindrance or suboptimal conditions can slow the kinetics.
-
Solution:
-
Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A persistent spot corresponding to the starting material (piperidine-4-carboxylic acid) indicates an incomplete reaction.
-
Temperature Adjustment: Gently increasing the reaction temperature can improve the rate. For formylations using formic acid, heating to 50-80°C is common[2].
-
Extended Reaction Time: If the reaction is proceeding cleanly but slowly, simply extending the reaction time may be sufficient. Continue monitoring until the starting material is consumed.
-
-
-
Cause B: Water Content The presence of water can be detrimental, especially when using formic acid as the formylating agent. Water is a byproduct of the reaction, and its accumulation can slow or even reverse the reaction equilibrium.
-
Solution:
-
Azeotropic Removal of Water: The most effective method is to perform the reaction in a solvent like toluene using a Dean-Stark apparatus. This continuously removes water as it is formed, driving the reaction forward according to Le Châtelier's principle.
-
Use of Anhydrous Reagents: Ensure your starting materials and solvent are as dry as possible.
-
-
-
Cause C: Product Loss During Work-up and Purification 1-Formylpiperidine-4-carboxylic acid has a degree of water solubility due to its carboxylic acid group. Aggressive aqueous washes can lead to significant product loss.
-
Solution:
-
pH Adjustment: Before extraction, carefully adjust the pH of the aqueous phase. Acidifying to a pH of ~2-3 will protonate the carboxylate, making the molecule less water-soluble and more soluble in organic solvents like ethyl acetate or dichloromethane.
-
Minimize Aqueous Washes: Use the minimum number of washes necessary to remove impurities.
-
Brine Wash: Conclude the extraction with a brine (saturated NaCl solution) wash. This helps to break up emulsions and reduces the amount of dissolved water in the organic phase.
-
-
// Nodes start [label="Problem: Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_tlc [label="Monitor Reaction Progress (TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; sm_present [label="Starting Material (SM) Remains?", shape=diamond, style=filled, fillcolor="#F1F3F4"];
incomplete_rxn [label="Cause: Incomplete Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_incomplete [label="Solutions:\n• Increase Temperature\n• Extend Reaction Time\n• Use Dean-Stark Trap", shape=note, fillcolor="#F1F3F4", align=left];
no_sm [label="SM Consumed", shape=plaintext];
workup_issue [label="Cause: Product Loss During Work-up", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_workup [label="Solutions:\n• Adjust pH before extraction\n• Minimize aqueous washes\n• Use brine wash", shape=note, fillcolor="#F1F3F4", align=left];
// Edges start -> check_tlc; check_tlc -> sm_present; sm_present -> incomplete_rxn [label=" Yes"]; incomplete_rxn -> solution_incomplete; sm_present -> no_sm [label=" No"]; no_sm -> workup_issue; workup_issue -> solution_workup; } ` Caption: Troubleshooting workflow for low reaction yield.
Question 2: My purified product shows contamination with the starting material, even after purification. What's happening?
Answer: This typically points to challenges in separating two polar compounds or potential decomposition of the product back to the starting material.
-
Cause A: Ineffective Purification Both the starting material and the product are polar molecules containing a carboxylic acid, making them behave similarly during chromatography or recrystallization.
-
Solution:
-
Optimize Column Chromatography: If using silica gel chromatography, consider a more polar solvent system. A gradient elution starting with a less polar mixture (e.g., 95:5 DCM:Methanol) and gradually increasing the methanol content can improve separation. Adding a small amount of acetic or formic acid (~0.5%) to the eluent can suppress the deprotonation of the carboxylic acids, leading to sharper peaks and better separation.
-
Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A mixture of solvents, such as isopropanol/water or ethanol/ether, might provide the differential solubility needed for effective purification.
-
-
-
Cause B: Product Instability (Hydrolysis) While generally stable, the N-formyl group can be susceptible to hydrolysis back to the parent amine under harsh acidic or basic conditions, particularly at elevated temperatures during work-up or purification.
-
Solution:
-
Mild Work-up Conditions: Avoid using strong acids or bases during the work-up. Use saturated sodium bicarbonate for neutralization instead of stronger bases like NaOH.
-
Avoid Excessive Heat: Concentrate the product on a rotary evaporator using minimal heat. If drying in a vacuum oven, use a moderate temperature (e.g., 40-50°C).
-
-
Frequently Asked Questions (FAQs)
Question 1: What is the most reliable and scalable formylating agent for this synthesis?
Answer: The choice of formylating agent depends on a balance of reactivity, safety, cost, and scale. For this specific transformation, two agents are highly recommended.
| Formylating Agent | Typical Conditions | Pros | Cons |
| Formic Acid | Neat or in a solvent (e.g., Toluene) with heating (50-100°C)[2]. | Inexpensive, readily available, environmentally benign. | Reaction can be slow and requires water removal for high conversion. |
| Acetic Formic Anhydride (AFA) | Prepared in situ from formic acid and acetic anhydride. Reaction is often run at 0°C to room temp. | Highly reactive, leading to faster reaction times and high yields. | Can be less selective if other nucleophilic groups are present; moisture-sensitive. |
For most applications, formic acid combined with azeotropic water removal (Dean-Stark trap) is the most robust, cost-effective, and scalable method.
Question 2: How do I best monitor the reaction by TLC?
Answer: Effective TLC monitoring is crucial for determining reaction completion and identifying side products.
-
Stationary Phase: Standard silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A polar solvent system is required. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 ratio. You can add 0.5-1% acetic acid to this mixture to get sharper spots.
-
Visualization:
-
UV Light (254 nm): The product and starting material are not strongly UV-active, so this may not be effective.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice. The secondary amine of the starting material will react readily to give a yellow spot on a purple background. The amide product will react much more slowly or not at all, providing a clear distinction.
-
Ninhydrin Stain: This stain is specific for primary and secondary amines, which will appear as colored spots upon heating. The N-formylated product, being a tertiary amide, will not stain.
-
Question 3: Are there any specific safety precautions I should take?
Answer: Yes, safety is paramount.
-
Formic Acid: Is highly corrosive and can cause severe burns. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves (butyl or neoprene are recommended).
-
Acetic Anhydride: Is corrosive and a lachrymator (causes tearing). Handle with the same precautions as formic acid.
-
General Precautions: As with any chemical reaction, perform a thorough risk assessment before starting.
Experimental Protocols
Protocol 1: Synthesis via Formic Acid with Azeotropic Water Removal
This protocol is recommended for its reliability and scalability.
// Nodes charge_reagents [label="1. Charge Reactor", details="Piperidine-4-carboxylic acid (1.0 eq)\nToluene (10 vol)", fillcolor="#F1F3F4"]; add_formic [label="2. Add Formic Acid", details="Formic acid (1.5 - 2.0 eq)", fillcolor="#F1F3F4"]; heat_reflux [label="3. Heat to Reflux", details="Use Dean-Stark trap to collect water", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="4. Monitor Reaction", details="TLC analysis until SM is consumed", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool_concentrate [label="5. Cool and Concentrate", details="Cool to RT, remove toluene in vacuo", fillcolor="#F1F3F4"]; workup [label="6. Aqueous Work-up", details="Dissolve in EtOAc, wash with water & brine", fillcolor="#F1F3F4"]; dry_isolate [label="7. Dry and Isolate", details="Dry over Na₂SO₄, filter, concentrate to yield product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges charge_reagents -> add_formic; add_formic -> heat_reflux; heat_reflux -> monitor; monitor -> cool_concentrate; cool_concentrate -> workup; workup -> dry_isolate; } ` Caption: Recommended synthesis workflow.
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under an inert atmosphere (e.g., Nitrogen).
-
Reagents: To the flask, add piperidine-4-carboxylic acid (1.0 equivalent) and toluene (approx. 10 mL per gram of starting material).
-
Formic Acid Addition: Add formic acid (1.5 - 2.0 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 110°C). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress every 1-2 hours by TLC (as described in the FAQ). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
-
Isolation:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford 1-formylpiperidine-4-carboxylic acid, typically as a white to off-white solid.
-
Further purification can be achieved by recrystallization if necessary.
-
References
Technical Support Center: Purification of 1-Formylpiperidine-4-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of crude 1-formylpiperidine-4-carboxylic acid (CAS 84163-42-8). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key building block in a highly pure form. As an intermediate in the synthesis of pharmaceuticals like Risperidone, its purity is paramount.[1][2] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format.
Troubleshooting Guide: Addressing Common Purification Issues
This section tackles specific problems you might encounter during the purification workflow. Each answer explains the underlying chemical principles to help you make informed decisions in the lab.
Q1: My final product after acid-base extraction has a very low yield. What are the likely causes?
This is a common issue that can often be traced back to procedural steps. The core of this purification relies on quantitatively converting the carboxylic acid to its water-soluble salt and back again.
-
Incomplete Deprotonation: During the base wash (e.g., with sodium bicarbonate), you might not have added enough base to deprotonate all the carboxylic acid. This leaves a significant portion of your product in the organic layer, which is then discarded.
-
Solution: Use a slight excess of a saturated solution of a weak base like sodium bicarbonate (NaHCO₃). After adding the base and shaking the separatory funnel, vent, and then test the aqueous layer with pH paper. It should be distinctly basic (pH > 8). If not, add more base.
-
-
Incomplete Protonation: When acidifying the aqueous layer to precipitate your product, insufficient acid will leave some of the product as the water-soluble carboxylate salt.[3]
-
Solution: Add acid (e.g., 3M HCl) dropwise while stirring until the solution is strongly acidic. Test with pH paper to ensure a pH of ~2. It is critical to add enough acid to fully neutralize the bicarbonate and protonate the carboxylate.[3]
-
-
Premature Filtration: If the solution is not adequately cooled after acidification, the solubility of your product in the aqueous medium may be higher, leading to losses.
-
Solution: After acidification, cool the mixture in an ice bath for at least 30 minutes to maximize precipitation before filtering.
-
-
Emulsion Formation: The formation of an emulsion between the organic and aqueous layers can trap product and make separation difficult.
-
Solution: To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or let the funnel sit for an extended period. In some cases, gentle swirling instead of vigorous shaking can prevent emulsion formation.
-
Q2: After purification, my product is an off-white or yellowish solid, not the expected white powder. How can I remove colored impurities?
Colored impurities are typically highly conjugated organic molecules present in small amounts.
-
Recrystallization with Activated Carbon: This is the most effective method. The colored impurities adsorb onto the surface of the activated carbon, which is then removed by hot filtration.
-
Protocol: Dissolve the crude, colored product in a minimum amount of a suitable hot recrystallization solvent. Add a very small amount (1-2% by weight) of activated charcoal. Keep the solution hot and swirl for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal. Allow the clear, colorless filtrate to cool slowly to form pure crystals.
-
-
Solvent Choice: The color may be due to an impurity that is particularly soluble in your chosen purification solvent. Trying a different recrystallization solvent system could leave the impurity behind in the mother liquor.
Q3: I performed an acid-base extraction, but my final product is a sticky oil instead of a crystalline solid. What went wrong?
This phenomenon, known as "oiling out," occurs when a compound melts in the recrystallization or precipitation solvent instead of dissolving, or when its melting point is below the temperature of the solution.
-
Cause: This often happens during the acidification step if the process generates significant heat and the concentration of the product is very high.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the oil. This will act as a template for crystallization.
-
Dilute and Re-precipitate: Add more water to the mixture to reduce the concentration of the product, then gently warm until the oil dissolves completely. Allow it to cool slowly. This lower concentration may favor crystal formation over oiling out.
-
Solvent Extraction: If the oil persists, you may need to extract it back into an organic solvent (like ethyl acetate), dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.[4] You can then attempt recrystallization from a different solvent system.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the purification and handling of 1-formylpiperidine-4-carboxylic acid.
Q1: What are the most effective methods for purifying crude 1-formylpiperidine-4-carboxylic acid?
The choice of method depends on the nature and quantity of the impurities. The following table summarizes the primary techniques.
| Purification Method | Principle of Separation | Best For Removing... | Pros | Cons |
| Acid-Base Extraction | Exploits the acidic nature of the carboxylic acid group to move it between immiscible aqueous and organic phases.[4][5] | Neutral or basic impurities (e.g., unreacted N-formylpiperidine if used in synthesis). | High capacity, technically simple, highly effective for its purpose.[6] | Limited to separating compounds with different acid/base properties. |
| Recrystallization | Difference in solubility of the product and impurities in a specific solvent at different temperatures. | A broad range of impurities with different solubility profiles. | Can yield very high purity material, scalable. | Requires finding a suitable solvent; some product loss in mother liquor is inevitable. |
| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. | Impurities with similar polarity to the product. | Provides the highest resolution and purity. | Can be slow, requires larger volumes of solvent, not ideal for large-scale purification. |
Q2: Can you provide a step-by-step protocol for an acid-base extraction?
Certainly. This protocol assumes you have a crude solid containing your desired carboxylic acid and some neutral organic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude 1-formylpiperidine-4-carboxylic acid (e.g., 5.0 g) in an appropriate organic solvent (e.g., 50 mL of diethyl ether or ethyl acetate) in a separatory funnel.
-
Base Wash (Extraction): Add 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel, invert it, and open the stopcock to vent the CO₂ gas that forms. Shake gently for 30-60 seconds, venting frequently. Allow the layers to separate. The deprotonated product, sodium 1-formylpiperidine-4-carboxylate, will be in the upper aqueous layer (note: confirm layer identities by adding a drop of water if unsure).
-
Separation: Drain the lower organic layer into a flask. Drain the upper aqueous layer into a separate, clean Erlenmeyer flask (Flask A).
-
Re-extraction: Pour the organic layer back into the separatory funnel and repeat the extraction with another 20 mL of NaHCO₃ solution to ensure all the carboxylic acid is removed. Combine this second aqueous wash with the contents of Flask A. The organic layer now contains neutral impurities and can be discarded.
-
Acidification (Precipitation): Cool Flask A in an ice bath. Slowly add 3M HCl dropwise while stirring. You will observe vigorous CO₂ evolution. Continue adding HCl until gas evolution ceases and the solution is acidic (pH ≈ 2, check with pH paper). A white precipitate of the purified product should form.
-
Isolation: Keep the flask in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the solid in the funnel with a small amount of cold deionized water.
-
Drying: Dry the purified solid in a vacuum oven to a constant weight. Characterize by melting point and spectroscopy to confirm purity.
Q3: How do I select an appropriate recrystallization solvent?
The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. For 1-formylpiperidine-4-carboxylic acid, which has both polar (acid, amide) and nonpolar (piperidine ring) features, suitable solvents could include:
-
Water
-
Ethanol
-
Isopropanol
-
Mixtures such as ethanol/water or acetone/water
To screen for a solvent, place a small amount of your crude product in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all even when heated, the solvent is unsuitable. The best solvent will require heating to dissolve the compound, and upon cooling, pure crystals will form.
Q4: How can I confirm the purity and identity of my final product?
A combination of techniques is essential for confirming the successful purification and identity of your compound.
-
Melting Point: A pure crystalline solid will have a sharp melting point. Literature values for 1-formylpiperidine-4-carboxylic acid are around 137-138°C.[7] A broad or depressed melting range indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): Spot your crude material and purified product on a TLC plate. A pure compound should ideally show a single spot.
-
Spectroscopy:
-
¹H and ¹³C NMR: This is the most definitive method for structural confirmation. The spectra should be clean, with integrations matching the expected number of protons.
-
FTIR: Look for characteristic peaks, such as a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a C=O stretch for the acid (~1710 cm⁻¹), and another C=O stretch for the amide (formyl group) around 1650 cm⁻¹.
-
Purification Method Selection Workflow
To assist in choosing the best purification strategy, the following decision tree illustrates a logical workflow based on the likely impurities.
Caption: Decision workflow for selecting a purification method.
References
-
Acid-Base Extraction Principles . University of Colorado, Boulder - Department of Chemistry. [Link]
-
Choosing a Reliable Supplier for 1-Formylpiperidine-4-carboxylic Acid . Medium. [Link]
-
1-Formyl-4-piperidinecarboxylic Acid Compound Summary . PubChem, National Center for Biotechnology Information. [Link]
-
General Organic Chemistry Workup Procedures . Organic Syntheses. [Link]
-
Purification in Organic Synthesis . Organic Syntheses. [Link]
-
Acid-Base Liquid-Liquid Extraction Overview . Eastern Kentucky University via Edubirdie. [Link]
-
Extraction of Acids or Bases from Neutral Organics . Chem.ucla.edu. [Link]
-
Acid-Base Extraction . Chemistry LibreTexts. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 84163-42-8 [m.chemicalbook.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of 1-Formylpiperidine-4-carboxylic Acid
Welcome to the Technical Support Center for the synthesis of 1-formylpiperidine-4-carboxylic acid (N-formylisonipecotic acid). This guide is designed for researchers, process chemists, and drug development professionals who work with this critical building block. As an intermediate in the synthesis of pharmaceuticals like Risperidone, ensuring its high purity is paramount.[1]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, focusing on the identification and mitigation of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-formylpiperidine-4-carboxylic acid?
The most prevalent and straightforward method is the N-formylation of piperidine-4-carboxylic acid (isonipecotic acid). This is typically achieved using a formylating agent. Common, industrially relevant methods include:
-
Formic Acid: Direct reaction with formic acid, often with azeotropic removal of water using a solvent like toluene. This method is green and cost-effective.
-
Acetic Formic Anhydride (AFA): A mixed anhydride generated in situ from formic acid and acetic anhydride. AFA is a potent formylating agent that allows for rapid reactions, often at low temperatures.[2]
-
Ethyl Formate: This reagent can also be used, typically requiring heat to drive the reaction to completion.
Q2: Why is controlling impurities in this synthesis so critical?
1-Formylpiperidine-4-carboxylic acid is a key starting material for active pharmaceutical ingredients (APIs).[1] Impurities, even in trace amounts, can:
-
Carry through to the final API, potentially affecting its safety, efficacy, and stability.
-
Interfere with subsequent reaction steps, leading to lower yields and the formation of new, difficult-to-remove impurities.
-
Complicate purification processes, increasing costs and manufacturing time.
-
Impact the physical properties of the material, such as crystallinity and solubility.
Q3: What is a typical acceptable purity level for this intermediate?
For pharmaceutical applications, a purity of ≥98.0% is often required, with stringent controls on specific impurities.[1] However, the exact specification depends on the regulatory requirements and the nature of the subsequent synthetic steps.
Troubleshooting Guide: Impurity Identification & Mitigation
This section addresses specific issues you may encounter during the synthesis and purification of 1-formylpiperidine-4-carboxylic acid.
Problem Area 1: Incomplete Reaction & Starting Material Contamination
Q: My post-reaction analysis (TLC, LC-MS, NMR) shows a significant amount of unreacted piperidine-4-carboxylic acid. What went wrong?
A: This is the most common impurity and its presence points to several potential root causes related to reaction kinetics and stoichiometry.
Causality & Explanation:
Piperidine-4-carboxylic acid is a zwitterionic solid with limited solubility in many organic solvents. For the formylation to proceed efficiently, it must be adequately solvated and the formylating agent must be sufficiently reactive.
-
Insufficient Formylating Agent: Ensure at least one molar equivalent of the formylating agent is used. With volatile reagents like formic acid, it's common to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.
-
Inefficient Water Removal (Formic Acid Method): The reaction between an amine and formic acid produces water.[3] This equilibrium can stall the reaction. If you are refluxing with formic acid in a solvent like toluene, the failure to remove water via a Dean-Stark trap is a primary cause of incomplete conversion.[3]
-
Low Reaction Temperature or Insufficient Time: N-formylation is not always instantaneous, especially with less potent reagents. Ensure the reaction is heated appropriately (e.g., reflux for the formic acid method) and monitored until TLC or HPLC indicates the consumption of the starting material.[3]
-
Moisture Contamination (AFA Method): Acetic formic anhydride is highly moisture-sensitive.[4] Any water present in the starting materials or solvents will quench the anhydride, halting the reaction.[4]
Troubleshooting Steps:
-
Verify Stoichiometry: Double-check the molar ratios of your reactants.
-
Optimize Water Removal: If using the formic acid/toluene method, ensure your Dean-Stark apparatus is functioning correctly and reflux is vigorous enough to facilitate azeotropic removal.
-
Extend Reaction Time/Increase Temperature: Monitor the reaction for a longer duration or consider a modest increase in temperature, checking for potential degradation.
-
Ensure Anhydrous Conditions (AFA): Use freshly opened or distilled reagents and ensure all glassware is oven-dried when using the AFA method.
Problem Area 2: Process-Related Impurities and Side Reactions
Q: I've observed an unexpected peak in my LC-MS or a strange set of signals in my NMR that doesn't correspond to the starting material or product. What could it be?
A: This often points to a side reaction specific to your chosen reagents and conditions. The table below summarizes the most likely culprits.
| Impurity Name | Structure | Formation Pathway | Identification & Mitigation |
| N-Acetylpiperidine-4-carboxylic Acid | ![]() | Formed when using the in situ AFA method if acetic anhydride is not fully consumed by formic acid, or if reaction temperature is too high, leading to competing N-acetylation. | ID: Look for a mass peak of +42 amu (relative to starting material) or +14 amu (relative to product). In ¹H NMR, a sharp singlet around 2.0-2.2 ppm (acetyl CH₃) will be present. Mitigation: Control the stoichiometry carefully, adding acetic anhydride slowly to formic acid at a low temperature (e.g., 0-10 °C) to ensure AFA formation is favored.[2] |
| Formic Acid / Acetic Acid | HCOOH / CH₃COOH | Residual acids from the formylating agent or AFA byproduct. | ID: Broad singlet in ¹H NMR (>8 ppm, can exchange with D₂O). Can cause the product to appear oily or difficult to handle. Mitigation: Purify the product by recrystallization from an appropriate solvent (e.g., water, isopropanol/water). Alternatively, trituration or slurrying in a non-polar solvent like MTBE or heptane can effectively wash away residual acids. |
| Degradation/Polymeric Impurities | N/A | Can occur if the reaction is heated excessively or for a prolonged period, especially under harsh acidic conditions.[3] | ID: Often results in discoloration (yellow to brown) of the product.[3] May appear as a broad baseline hump in HPLC. Mitigation: Avoid excessive heating. Use the minimum temperature required for complete conversion. If discoloration occurs, treatment with activated charcoal during recrystallization can sometimes remove colored impurities.[3] |
Visualizing the Synthetic Landscape
Understanding the relationship between the main reaction and potential side reactions is key to effective troubleshooting.
Diagram 1: Synthetic Pathway and Impurity Formation
Caption: Key reaction pathways in the synthesis.
Diagram 2: General Troubleshooting Workflow
Caption: A systematic approach to impurity troubleshooting.
Key Experimental Protocols
Protocol 1: Analytical Monitoring by Thin-Layer Chromatography (TLC)
This protocol is essential for monitoring reaction completion.
-
Plate: Silica gel 60 F254.
-
Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH), typically in a 9:1 or 8:2 ratio, often with a small amount of acetic or formic acid (e.g., 0.5%) to improve spot shape.
-
Visualization:
-
UV Light (254 nm): The product and some impurities may be UV active.
-
Ninhydrin Stain: Unreacted piperidine-4-carboxylic acid (a secondary amine) will stain (usually yellow or purple) upon heating. The N-formylated product, being an amide, will not. This is the most definitive way to confirm the consumption of starting material.
-
-
Procedure:
-
Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol).
-
Spot the solution on the TLC plate alongside a co-spotted lane containing the starting material.
-
Develop the plate in the mobile phase.
-
Dry the plate and visualize under UV light, then stain with ninhydrin and gently heat. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction lane.
-
Protocol 2: Purification by Recrystallization
Recrystallization is highly effective for removing residual starting material and process-related acids.
-
Solvent Selection: A common and effective solvent system is a mixture of isopropanol (IPA) and water. Other potential solvents include ethanol/water or acetonitrile.
-
Procedure:
-
Dissolve the crude 1-formylpiperidine-4-carboxylic acid in the minimum amount of the hot solvent (e.g., boiling IPA/water mixture).
-
If the solution is colored, you may add a small amount of activated charcoal, continue to heat for 5-10 minutes, and then perform a hot filtration through celite to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the filter cake with a small amount of the cold recrystallization solvent or a non-polar solvent like cold diethyl ether or MTBE to remove any remaining soluble impurities.
-
Dry the purified product under vacuum.
-
References
- BenchChem. (2025). Common impurities in the synthesis of N-Formyl-2-aminophenol and their removal. BenchChem Technical Support.
- BLD Pharm. (n.d.). 1-Formylpiperidine-4-carboxylic acid. Product Information.
- ChemicalBook. (n.d.). 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID. Product Information.
- BenchChem. (n.d.). Choosing a Reliable Supplier for 1-Formylpiperidine-4-carboxylic Acid.
- BenchChem. (2025). Troubleshooting guide for the formylation of aromatic amines. BenchChem Technical Support.
- St. Jean, D. J., et al. (2005). Formylation of Amines. PMC, NIH.
- Dawane, B.S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library.
Sources
troubleshooting low yield in the synthesis of N-formylisonipecotic acid
An in-depth technical guide from the office of the Senior Application Scientist.
Topic: Troubleshooting Low Yield in the Synthesis of N-formylisonipecotic Acid
Technical Support Center: Synthesis of N-formylisonipecotic Acid
Welcome to the technical support center for the synthesis of N-formylisonipecotic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this specific N-formylation reaction. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-proven insights to help you diagnose and resolve issues leading to low product yield.
N-formylisonipecotic acid is a valuable building block, and its efficient synthesis is crucial. However, the presence of both a secondary amine and a carboxylic acid functional group on the same molecule (isonipecotic acid) presents a unique set of challenges. This guide is structured in a question-and-answer format to directly address the most common problems encountered in the laboratory.
Troubleshooting Guide: From Low Yield to Optimized Process
This section addresses specific, practical problems you might be facing during your synthesis. We will explore common symptoms, their root causes, and provide actionable solutions.
Q1: My overall isolated yield of N-formylisonipecotic acid is consistently low. What is the systematic approach to troubleshooting this?
A low isolated yield is a frustrating issue that can stem from three primary areas: incomplete reaction, formation of side products, or loss of product during work-up and purification. A systematic approach is critical to pinpointing the exact cause.
The logical workflow below provides a structured method for diagnosing the source of low yield. Start by verifying your inputs, then analyze the reaction's output before optimizing the isolation procedure.
Caption: Systematic workflow for troubleshooting low yield.
Q2: I suspect my formylating agent is the problem. How do I choose the right one and ensure its activity?
The choice and handling of the formylating agent are paramount. For N-formylation of a secondary amine like isonipecotic acid, several options exist, but the most common is acetic formic anhydride (AFA), often generated in situ.
Causality: Acetic formic anhydride is a powerful formylating agent, but it is thermally unstable and highly susceptible to hydrolysis.[1][2] It can decompose, especially at temperatures above 60°C or in the presence of moisture, leading to the evolution of carbon monoxide and a complete loss of reactivity.[1] Using old formic acid or acetic anhydride, or failing to maintain strictly anhydrous conditions, will prevent the formation of the active AFA, causing the reaction to fail.
Troubleshooting Steps:
-
Use Fresh Reagents: Always use freshly opened bottles of high-purity formic acid (≥98%) and acetic anhydride.
-
Prepare In Situ: The most reliable method is to generate AFA in situ at a low temperature (e.g., 0°C) immediately before adding your substrate.[3] This ensures maximum potency.
-
Maintain Anhydrous Conditions: Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Moisture will rapidly quench the formylating agent.[4]
| Formylating Agent | Typical Conditions | Advantages | Disadvantages & Risks |
| Acetic Formic Anhydride | Acetic Anhydride, Formic Acid, 0°C to RT | Highly reactive, high yields, clean reaction.[1] | Thermally unstable, moisture-sensitive, requires careful temperature control.[2] |
| Formic Acid (neat) | Refluxing Toluene (Dean-Stark) or high temp (80°C+) | Inexpensive, readily available.[5] | Requires high temperatures, can lead to side reactions, water removal is necessary. |
| Ethyl Formate | High temperature, often under pressure | Can work for some amines. | Low reactivity, often requires harsh conditions, may not be effective for isonipecotic acid. |
| DMF / Vilsmeier Reagent | POCl₃ or SOCl₂ with DMF, RT | Very fast and efficient for many secondary amines.[6][7] | Requires stoichiometric use of strong reagents, work-up can be complex. |
Q3: My crude NMR/LC-MS shows good conversion, but my final yield after purification is very low. What's happening during work-up?
This is a classic problem when working with polar, functionalized molecules like N-formylisonipecotic acid. Its structure, containing a carboxylic acid and an amide, makes it highly water-soluble, especially in its carboxylate salt form. Significant product loss often occurs during aqueous extraction steps.[8]
Causality: At neutral or basic pH, the carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻). This ionic form is extremely soluble in water and will not partition effectively into common organic solvents like ethyl acetate or dichloromethane.
Optimized Work-up and Purification Protocol:
-
Quench Carefully: After the reaction is complete, cool the mixture in an ice bath.
-
Acidify Before Extraction: Slowly add cold, dilute HCl (e.g., 1M) to the reaction mixture until the pH is acidic (pH 2-3). This is the critical step . It ensures the carboxylic acid is in its protonated form (-COOH), which is significantly more soluble in organic solvents.
-
Extract with a Polar Solvent: Use a solvent capable of dissolving your polar product. Multiple extractions (e.g., 3-5 times) with ethyl acetate or a mixture like DCM/isopropanol (9:1) will be more effective than a single large extraction.
-
Dry and Concentrate: Combine the organic layers, dry thoroughly with anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Avoid excessive heat during concentration.
-
Purification:
-
Recrystallization: If the crude product is a solid, recrystallization is often the best method for purification. A solvent system like ethanol/water or ethyl acetate/hexanes may be effective.[9]
-
Column Chromatography: If an oil is obtained, silica gel chromatography can be used. However, the polarity of the molecule may cause streaking. A mobile phase containing a small amount of acetic or formic acid (e.g., 0.5%) can improve peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-formylation of isonipecotic acid with acetic formic anhydride?
The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the secondary amine in isonipecotic acid is the nucleophile, and the carbonyl carbon of the formyl group in acetic formic anhydride is the electrophile.
Caption: Simplified mechanism of N-formylation.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of isonipecotic acid attacks the electrophilic carbonyl carbon of the formyl group.
-
Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination of Leaving Group: The intermediate collapses, and the acetate anion is eliminated as a leaving group. A proton transfer then yields the final N-formylated product and acetic acid as a byproduct.
Q2: Can the reaction be monitored without quenching it? What analytical methods are best?
Yes, monitoring the reaction is crucial to avoid running it for too long (which can increase side products) or stopping it too early (incomplete conversion).[10]
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on a silica plate. Use a mobile phase like 10% methanol in dichloromethane with 0.5% acetic acid. The product, being more polar than the starting amine, should have a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is superior. A small aliquot of the reaction mixture can be diluted in the mobile phase and injected. This allows you to accurately determine the percentage of starting material remaining and product formed.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used. A small aliquot can be taken, the solvent evaporated, and the residue dissolved in a deuterated solvent. The appearance of a formyl proton signal (typically a singlet or two rotameric singlets around 8.0-8.2 ppm) and shifts in the signals of the protons adjacent to the nitrogen confirm product formation.
Experimental Protocols
Protocol 1: Synthesis of N-formylisonipecotic Acid via In Situ Acetic Formic Anhydride
This protocol is a self-validating system. If followed with pure reagents under the correct conditions, it should provide a high yield of the desired product.
Materials:
-
Isonipecotic acid
-
Acetic anhydride (≥99%)
-
Formic acid (≥98%)
-
Ethyl acetate (ACS grade)
-
1M Hydrochloric Acid
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
Setup: Place a magnetic stir bar in a dry 250 mL round-bottom flask equipped with a dropping funnel. Flush the system with nitrogen.
-
Prepare Formylating Agent: In the flask, add acetic anhydride (1.2 equivalents). Cool the flask to 0°C using an ice-water bath.
-
Slowly add formic acid (1.2 equivalents) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for an additional 30 minutes to ensure the formation of acetic formic anhydride.
-
Substrate Addition: Dissolve isonipecotic acid (1.0 equivalent) in a minimal amount of formic acid or add it as a solid in portions to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the flask back to 0°C. Slowly quench the reaction by adding 50 mL of cold water.
-
Acidification: Adjust the pH of the aqueous solution to ~2 using 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: HPLC Method for Analysis
This method can be used to monitor reaction progress and determine the purity of the final product.[12]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or Mass Spectrometry (MS)
-
Sample Preparation: Dilute a small amount of the crude reaction mixture or final product in a 50:50 mixture of water/acetonitrile.
References
-
Wikipedia. (2023). Acetic formic anhydride. In Wikipedia. [Link]
-
ChemBK. (2024). Formic acetic anhydride. Retrieved from ChemBK. [Link]
-
MDPI. (2020). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Retrieved from MDPI. [Link]
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from Grokipedia. [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from NROChemistry. [Link]
-
National Center for Biotechnology Information. (2013). Formylation of Amines. Retrieved from PubMed Central (PMC). [Link]
-
Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett. [Link]
-
Wikipedia. (2023). Eschweiler–Clarke reaction. In Wikipedia. [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from J&K Scientific. [Link]
-
O, S., & Watanabe, Y. (1998). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry. [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from MDPI. [Link]
-
MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from MDPI. [Link]
-
National Center for Biotechnology Information. (2019). N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. Retrieved from PubMed Central (PMC). [Link]
-
Wikipedia. (2023). Leuckart reaction. In Wikipedia. [Link]
-
PubMed. (2025). N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. Retrieved from PubMed. [Link]
-
Semantic Scholar. (n.d.). N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. Retrieved from Semantic Scholar. [Link]
- Google Patents. (n.d.). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
-
MDPI. (2018). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Retrieved from MDPI. [Link]
-
Cleanchem. (n.d.). N-formyl Isonipecotic acid | CAS No: 498-94-2. Retrieved from Cleanchem. [Link]
-
Scholars Research Library. (n.d.). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Retrieved from Scholars Research Library. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from Hovione. [Link]
-
ResearchGate. (2008). (PDF) Synthesis of N-formylmaleamic acid and some related N-formylamides. Retrieved from ResearchGate. [Link]
-
University of Glasgow. (n.d.). Synthesis of Unnatural Enone-Containing α-Amino Acids: Precursors to Chiral N-Heterocycles. Retrieved from University of Glasgow Theses. [Link]
-
National Center for Biotechnology Information. (2013). Mild and convenient N-formylation protocol in water-containing solvents. Retrieved from PubMed Central (PMC). [Link]
- Google Patents. (n.d.). CN106831540B - A kind of preparation method of (S)-nipecotic acid.
-
PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from PubMed Central (PMC). [Link]
Sources
- 1. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. Formyl acetate synthesis - chemicalbook [chemicalbook.com]
- 4. Buy Formic anhydride | 1558-67-4 [smolecule.com]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
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- 12. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-Formylpiperidine-4-carboxylic Acid in Acidic Media
Welcome to the technical support guide for 1-formylpiperidine-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide in-depth, practical guidance on a critical aspect of its chemistry: its stability under acidic conditions. Understanding and controlling this stability is paramount for achieving high-yield, high-purity outcomes in your experiments.
Section 1: Frequently Asked Questions - Understanding the Core Chemistry
This section addresses the fundamental principles governing the stability of 1-formylpiperidine-4-carboxylic acid.
Q1: What is 1-formylpiperidine-4-carboxylic acid and what are its primary applications?
1-formylpiperidine-4-carboxylic acid (also known as N-formylisonipecotic acid) is a piperidine derivative featuring a carboxylic acid at the 4-position and a formyl group on the ring nitrogen.[1][2][3] Its bifunctional nature makes it a valuable intermediate and building block in organic and medicinal chemistry.[4] It is frequently used in the synthesis of more complex molecules, including pharmaceutical agents, where the piperidine scaffold is a common structural motif.[5]
Q2: Is the N-formyl group on 1-formylpiperidine-4-carboxylic acid stable under acidic conditions?
No, the N-formyl group is generally not stable under moderate to strong acidic conditions. The N-formyl group is an amide, and like most amides, it is susceptible to acid-catalyzed hydrolysis. This reaction cleaves the formyl group, resulting in the formation of piperidine-4-carboxylic acid and formic acid. The rate of this hydrolysis is highly dependent on the specific conditions employed. For example, treatment with strong acids like 6M HCl will readily hydrolyze N-formylpiperidine to piperidine.[6]
Q3: What is the chemical mechanism for the degradation of 1-formylpiperidine-4-carboxylic acid in acid?
The degradation proceeds via a classic acid-catalyzed amide hydrolysis mechanism. The process can be broken down into several key steps:
-
Protonation: The carbonyl oxygen of the formyl group is protonated by an acid (H₃O⁺), making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom, making the nitrogen a better leaving group.
-
Tetrahedral Intermediate Collapse: The tetrahedral intermediate collapses, breaking the carbon-nitrogen bond and expelling the neutral piperidine-4-carboxylic acid.
-
Deprotonation: The resulting protonated formic acid is deprotonated by water to regenerate the acid catalyst and form formic acid.
The workflow below illustrates this pathway.
Caption: Acid-Catalyzed Hydrolysis of 1-Formylpiperidine-4-carboxylic Acid.
Q4: What experimental factors influence the rate of N-formyl group cleavage?
Several factors dictate the speed of this undesirable side reaction. Understanding them allows for rational control over your experiment.
-
Acid Strength (pKa) & Concentration: Stronger acids (e.g., HCl, H₂SO₄, TFA) at higher concentrations will accelerate hydrolysis much more rapidly than weaker acids (e.g., acetic acid) or dilute solutions.
-
Temperature: The rate of hydrolysis is directly proportional to temperature. Heating a reaction mixture that contains the compound under acidic conditions will significantly increase the rate of degradation. Conversely, cooling the reaction can dramatically slow it down.
-
Time: The extent of degradation is cumulative. Prolonged exposure to acidic conditions, even if mild, will lead to a greater percentage of the deformylated product.
-
Solvent System: The presence of water is necessary for hydrolysis. While many organic reactions are run under nominally anhydrous conditions, trace amounts of water can be sufficient to cause slow degradation over time, especially with strong acids present.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides solutions to specific problems you may encounter in the lab.
Scenario 1: My NMR/LC-MS analysis shows an unexpected peak corresponding to piperidine-4-carboxylic acid.
-
Probable Cause: You are likely experiencing unintended hydrolysis of the N-formyl group. This is a very common issue. Review your recent experimental steps for the introduction of acid.
-
Troubleshooting & Solutions:
-
Acidic Reagents: Did you use an acidic reagent in your reaction (e.g., a Lewis acid, an acid scavenger, or a reagent that generates an acidic byproduct)?
-
Action: If possible, substitute the acidic reagent with a non-acidic alternative. If not, perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to minimize the rate of hydrolysis.
-
-
Aqueous Acidic Workup: A common source of cleavage is quenching the reaction with aqueous acid (e.g., 1N HCl) to neutralize base or remove byproducts.[7][8]
-
Action: Minimize the contact time with the acid. Perform the extraction quickly and on an ice bath. Consider using a milder acid for the pH adjustment, such as saturated aqueous ammonium chloride (NH₄Cl) or a buffered solution. Where applicable, a non-aqueous workup may be preferable.
-
-
Storage: Is your starting material or reaction intermediate stored in a solution that could be slightly acidic (e.g., un-neutralized CDCl₃ for NMR)?
-
Action: Store the compound as a dry solid in a neutral, dry environment.[9] If in solution, ensure the solvent is anhydrous and neutral.
-
-
Scenario 2: My reaction yield is consistently low when using 1-formylpiperidine-4-carboxylic acid as a starting material.
-
Probable Cause: Significant degradation of your starting material is occurring either before or during the reaction, reducing the amount available to be converted to product.
-
Troubleshooting & Solutions:
-
Verify Starting Material Purity: Before starting, run a quick purity check (e.g., ¹H NMR or HPLC) on your 1-formylpiperidine-4-carboxylic acid to ensure it hasn't degraded during storage.
-
Reaction pH: Check the pH of your reaction mixture if possible. If the conditions are acidic and your reaction requires elevated temperatures, starting material degradation is highly likely.
-
Action: If the reaction tolerates it, add a non-nucleophilic base (e.g., proton sponge, or carefully controlled amounts of DIPEA) to neutralize any adventitious acid. Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
-
-
Order of Addition: If your reaction requires both an acid and your formylated compound, consider the order of addition.
-
Action: Add the 1-formylpiperidine-4-carboxylic acid to the reaction mixture last, after all other components, including the acid, have been combined and brought to the target temperature. This minimizes its exposure time to the harsh conditions.
-
-
Scenario 3: During purification by reverse-phase HPLC, I see a growing impurity peak for the deformylated product.
-
Probable Cause: The acidic mobile phase, typically containing 0.1% trifluoroacetic acid (TFA) or formic acid, is causing on-column or in-solution hydrolysis of your compound.
-
Troubleshooting & Solutions:
-
Modify Mobile Phase: If your compound and column chemistry permit, switch to a mobile phase buffered at a higher pH (e.g., ammonium bicarbonate or ammonium formate, pH 6-7). This is the most effective solution.
-
Minimize Residence Time: Do not let samples sit in the autosampler for extended periods, especially if dissolved in an acidic solution.
-
Action: Prepare samples just before injection. Use a refrigerated autosampler (e.g., 4 °C) to slow down the rate of hydrolysis in the vial.
-
-
Expedite Fractions: Once fractions containing your product are collected, neutralize the acid immediately by adding a small amount of a suitable base (e.g., a dilute solution of ammonium hydroxide) before solvent evaporation.
-
Section 3: Validated Experimental Protocols
Protocol 1: Monitoring Stability Under Representative Acidic Conditions
This protocol provides a framework to assess the stability of 1-formylpiperidine-4-carboxylic acid in a specific acidic environment relevant to your planned reaction.
Objective: To quantify the rate of hydrolysis of 1-formylpiperidine-4-carboxylic acid at a given pH and temperature.
Materials:
-
1-formylpiperidine-4-carboxylic acid
-
Aqueous buffer of desired pH (e.g., pH 2, pH 4) or acidic solution (e.g., 0.1 M HCl)
-
Internal standard (e.g., a stable compound with a distinct retention time, like biphenyl)
-
HPLC system with UV detector
-
Thermostated reaction vessel or water bath
Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of 1-formylpiperidine-4-carboxylic acid (e.g., 10 mg/mL) and the internal standard in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Setup: In a thermostated vessel set to the desired temperature (e.g., 25 °C), add the acidic aqueous solution.
-
Initiate Reaction (t=0): Add a small, known volume of the stock solution to the acidic buffer to achieve the target starting concentration (e.g., 0.1 mg/mL). Mix thoroughly. This is your zero time point. Immediately withdraw an aliquot.
-
Time Point Sampling: At regular intervals (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw identical aliquots from the reaction mixture.
-
Quench and Dilute: Immediately quench the hydrolysis in each aliquot by diluting it into a vial containing a mobile phase or a neutralizing buffer to stop the reaction.
-
HPLC Analysis: Analyze each time point by HPLC. Monitor the peak area of 1-formylpiperidine-4-carboxylic acid relative to the internal standard.
-
Data Analysis: Plot the relative peak area of the starting material versus time. The slope of this line will give you a quantitative measure of the degradation rate under your specific conditions.
Section 4: Data Summary
While precise kinetic data is highly dependent on specific conditions, the following table provides a qualitative guide to the expected stability of 1-formylpiperidine-4-carboxylic acid under various acidic scenarios.
| Acid Condition | Temperature | Water Present | Expected Rate of Hydrolysis | Recommended Action |
| 0.1% TFA in ACN/H₂O | Ambient (25°C) | Yes | Moderate to High | Minimize exposure time; use cold autosampler. |
| 1M HCl (aq) | 0°C | Yes | Moderate | Use for short-duration workups only. |
| 1M HCl (aq) | 50°C | Yes | Very High | Avoid; significant degradation expected. |
| Glacial Acetic Acid | Ambient (25°C) | Low (Trace) | Low | Generally safe for use as a solvent or reagent. |
| Anhydrous HCl in Ether | 0°C | No | Very Low | Suitable for reactions requiring strong acid without hydrolysis. |
References
-
Sciencemadness Discussion Forum. (2018). Piperidine from the hydrolysis of piperine. Sciencemadness.org. [Link]
-
LifeTein. Basic Peptides synthesis introduction. LifeTein®. [Link]
-
Wikipedia. N-Formylpiperidine. Wikipedia. [Link]
-
PubChem. 1-Formyl-4-piperidinecarboxylic Acid. National Institutes of Health. [Link]
-
Olah, G. A., & Arvanaghi, M. Formyl Transfer to Grignard Reagents with N-Formylpiperidine: 3-Phenylpropionaldehyde. Organic Syntheses. [Link]
-
Frey, J., et al. 3,4-DIBROMO-2,5-DIFORMYLTHIOPHENE. Organic Syntheses. [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(21), 3847. [Link]
-
Pharmaffiliates. 1-Formylpiperidine-4-carboxylic Acid. Pharmaffiliates. [Link]
Sources
- 1. 1-Formyl-4-piperidinecarboxylic Acid | C7H11NO3 | CID 2759232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID | 84163-42-8 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1-Formyl-piperidine-4-carboxylic acid | 84163-42-8 [sigmaaldrich.com]
side reactions to avoid during the formylation of piperidine derivatives
Technical Support Center: Formylation of Piperidine Derivatives
Welcome to the technical support guide for the formylation of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental chemical transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you avoid critical side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My formylation reaction is resulting in a low yield. What are the most common culprits?
Low yields can be attributed to several factors ranging from reagent quality to reaction conditions. Common issues include:
-
Incomplete Reaction: The formylating agent may not be reactive enough for your specific piperidine derivative, especially if the nitrogen is sterically hindered or electronically deactivated. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the optimal reaction time.
-
Moisture Contamination: Many formylating agents, particularly reactive species like the Vilsmeier reagent (formed from DMF and POCl₃) or acetic formic anhydride, are highly sensitive to moisture.[1] Water will quench the reagent, drastically reducing its effective concentration and leading to poor yields. Ensure all glassware is oven-dried and reagents are anhydrous.[2]
-
Suboptimal Temperature: Temperature control is critical. Some formylations require heating to overcome activation energy barriers, while others may need cooling to prevent the decomposition of reagents or the formation of side products.[1] For instance, the in-situ formation of acetic formic anhydride is exothermic and should be performed at low temperatures (e.g., below 10 °C) to prevent its decomposition.[3]
-
Reagent Degradation: The purity and stability of your reagents are paramount. For example, aged N,N-Dimethylformamide (DMF) can contain dimethylamine, which can lead to unwanted side reactions.[1] Similarly, formic acid can decompose over time. Using fresh, high-purity reagents is always recommended.
Q2: I'm using the Vilsmeier-Haack reaction and observing unexpected byproducts. What could they be?
The Vilsmeier-Haack reaction utilizes a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), formed from DMF and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[4][5] While effective, several side reactions can occur:
-
Reaction with Solvent or Other Nucleophiles: The Vilsmeier reagent is highly electrophilic and can react with other nucleophiles present in the reaction mixture besides the target piperidine. If your substrate contains other nucleophilic groups like hydroxyls, competitive formylation or other transformations can occur.[6]
-
Formation of α-chloro enamines: The initial product of the reaction between the piperidine and the Vilsmeier reagent is an iminium salt. Incomplete hydrolysis during the workup can leave this intermediate or related species in your final product.
-
Substrate Degradation: The acidic nature of the Vilsmeier reagent and the reaction conditions can lead to the degradation of sensitive piperidine derivatives, particularly those with acid-labile functional groups.
To mitigate these issues, ensure the slow, controlled addition of the activating agent to DMF at low temperatures to properly form the reagent.[6] Additionally, a careful aqueous workup is essential to fully hydrolyze the intermediate iminium salt to the desired N-formyl product.[7]
Q3: I am attempting an N-methylation via the Eschweiler-Clarke reaction, but I am getting formylated byproducts. How can I avoid this?
This is a common misconception. The Eschweiler-Clarke reaction is a methylation procedure, not a formylation.[8] It uses formaldehyde as the carbon source and formic acid as the reducing agent to convert a primary or secondary amine into a tertiary methylamine.[8][9][10][11] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid.[12]
The key feature of this reaction is that it avoids the formation of quaternary ammonium salts , which can be a problem with other methylating agents like methyl iodide.[12][13] The reaction stops at the tertiary amine stage because a tertiary amine cannot form another iminium ion with formaldehyde.[8]
If you are isolating a formylated product, it is likely that your reaction conditions are not appropriate for the Eschweiler-Clarke reaction, or you are using a different set of reagents entirely. For a successful Eschweiler-Clarke methylation, an excess of both formaldehyde and formic acid is typically used, and the reaction is often heated.[8][10]
Q4: How can I prevent the formation of piperidide side products?
Piperidide formation can be a significant issue, particularly in the context of peptide synthesis when piperidine is used as a deprotecting agent for Fmoc groups.[14][15] In such cases, aspartimide intermediates can form, which are then susceptible to nucleophilic attack by piperidine, leading to the formation of a piperidide side product.[14] While less common in simple formylation reactions, if your piperidine derivative has a susceptible ester or activated carbonyl group, piperidine (either as the starting material or as a potential impurity) could act as a nucleophile.
To avoid this:
-
Protect Susceptible Groups: If your molecule contains other reactive functional groups, consider protecting them before the formylation step.
-
Control Stoichiometry: Use a precise stoichiometry of the formylating agent to the piperidine nitrogen to minimize excess amine starting material that could engage in side reactions.
-
Purification: Careful purification, such as column chromatography, can separate the desired N-formyl product from any piperidide byproducts.
Troubleshooting Guide
This table provides a quick reference for troubleshooting common issues encountered during the formylation of piperidine derivatives.
| Observation | Potential Cause(s) | Recommended Action(s) |
| No or minimal product formation | 1. Reagent inactivity (moisture, degradation).2. Insufficient temperature.3. Sterically hindered substrate. | 1. Use fresh, anhydrous reagents and solvents.2. Gradually increase reaction temperature while monitoring with TLC.3. Switch to a more potent formylating agent (e.g., Vilsmeier reagent or acetic formic anhydride). |
| Multiple spots on TLC, complex mixture | 1. Reaction temperature too high, causing decomposition.2. Presence of multiple reactive sites on the substrate.3. Impure starting materials. | 1. Lower the reaction temperature; consider cooling in an ice bath.2. Use protecting groups for other nucleophilic sites.3. Purify starting materials before the reaction. |
| Product is contaminated with starting material | 1. Incomplete reaction.2. Insufficient amount of formylating agent. | 1. Increase reaction time and monitor by TLC until starting material is consumed.2. Increase the stoichiometry of the formylating agent (e.g., from 1.1 eq to 1.5 eq). |
| Formation of a salt or insoluble material | 1. Reaction of the piperidine with an acidic reagent (e.g., formic acid) without an activating agent. | 1. For formic acid-based formylations, add an activating agent like acetic anhydride or use azeotropic distillation to remove water and drive the reaction.[16][17] |
Visual Guides and Workflows
General Mechanism of N-Formylation
The core of N-formylation involves the nucleophilic attack of the piperidine nitrogen onto an electrophilic formyl source.
Caption: General mechanism of piperidine N-formylation.
Decision Tree for Selecting a Formylating Agent
Choosing the right reagent is critical for success. This diagram outlines a decision-making process based on substrate properties.
Caption: Decision tree for formylating agent selection.
Validated Experimental Protocol
N-Formylation of Piperidine using Acetic Formic Anhydride (In Situ Generation)
This method is highly effective, generally provides high yields, and utilizes readily available reagents.[3] The mixed anhydride is more stable than pure formic anhydride and selectively transfers the formyl group.[3]
Materials:
-
Piperidine derivative (1.0 eq)
-
Formic acid (98-100%, 3.0 eq)
-
Acetic anhydride (1.5 eq)
-
Anhydrous solvent (e.g., Diethyl ether, THF, or DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and ice bath
Procedure:
-
Preparation of Acetic Formic Anhydride (AFA):
-
In a separate, dry round-bottom flask equipped with a stir bar, add formic acid (3.0 eq).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add acetic anhydride (1.5 eq) dropwise to the cooled formic acid while stirring. Caution: The reaction is exothermic. Maintain the internal temperature below 10 °C.[3]
-
Once the addition is complete, allow the mixture to stir at 0 °C for 20-30 minutes to ensure the complete formation of the mixed anhydride.
-
-
Formylation Reaction:
-
In the main reaction flask, dissolve the piperidine derivative (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution of the amine to 0 °C in an ice bath.
-
Slowly add the freshly prepared AFA solution from Step 1 to the stirred amine solution.
-
After the addition, allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC until the starting amine is consumed (typically 1-4 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully and slowly quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is basic (pH > 8). This will neutralize excess acids.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or DCM) three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-formylpiperidine derivative.
-
If necessary, purify the crude product further by column chromatography on silica gel or recrystallization.
-
References
- Eschweiler–Clarke reaction. (n.d.). In Grokipedia.
-
Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). MDPI. Retrieved from [Link]
-
Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
Eschweiler- Clarke Reaction. (n.d.). Online Organic Chemistry Tutor. Retrieved from [Link]
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1.
-
N‐formylation of piperidine with methanol. (n.d.). ResearchGate. Retrieved from [Link]
-
Yield of 1‐formylpiperidine during N‐formylation of piperidine. (n.d.). ResearchGate. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Hou, Z., Zhang, G., Tan, Z., & Li, X. (1988). PREPARATION OF N-FORMYLPIPERIDINE. Chinese Journal of Applied Chemistry, 0(2), 84-86.
-
N-Formylpiperidine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. (2020). National Institutes of Health. Retrieved from [Link]
-
The Chemistry of Formylation: N-Formylpiperidine as a Superior Reagent. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Prepn. method for n-formyl piperidine and homologs thereof. (1988). Google Patents.
-
Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. (2020). MDPI. Retrieved from [Link]
-
ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. (2007). ACS Publications. Retrieved from [Link]
- Prepn. method for n-formyl piperidine and homologs thereof. (1992). Google Patents.
-
Common side reactions in peptide synthesis occurring on resin. (n.d.). ResearchGate. Retrieved from [Link]
-
Formylation Reaction of Amines Using N-Formylcarbazole. (2022). J-Stage. Retrieved from [Link]
-
Formylation of Amines with Acetic Formic Anhydride. (2020). Reddit. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis. (2002). onlinelibrary.wiley.com. Retrieved from [Link]
-
Eschweiler-Clarke Reaction. (2022). YouTube. Retrieved from [Link]
-
Vilsmeier (‐Haack) reaction. (n.d.). ResearchGate. Retrieved from [Link]
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- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. peptide.com [peptide.com]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof - Google Patents [patents.google.com]
- 17. CN1052228C - Prepn. method for n-formyl piperidine and homologs thereof - Google Patents [patents.google.com]
Technical Support Center: Navigating the Scale-Up of 1-Formylpiperidine-4-carboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 1-formylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. As an intermediate in various pharmaceutical syntheses, ensuring a robust and scalable process for its production is critical.[1][2] This document is structured in a question-and-answer format to directly address specific issues you may face.
Section 1: Troubleshooting Guide - Common Scale-Up Challenges
This section addresses specific problems that can arise during the scale-up of 1-formylpiperidine-4-carboxylic acid synthesis. The advice provided is based on established principles of chemical process development and experience with analogous systems.
Q1: My reaction yield has significantly dropped after moving from a 1L to a 20L reactor. What are the likely causes and how can I troubleshoot this?
A decrease in yield upon scale-up is a common issue, often related to mass and heat transfer limitations. Here’s a systematic approach to diagnosing and resolving the problem:
-
Heat Transfer and Exotherm Control: The formylation of amines is often exothermic. In a larger reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to an increase in the internal reaction temperature, promoting side reactions and degradation of the product.
-
Troubleshooting Steps:
-
Monitor Internal Temperature: Ensure you are accurately monitoring the internal temperature of the reactor, not just the jacket temperature.
-
Controlled Reagent Addition: Instead of adding the formylating agent all at once, implement a controlled addition rate to manage the exotherm.
-
Jacket Temperature Adjustment: Lower the jacket temperature to create a larger temperature differential, improving heat removal.
-
-
-
Mixing and Mass Transfer: Inadequate mixing in a larger vessel can lead to localized "hot spots" or areas of high reactant concentration, resulting in impurity formation. If the reaction is heterogeneous (e.g., due to poor solubility of the starting material), mass transfer limitations can become rate-limiting.
-
Troubleshooting Steps:
-
Agitator Speed and Design: Evaluate if the agitator speed and design are suitable for the larger volume and viscosity of the reaction mixture. Tip speed of the agitator is a key parameter to consider for consistent mixing across scales.
-
Homogeneity Assessment: If possible, take samples from different locations within the reactor to assess the homogeneity of the mixture.
-
-
The following workflow can guide your troubleshooting process:
Sources
Technical Support Center: Analytical Strategies for Impurity Profiling of 1-Formylpiperidine-4-Carboxylic Acid
Welcome to the technical support center for the analysis of 1-formylpiperidine-4-carboxylic acid (CAS 84163-42-8). This guide is designed for researchers, analytical scientists, and drug development professionals who require robust methods for detecting and quantifying impurities in this critical pharmaceutical intermediate. As a key building block in the synthesis of medications like Risperidone, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3]
This document moves beyond standard protocols to provide in-depth, troubleshooting-focused guidance in a practical question-and-answer format. We will explore the causality behind analytical choices to empower you to solve problems effectively in your own laboratory.
Section 1: Understanding Potential Impurities
A crucial first step in developing any analytical method is to understand the potential impurities that may be present. Impurities in 1-formylpiperidine-4-carboxylic acid can originate from several sources, including the synthetic route, degradation, or storage.[4][5]
Q1: What are the most likely impurities I should be looking for?
A1: Based on its common synthesis, potential impurities fall into several classes:
-
Starting Material Carryover: Unreacted piperidine-4-carboxylic acid is a primary process-related impurity.
-
Synthesis By-products: Impurities can arise from side reactions during the formylation step.
-
Degradation Products: The compound may degrade under conditions of extreme pH, heat, or light, potentially through hydrolysis of the formyl group.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., tetrahydrofuran, ethers) can be carried over into the final product.[5][6]
Below is a conceptual diagram illustrating the potential entry points for impurities during a typical synthesis.
Caption: Origin points of potential impurities.
Section 2: High-Performance Liquid Chromatography (HPLC) - Troubleshooting & Protocol
HPLC is the workhorse technique for analyzing non-volatile and thermally unstable compounds like 1-formylpiperidine-4-carboxylic acid.[7] However, its polar and ionizable nature can present challenges.
HPLC Troubleshooting Guide (Q&A)
Q2: I'm using a standard C18 column, but my analyte peak has very poor retention, eluting near the void volume. What's happening and how can I fix it?
A2: This is a classic issue when analyzing polar compounds on traditional reversed-phase columns.[8] 1-formylpiperidine-4-carboxylic acid is highly polar and does not interact strongly with the hydrophobic C18 stationary phase.
-
Causality: The nonpolar C18 phase repels the polar analyte, leading to rapid elution with the mobile phase.
-
Solutions & Rationale:
-
Use an "Aqueous-Stable" (AQ) C18 Column: These columns have a modified surface chemistry (e.g., polar endcapping) that prevents phase collapse in highly aqueous mobile phases, allowing for better retention of polar molecules.
-
Adjust Mobile Phase pH: The carboxylic acid group is ionizable. By lowering the mobile phase pH to approximately 2.5-3.0 (well below the pKa of the carboxylic acid), you will protonate the analyte, making it less polar and increasing its retention on a C18 column.[9]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. It uses a polar stationary phase (like bare silica) with a high organic content mobile phase. The analyte partitions into a water-enriched layer on the stationary phase surface, providing good retention for highly polar compounds.
-
Try a Mixed-Mode Column: A column with both reversed-phase and ion-exchange characteristics can provide excellent and tunable selectivity for zwitterionic compounds like this.[10]
-
Q3: My main peak is tailing significantly. What are the likely causes?
A3: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself.[11]
-
Causality & Solutions:
-
Silanol Interactions: The most common cause. Residual, acidic silanol groups (-Si-OH) on the silica backbone of the column can interact strongly with the basic piperidine nitrogen of your molecule.
-
Fix: Use a well-endcapped, high-purity silica column. Lowering the mobile phase pH (e.g., to <3) can protonate the silanols and reduce this interaction.[9] Adding a small amount of a competing base (like triethylamine, TEA) to the mobile phase can also mask these sites, but can be problematic for MS detection.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Extra-Column Effects: Excessive tubing length or dead volume in the system (e.g., from a poorly made connection) can cause band broadening and tailing.
-
Fix: Use tubing with the smallest appropriate inner diameter and keep lengths to a minimum. Ensure all fittings are properly seated.
-
-
Q4: My retention times are drifting from one injection to the next. How do I stabilize my method?
A4: Drifting retention times point to an unstable system. The cause is usually related to the column, mobile phase, or pump.[11][12]
-
Causality & Solutions:
-
Insufficient Column Equilibration: The column chemistry needs to fully equilibrate with the mobile phase. This is especially true for gradient methods or when using mobile phase additives.
-
Fix: Ensure your equilibration time is sufficient. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase before the first injection.
-
-
Mobile Phase Instability: The mobile phase composition can change over time due to evaporation of the more volatile component (usually the organic solvent) or improper mixing.
-
Temperature Fluctuations: Column temperature directly affects retention time.
-
Fix: Use a column thermostat to maintain a constant temperature. Even minor changes in ambient lab temperature can cause drift.
-
-
Workflow for HPLC Method Troubleshooting
Caption: A systematic approach to HPLC troubleshooting.
Baseline HPLC Protocol
This protocol provides a starting point for the analysis. It must be validated for your specific system and impurity profile.
| Parameter | Recommended Setting | Rationale |
| Column | Polar-endcapped C18 (e.g., "AQ" type), 150 x 4.6 mm, 3.5 µm | Balances resolution and backpressure; suitable for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to protonate the analyte and silanols, improving retention and peak shape. Volatile buffer suitable for MS. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 40% B over 15 minutes, then hold at 40% B for 5 minutes | A shallow gradient is effective for separating closely related impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection | UV at 210 nm | The formyl group provides some UV absorbance at low wavelengths. |
| Injection Vol. | 5 µL | A small volume helps prevent column overload. |
| Sample Prep. | Dissolve sample in Mobile Phase A at ~0.5 mg/mL. Filter through a 0.45 µm syringe filter. | Ensures sample is soluble and free of particulates that could clog the column.[12] |
Section 3: Orthogonal Techniques (GC, MS, NMR)
Relying on a single analytical technique is insufficient for comprehensive impurity profiling. Orthogonal methods, which separate compounds based on different chemical properties, are essential.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q5: When should I use GC-MS for this analysis?
A5: GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the synthesis.[4][13] 1-formylpiperidine-4-carboxylic acid itself is not suitable for direct GC analysis due to its low volatility and thermal instability, but GC is invaluable for checking for process contaminants like THF, toluene, or other common organic solvents.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Q6: I see an unknown peak in my HPLC-UV chromatogram. How can LC-MS help me identify it?
A6: LC-MS is a powerful tool for structural elucidation.[7]
-
Causality: While UV detection only tells you that something is there, a mass spectrometer coupled to the LC provides the mass-to-charge ratio (m/z) of the eluting compound.
-
Application:
-
Molecular Weight Confirmation: The accurate mass measurement from the MS can help you determine the elemental composition of the unknown impurity.[13]
-
Structural Elucidation: By inducing fragmentation (MS/MS), you can break the impurity molecule apart. The resulting fragment ions provide clues about its structure, helping you distinguish between isomers or identify specific modifications to the parent molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q7: I've isolated a small amount of an unknown impurity. How can NMR give me a definitive structure?
A7: NMR spectroscopy provides the most detailed structural information. While requiring a larger amount of isolated impurity than MS, it is unparalleled for unambiguous structure confirmation.
-
¹H NMR: Provides information about the number and types of protons and their connectivity. You can compare the spectrum of the impurity to that of the starting material to see what has changed.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
Troubleshooting: If your NMR spectrum is complicated by unknown peaks, they are often common laboratory solvents. You can use reference tables to identify them.[14][15]
Reference NMR Data for 1-Formylpiperidine-4-carboxylic acid
| Nucleus | Expected Chemical Shift (ppm) & Multiplicity |
| ¹H NMR | Data available in spectral databases.[16] Key signals include the formyl proton (CHO), protons on the piperidine ring, and the carboxylic acid proton (COOH). |
| ¹³C NMR | Data available in spectral databases.[17] Key signals include the formyl carbonyl, the carboxylic acid carbonyl, and the carbons of the piperidine ring. |
References
- HPLC Troubleshooting Guide.
- 5 Troubleshooting Common HPLC Column Problems and Solutions. uHPLCs.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Advanced Guide to HPLC Troubleshooting. PharmaCores.
- 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID(84163-42-8) 1H NMR spectrum. ChemicalBook.
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
- Choosing a Reliable Supplier for 1-Formylpiperidine-4-carboxylic Acid.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
- IMPURITY PROFILING.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL.
- NMR Chemical Shifts of Impurities. Sigma-Aldrich.
- 1-Formylpiperidine - Optional[13C NMR] - Chemical Shifts - SpectraBase.
- HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
- 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID. ChemicalBook.
- Organic Syntheses Procedure.
- Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
- 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 84163-42-8. ChemicalBook.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID | 84163-42-8 [chemicalbook.com]
- 3. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 84163-42-8 [m.chemicalbook.com]
- 4. soeagra.com [soeagra.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. biomedres.us [biomedres.us]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. helixchrom.com [helixchrom.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. epfl.ch [epfl.ch]
- 16. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID(84163-42-8) 1H NMR spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
preventing degradation of 1-formylpiperidine-4-carboxylic acid during storage
An official website of the United States government
Here's how you know
Document ID: TSC-2026-01-FPC4A Version: 1.0 Last Updated: January 7, 2026
Introduction
Welcome to the technical support guide for 1-formylpiperidine-4-carboxylic acid (CAS 84163-42-8). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. As a bifunctional molecule containing both a formamide and a carboxylic acid, 1-formylpiperidine-4-carboxylic acid is susceptible to specific degradation pathways if not stored and handled correctly. This guide provides field-proven insights and scientifically grounded protocols to help you mitigate these risks, ensuring the reliability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Question 1: What is the primary degradation pathway for 1-formylpiperidine-4-carboxylic acid during storage?
Answer: The most significant and probable degradation pathway is the hydrolysis of the N-formyl group. This reaction, known as deformylation, cleaves the amide bond, resulting in the formation of piperidine-4-carboxylic acid and formic acid.
This process can be catalyzed by acidic or basic conditions. Critically, the presence of the carboxylic acid moiety within the molecule itself can create a locally acidic microenvironment, potentially leading to auto-catalysis, especially in the presence of adsorbed water. While neutral hydrolysis (reaction with water alone) is also possible, it is typically a much slower process.
Below is a diagram illustrating this primary degradation mechanism.
Caption: Primary hydrolytic degradation pathway.
Question 2: What are the optimal long-term storage conditions for solid 1-formylpiperidine-4-carboxylic acid?
Answer: To minimize degradation, particularly hydrolysis, the compound must be protected from moisture, high temperatures, and incompatible substances. The optimal conditions are a synthesis of best practices for handling both carboxylic acids and formamides.
We recommend a multi-layered approach for maximum stability, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Reduces reaction kinetics of potential degradation pathways, including hydrolysis and decarboxylation. While some suppliers suggest ambient storage for short periods, long-term storage at sub-zero temperatures is best practice for preserving high purity. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture, which is the key reactant for the primary hydrolytic degradation pathway. |
| Container | Tightly-sealed, amber glass vial | Prevents moisture ingress and protects from light, which can potentially initiate photodegradation. Avoid metal containers, which can be corroded by the carboxylic acid. |
| Environment | Store in a desiccator | Provides an additional layer of protection against ambient moisture, especially for frequently accessed samples. |
Question 3: How can I tell if my sample has started to degrade?
Answer: Degradation can be detected through both physical observation and analytical chemistry techniques.
-
Visual Inspection: A high-purity solid should be a free-flowing white to off-white powder. The presence of clumps or a "wet" appearance may indicate hygroscopicity (moisture absorption), which is a precursor to hydrolysis.
-
Analytical Confirmation: The most reliable method is to use High-Performance Liquid Chromatography (HPLC). Degradation will manifest as a decrease in the peak area of the parent compound and the appearance of a new, more polar peak corresponding to piperidine-4-carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy is also definitive; degradation is indicated by the disappearance of the characteristic formyl proton signal (a singlet typically around 8 ppm) and the emergence of an N-H proton signal from the resulting secondary amine.
Troubleshooting Guide
Problem: My purity analysis via HPLC shows a significant secondary peak that wasn't there when the sample was new.
-
Likely Cause: This is the classic signature of deformylation. The primary degradation product, piperidine-4-carboxylic acid, is more polar than the parent compound and will thus have a different retention time on a standard reverse-phase column.
-
Troubleshooting Steps:
-
Confirm Identity: If a standard is available, co-inject piperidine-4-carboxylic acid to see if the retention times match. Alternatively, use LC-MS to confirm the mass of the impurity peak corresponds to the hydrolyzed product.
-
Review Storage Protocol: Assess your storage conditions against the recommendations in the table above. The most common cause is improper sealing of the container, leading to moisture exposure.
-
Quarantine Stock: Immediately quarantine the affected stock to prevent its use in critical experiments. If the level of impurity is low, the material may be repurified, but for most applications, using a fresh, high-purity lot is recommended.
-
Problem: The solid in the bottle appears clumpy and is difficult to weigh accurately.
-
Likely Cause: The compound has absorbed atmospheric moisture. Carboxylic acid and amide functional groups are polar and can make a compound hygroscopic. This is a critical warning sign, as the presence of water will accelerate hydrolytic degradation.
-
Troubleshooting Steps:
-
Dry the Material (Use with Caution): The material can be dried under high vacuum. However, do not use heat, as thermal stress can also cause degradation. Place the material in a vacuum desiccator with a strong desiccant (e.g., phosphorus pentoxide) for 24-48 hours.
-
Improve Handling Technique: When weighing, work quickly and in a low-humidity environment if possible (e.g., a glove box with a dry atmosphere). Immediately and securely reseal the container after removing the desired amount.
-
Aliquot the Sample: For a new bottle, it is best practice to immediately aliquot the powder into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to the atmosphere with each use.
-
Experimental Protocol: Forced Degradation Study
To validate appropriate storage and handling conditions within your specific laboratory environment, we recommend performing a forced degradation study. This allows you to proactively identify potential stability issues.
Objective:
To intentionally stress 1-formylpiperidine-4-carboxylic acid under various conditions to identify the primary degradation products and determine its stability profile.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.
-
Apply Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel with a control sample stored at -20°C in the dark.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Keep at 40°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at 40°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Keep a solution sample and a solid sample in an oven at 60°C for 48 hours.
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient).
-
Data Interpretation: Compare the chromatograms from the stressed samples to the control. The appearance of new peaks indicates degradation. The conditions that produce the largest degradation peak reveal the compound's primary vulnerability. For this molecule, significant degradation is expected under acidic and basic conditions.
Caption: Workflow for a forced degradation study.
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 1-Formylpiperidine-4-carboxylic Acid
For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-formylpiperidine-4-carboxylic acid, a substituted piperidine derivative of interest in medicinal chemistry.
This guide moves beyond a simple recitation of spectral data. It delves into the rationale behind the observed chemical shifts and coupling constants, offering a comparative analysis with structurally related analogues to provide a comprehensive understanding of the molecule's spectroscopic features. We will explore the impact of the N-formyl group on the piperidine ring, including the phenomenon of rotational isomers (rotamers), and provide a framework for interpreting the NMR data of similar compounds.
The Structural Landscape: 1-Formylpiperidine-4-carboxylic Acid and Its Comparators
To fully appreciate the NMR spectrum of 1-formylpiperidine-4-carboxylic acid, it is instructive to compare it with its parent compound, piperidine-4-carboxylic acid (isonipecotic acid), and a related N-protected analogue, N-Boc-piperidine-4-carboxylic acid. This comparative approach allows for the dissection of the electronic and conformational effects of the N-substituent.
¹H NMR Spectral Analysis: A Tale of Two Rotamers
The ¹H NMR spectrum of 1-formylpiperidine-4-carboxylic acid is distinguished by a key feature arising from the partial double bond character of the amide C-N bond. This restricted rotation leads to the presence of two slowly interconverting rotational isomers, or rotamers (E and Z), which are observable as separate sets of signals in the NMR spectrum at room temperature.[1][2][3][4][5]
The formyl proton (H-7) is the most direct reporter of this phenomenon, typically appearing as two distinct singlets. The relative integration of these signals provides the ratio of the two rotamers in the solvent used for the analysis. The protons on the piperidine ring adjacent to the nitrogen (H-2 and H-6) are also significantly affected, showing complex multiplets due to the presence of both rotamers and their respective couplings.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities for 1-Formylpiperidine-4-carboxylic Acid and Comparative Compounds in DMSO-d₆.
| Proton | 1-Formylpiperidine-4-carboxylic Acid (Predicted) | Piperidine-4-carboxylic Acid | N-Boc-piperidine-4-carboxylic Acid | Rationale for Chemical Shift |
| H-7 (Formyl) | ~8.0 and ~8.2 (two singlets for rotamers) | - | - | The deshielding effect of the carbonyl group places this proton at a high chemical shift. The two signals represent the different chemical environments in the E and Z rotamers. |
| H-2, H-6 (axial & equatorial) | ~3.0 - 4.2 (complex multiplets) | ~2.9 (m) | ~3.8 (m) | These protons are adjacent to the electron-withdrawing nitrogen and formyl group, leading to a downfield shift. The complexity arises from geminal and vicinal couplings, as well as the presence of rotamers. |
| H-3, H-5 (axial & equatorial) | ~1.5 - 2.0 (complex multiplets) | ~1.8 (m), ~1.5 (m) | ~1.7 (m), ~1.4 (m) | These protons are further from the nitrogen and are in a more typical aliphatic region. |
| H-4 | ~2.4 (m) | ~2.3 (m) | ~2.3 (m) | This proton is alpha to the carboxylic acid group, resulting in a moderate downfield shift. |
| COOH | ~12.0 (broad singlet) | ~12.0 (broad singlet) | ~12.3 (broad singlet) | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with residual water in the solvent.[6] |
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides a clear picture of the carbon framework of 1-formylpiperidine-4-carboxylic acid. As with the ¹H NMR, the presence of rotamers can lead to the observation of doubled signals for the carbons near the N-formyl group, particularly C-2 and C-6.
The carbonyl carbons of the formyl and carboxylic acid groups are readily identifiable by their characteristic downfield chemical shifts. The formyl carbon appears around 160-165 ppm, while the carboxylic acid carbon is typically found further downfield, in the range of 175-180 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 1-Formylpiperidine-4-carboxylic Acid and Comparative Compounds in DMSO-d₆.
| Carbon | 1-Formylpiperidine-4-carboxylic Acid (Predicted) | Piperidine-4-carboxylic Acid | N-Boc-piperidine-4-carboxylic Acid | Rationale for Chemical Shift |
| C-7 (Formyl) | ~162 | - | - | Carbonyl carbon of the formyl group. |
| COOH | ~176 | ~177 | ~176 | Carbonyl carbon of the carboxylic acid group. |
| C-2, C-6 | ~40 and ~45 (two signals for rotamers) | ~44 | ~43 | These carbons are adjacent to the nitrogen and are deshielded. The presence of two signals is indicative of the E/Z rotamers. |
| C-4 | ~40 | ~41 | ~41 | This carbon is alpha to the carboxylic acid group. |
| C-3, C-5 | ~28 | ~29 | ~28 | Aliphatic carbons of the piperidine ring. |
| Boc C=O | - | - | ~154 | Carbonyl carbon of the Boc protecting group. |
| Boc C(CH₃)₃ | - | - | ~78 | Quaternary carbon of the Boc group. |
| Boc CH₃ | - | - | ~28 | Methyl carbons of the Boc group. |
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, with internal checks to confirm the accuracy of the obtained spectra.
Sample Preparation
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this analysis due to its ability to dissolve the carboxylic acid and its relatively simple residual solvent peaks.[6]
-
Concentration : Prepare a solution of approximately 5-10 mg of 1-formylpiperidine-4-carboxylic acid in 0.6 mL of DMSO-d₆.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration : Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation : A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-2048 scans, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments (Optional but Recommended) :
-
COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling networks and confirm proton assignments.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.[7]
-
Visualization of Key Structural Relationships
The following diagrams illustrate the structure of 1-formylpiperidine-4-carboxylic acid and the key through-bond correlations that are essential for its spectral assignment.
Caption: Molecular structure of 1-formylpiperidine-4-carboxylic acid.
Caption: Key 2D NMR correlations for structural assignment.
Conclusion
The comprehensive NMR analysis of 1-formylpiperidine-4-carboxylic acid reveals the significant influence of the N-formyl group on the chemical environment of the piperidine ring. The observation of rotamers in both ¹H and ¹³C NMR spectra is a critical feature that must be considered for accurate spectral interpretation. By comparing its spectra with those of piperidine-4-carboxylic acid and N-Boc-piperidine-4-carboxylic acid, we can confidently assign the observed resonances and gain a deeper understanding of the structure-spectra relationships. This guide provides a robust framework for researchers to approach the NMR analysis of this and similar molecules, ensuring accurate and reliable structural elucidation.
References
-
iChemical. (n.d.). 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1. Retrieved January 4, 2026, from [Link]
-
SpectraBase. (n.d.). Piperidine-4-carboxylic acid, 1-[4-(1-naphthyl)-2-thiazolyl]-. Retrieved January 4, 2026, from [Link]
- Makriyannis, A., et al. (2010). Z and E rotamers of N-formyl-1-bromo-4-hydroxy-3-methoxymorphinan-6-one and their interconversion as studied by 1H/13C NMR spectroscopy and quantum chemical calculations. Magnetic Resonance in Chemistry, 48(11), 851-858.
-
ResearchGate. (2025). Rotamers or Diastereomers? An Overlooked NMR Solution. Retrieved January 4, 2026, from [Link]
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved January 4, 2026, from [Link]
-
The Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants,.... Retrieved January 4, 2026, from [Link]
-
SpectraBase. (n.d.). 1-Formylpiperidine. Retrieved January 4, 2026, from [Link]
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ResearchGate. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Retrieved January 4, 2026, from [Link]
-
National Institutes of Health. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Retrieved January 4, 2026, from [Link]
-
Cleanchem. (n.d.). N-formyl Isonipecotic acid | CAS No: 498-94-2. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved January 4, 2026, from [Link]
-
Sussex Drug Discovery Centre. (2013, April 9). Rotamers- assigned by a simple NMR experiment. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to.... Retrieved January 4, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved January 4, 2026, from [Link]
-
Korea Science. (n.d.). 13C NMR STUDIES ON N-FORMYL AND N-ACETYL PYRROLIDINE,PIPERIDINE,MORPHOLINE. Retrieved January 4, 2026, from [Link]
-
Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved January 4, 2026, from [Link]
-
Springer. (n.d.). NMR free ligand conformations and atomic resolution dynamics. Retrieved January 4, 2026, from [Link]
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ResearchGate. (2025). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). 1-Formyl-4-piperidinecarboxylic Acid. Retrieved January 4, 2026, from [Link]
-
Hong Lab MIT. (n.d.). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Retrieved January 4, 2026, from [Link]
-
SpectraBase. (n.d.). N-Boc-isonipecotic acid - Optional[1H NMR] - Spectrum. Retrieved January 4, 2026, from [Link]
-
SpectraBase. (n.d.). Isonipecotic acid, N-methacryloyl-, tetradecyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved January 4, 2026, from [Link]
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A Comparative Guide to HPLC-UV and LC-MS for Purity Assessment of 1-Formylpiperidine-4-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Analytical Imperative for a Key Building Block
1-Formylpiperidine-4-carboxylic acid is a heterocyclic building block increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its purity is paramount, as any impurities—whether starting materials, by-products, or degradation products—can compromise the safety, efficacy, and stability of the final drug product.[1][2] Therefore, robust and reliable analytical methods are essential for its quality control.
This guide provides an in-depth comparison of two cornerstone analytical techniques for purity assessment: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the underlying principles, provide detailed experimental protocols, and offer a critical evaluation to guide researchers and quality control professionals in selecting the optimal method for their specific needs. This comparison is grounded in the principles of analytical procedure validation outlined by major regulatory bodies, ensuring the methods are fit for their intended purpose.[3][4][5][6]
Analyte Characteristics & Chromatographic Challenges
1-Formylpiperidine-4-carboxylic acid is a polar, small molecule (MW: 157.17 g/mol )[7][8]. Its structure presents two key challenges for traditional reversed-phase (RP) HPLC:
-
High Polarity: The combination of a carboxylic acid and a formylpiperidine ring makes the molecule highly water-soluble. This leads to poor retention on standard non-polar stationary phases like C18, often causing the analyte to elute in or near the solvent front, where separation from other polar impurities is difficult.[9][10]
-
Weak UV Chromophore: The molecule lacks a significant UV-absorbing chromophore. The formyl group provides some absorbance at low UV wavelengths (around 200-215 nm), but detection at this range is often subject to baseline noise and interference from common HPLC solvents like acetonitrile.
Addressing these challenges is the primary focus of the method development strategies discussed below.
Method 1: HPLC with UV Detection – The Quantitative Workhorse
High-Performance Liquid Chromatography with UV detection is the gold standard for routine quality control and purity determination in the pharmaceutical industry due to its robustness, precision, and cost-effectiveness.[2][11] The goal is to develop a stability-indicating method that can separate the main component from all potential impurities.
Rationale for Method Development
To overcome the challenges of analyzing 1-formylpiperidine-4-carboxylic acid, our experimental choices are guided by the following principles:
-
Stationary Phase Selection: Instead of a standard C18 column, a polar-endcapped C18 column is selected. These columns have a modified surface that reduces the interaction of residual silanols with basic compounds and provides alternative selectivity for polar molecules, enhancing retention and improving peak shape. An alternative approach could be Hydrophilic Interaction Liquid Chromatography (HILIC).[9]
-
Mobile Phase Optimization: The mobile phase is a critical factor.
-
pH Control: The carboxylic acid group (pKa ≈ 4-5) must be protonated to ensure it is in a single, neutral form. Using an acidic mobile phase (e.g., with 0.1% formic acid, pH ≈ 2.7) suppresses this ionization, leading to better retention on a reversed-phase column and sharper, more symmetrical peaks.
-
Solvent Composition: A gradient of acetonitrile in water is used to ensure elution of any less polar impurities that might be present.
-
-
Detection Wavelength: Detection is set to 210 nm to maximize the signal from the formyl group's n→π* transition, while balancing sensitivity and baseline stability.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-19 min: 95% B
-
19.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
Sample Preparation:
-
Accurately weigh approximately 25 mg of 1-formylpiperidine-4-carboxylic acid.
-
Dissolve in 50 mL of Mobile Phase A to create a stock solution of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks, as per pharmacopoeial guidelines.[12]
Workflow Diagram: HPLC-UV Purity Assessment
Caption: Workflow for HPLC-UV purity analysis.
Method 2: LC-MS – The Identification Powerhouse
For comprehensive impurity profiling, especially during drug development and forced degradation studies, identifying unknown peaks is crucial. LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, providing molecular weight information that is invaluable for structural elucidation of impurities.[13][14]
Rationale for Method Development
The LC-MS method builds upon the HPLC-UV method with modifications to ensure compatibility with the mass spectrometer:
-
Mobile Phase Buffers: While formic acid is MS-friendly, ammonium formate can sometimes provide better ionization efficiency. For this method, we will retain 0.1% formic acid as it is effective and volatile. Non-volatile buffers like phosphate are strictly avoided.
-
Ionization Source: Electrospray Ionization (ESI) is the ideal choice for this polar, pre-ionized (in acidic solution) molecule.
-
Polarity: The method will be run in both positive and negative ion modes.
-
Positive Mode [M+H]⁺: The piperidine nitrogen can be protonated.
-
Negative Mode [M-H]⁻: The carboxylic acid group can be deprotonated. Running in both modes provides complementary information and increases the chances of detecting a wider range of impurities.
-
Experimental Protocol: LC-MS
Instrumentation:
-
LC-MS system comprising an HPLC or UHPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight) with an ESI source.
Chromatographic Conditions:
-
Identical to the HPLC-UV method to ensure chromatographic correlation. A UHPLC system with a smaller particle size column (e.g., 1.8 µm) could be used for faster analysis times.
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Mode: Full Scan.
-
Polarity: Positive and Negative switching.
-
Mass Range: m/z 70 - 800.
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Source Temperature: 120°C.
-
Desolvation Gas (N₂) Flow: 600 L/hr.
-
Desolvation Temperature: 350°C.
Sample Preparation:
-
Identical to the HPLC-UV method, but typically a more dilute sample (e.g., 0.1 mg/mL) is prepared to avoid saturating the MS detector.
Data Analysis:
-
Extract ion chromatograms (EICs) for the parent compound (m/z 158.08 for [M+H]⁺, m/z 156.06 for [M-H]⁻).
-
Examine the full scan mass spectra of impurity peaks to determine their molecular weights.
-
Relative quantification can be performed using the peak areas from the Total Ion Chromatogram (TIC), although this is less accurate than UV due to varying ionization efficiencies.[15]
Workflow Diagram: LC-MS Impurity Identification
Caption: Workflow for LC-MS impurity identification.
Method Validation & Performance Comparison
A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[13][16] The following table summarizes a comparison of typical performance characteristics for the two proposed methods, based on International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6]
| Parameter | HPLC-UV | LC-MS (Full Scan) | Rationale / Commentary |
| Specificity | Good. Demonstrated by peak purity analysis (DAD) and separation from known impurities and degradation products. | Excellent. Mass detection provides an orthogonal confirmation of identity, easily distinguishing between co-eluting species with different masses. | |
| Linearity (r²) | > 0.999 | > 0.995 | UV detection is inherently more linear over a wider dynamic range than ESI-MS, which can suffer from saturation effects. |
| Range | 0.05% - 150% of nominal concentration | 0.05% - 120% of nominal concentration | The linear range for MS is often narrower. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both are highly accurate. MS can be slightly more variable due to matrix effects or ion suppression. |
| Precision (%RSD) | Repeatability: < 1.0%Intermediate: < 2.0% | Repeatability: < 5.0%Intermediate: < 10.0% | HPLC-UV is significantly more precise and is the preferred method for quantitative release testing.[2] |
| Limit of Quantitation (LOQ) | ~0.05% (relative to 0.5 mg/mL) | ~0.01% (relative to 0.1 mg/mL) | MS is generally more sensitive, allowing for the detection and quantification of trace-level impurities. |
| Robustness | High. Minor changes in pH, flow rate, or temperature have a minimal effect. | Moderate. Highly sensitive to mobile phase composition, source cleanliness, and instrument tuning. |
Critical Comparison: Choosing the Right Tool
The choice between HPLC-UV and LC-MS is not a matter of which is "better," but which is the most appropriate tool for the task at hand.
Advantages of HPLC-UV:
-
Robustness and Reliability: Ideal for routine use in a QC environment where consistency is key.
-
Cost-Effectiveness: Lower instrument and maintenance costs.
-
Ease of Use: Simpler operation and data analysis.
-
Quantitative Accuracy: Considered the benchmark for accurate quantification of impurities when reference standards are available.[11]
Advantages of LC-MS:
-
Definitive Identification: Provides molecular weight information, which is essential for identifying unknown impurities.
-
Superior Specificity: Can resolve chromatographically co-eluting peaks if they have different masses.
-
High Sensitivity: Capable of detecting and identifying impurities at much lower levels than UV.
-
Versatility: A powerful tool for research, development, stability testing, and troubleshooting.
Conclusion and Recommendations
For the comprehensive purity assessment of 1-formylpiperidine-4-carboxylic acid, a dual-pronged approach leveraging the strengths of both HPLC-UV and LC-MS is recommended.
-
The HPLC-UV method should be fully validated and established as the primary method for routine quality control, batch release, and stability testing . Its superior precision, robustness, and cost-effectiveness make it the ideal choice for generating the quantitative purity data required for regulatory submissions.
-
The LC-MS method is an indispensable tool for method development, impurity profiling, and characterization . It should be used to identify any unknown peaks observed during HPLC-UV analysis, particularly those that increase during stability studies or are present in different manufacturing batches. This ensures a deep understanding of the impurity profile and supports a scientifically sound control strategy.
By integrating these two powerful techniques, researchers and drug development professionals can ensure the quality, safety, and consistency of 1-formylpiperidine-4-carboxylic acid, safeguarding the integrity of the final pharmaceutical products derived from it.
References
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U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Journal of Chromatographic Science. (2023). Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. [Link]
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Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
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Pharma Focus Asia. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
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MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]
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European Directorate for the Quality of Medicines & HealthCare (EDQM). Impurity Control in the European Pharmacopoeia. [Link]
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Trichem. (2023). EP Organic Impurity Testing. [Link]
-
AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]
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European Medicines Agency (EMA). (2004). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph. [Link]
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LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2759232, 1-Formyl-4-piperidinecarboxylic Acid. [Link]
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Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC?. [Link]
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Waters Corporation. Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application. [Link]
-
LCGC North America. (2015). LC–MS/MS and NMR Characterization of Key Impurities in Linagliptin and Pramipexole. [Link]
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ResearchGate. (2012). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
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comparing synthesis routes for N-substituted piperidine-4-carboxylic acids
An In-Depth Guide to the Synthesis of N-Substituted Piperidine-4-Carboxylic Acids: A Comparative Analysis for Drug Development Professionals
The N-substituted piperidine-4-carboxylic acid scaffold is a privileged motif in modern medicinal chemistry, forming the structural core of numerous therapeutic agents across a wide range of disease areas. Its prevalence in FDA-approved drugs underscores the importance of efficient and versatile synthetic routes for its preparation and derivatization.[1][2][3][4] The ability to strategically introduce a diverse array of substituents onto the piperidine nitrogen is critical for modulating the pharmacological properties, including potency, selectivity, and pharmacokinetic profile, of drug candidates.
This guide provides a comparative analysis of the most robust and widely employed synthetic strategies for accessing N-substituted piperidine-4-carboxylic acids. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental data and detailed protocols to empower researchers in selecting the optimal route for their specific synthetic challenges.
Core Synthetic Strategies: An Overview
The synthesis of N-substituted piperidine-4-carboxylic acids can be broadly categorized into three primary strategies, each suited for different types of substituents (e.g., alkyl vs. aryl) and starting materials. The choice of route is a critical decision, influenced by factors such as the desired substituent, scale of the reaction, and availability of precursors.
Caption: Primary synthetic pathways to N-substituted piperidine-4-carboxylic acids.
Route 1: Direct N-Alkylation
Direct N-alkylation is the most classical and straightforward approach for introducing simple alkyl groups. The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism, where the secondary amine of the piperidine ring attacks an alkyl halide or a similar electrophile.
Causality Behind Experimental Choices: The choice of starting material—either the free carboxylic acid or its ester, such as ethyl isonipecotate—is pivotal. Using the ester form is often preferred as it avoids potential side reactions involving the acidic proton of the carboxylic acid and the base, leading to cleaner reactions and simpler purification. The selection of the base is also critical; a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the piperidine nitrogen, enhancing its nucleophilicity without competing in the alkylation reaction.[5] Solvents like DMF or acetonitrile are typically used due to their ability to dissolve the reagents and their high boiling points, which allow for heating to drive the reaction to completion.
Advantages:
-
Simplicity: The procedure is experimentally simple and does not require specialized equipment.
-
Cost-Effectiveness: Reagents like common alkyl halides and bases are relatively inexpensive, making this route suitable for large-scale synthesis of simple derivatives.
Disadvantages:
-
Over-alkylation: The mono-alkylated product is also a nucleophile and can react with a second molecule of the alkylating agent to form a quaternary ammonium salt. This can be mitigated by using a large excess of the piperidine starting material or by slow addition of the alkylating agent.[5][6]
-
Limited Scope: This method is generally not effective for introducing bulky secondary or tertiary alkyl groups due to steric hindrance. It is also unsuitable for N-arylation.
Experimental Protocol: Synthesis of 1-Benzylpiperidine-4-carboxylic Acid
This protocol details the N-alkylation of piperidine-4-carboxylic acid with benzyl chloride.
-
Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane or a mixture of THF and 1,4-dioxane, add a base like aqueous sodium hydroxide (2.0-3.0 equiv.).[7][8]
-
Reagent Addition: Add benzyl chloride (1.0-1.2 equiv.) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50-70 °C) overnight.[5][7] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. If an organic solvent was used, it may be removed under reduced pressure.[7]
-
Isolation: Adjust the pH of the aqueous solution to neutral (pH ~7) using an acid like HCl.[7] The product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with water and then a small amount of a cold solvent like ethanol, and dry under vacuum to afford the desired N-benzyl-4-piperidinecarboxylic acid.[7] A reported yield for a similar process is 95%.[7]
Route 2: Reductive Amination
Reductive amination is a milder and often more selective method for N-alkylation. It involves the reaction of the piperidine nitrogen with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reducing agent.
Causality Behind Experimental Choices: This method's high selectivity stems from the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective because it is a mild reductant that selectively reduces the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[6] This prevents the wasteful consumption of the carbonyl compound and the formation of alcohol byproducts. The reaction is typically run under slightly acidic conditions (e.g., using acetic acid), which catalyzes the formation of the iminium ion.
Advantages:
-
High Selectivity: The method is highly selective for mono-alkylation and avoids the over-alkylation issues seen in direct alkylation.[6]
-
Broad Scope: It can be used to introduce a wide variety of primary and secondary alkyl groups, including those with more complex structures, depending on the availability of the corresponding aldehyde or ketone.
-
Mild Conditions: Reactions are typically run at room temperature, which is beneficial for substrates with sensitive functional groups.
Disadvantages:
-
Substrate Availability: The required aldehyde or ketone starting material may not be commercially available and could require separate synthesis.
-
Stoichiometric Reductant: The process requires a stoichiometric amount of the hydride reducing agent.
Experimental Protocol: General Reductive Amination
This protocol outlines a general procedure for the N-alkylation of ethyl isonipecotate with an aldehyde.
-
Reaction Setup: In a round-bottom flask, dissolve ethyl isonipecotate (1.0 equiv.) and the desired aldehyde (1.1 equiv.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[9]
-
Acid Catalyst: Add a small amount of acetic acid (e.g., 0.1-1.0 equiv.) to catalyze iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the stirring solution. The reaction is often exothermic, so slow addition may be necessary.
-
Reaction: Stir the mixture at room temperature for 6 to 24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography. The final acid can be obtained by subsequent ester hydrolysis.
Route 3: Buchwald-Hartwig N-Arylation
For the synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is the state-of-the-art method.[10][11] This powerful palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between the piperidine and an aryl halide (or triflate).[10][12]
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig reaction is highly dependent on a synergistic combination of a palladium precatalyst, a bulky and electron-rich phosphine ligand, and a suitable base.[12][13]
-
Catalyst/Ligand System: Ligands like XPhos, RuPhos, or XantPhos are crucial.[12][13] Their steric bulk promotes the reductive elimination step (the final C-N bond formation), while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center. Air-stable Pd-precatalysts are often used for convenience.[14]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the piperidine nitrogen, making it competent to displace the halide from the palladium center in the catalytic cycle.[12][15]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent catalyst deactivation.[16]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Advantages:
-
Exceptional Scope: Enables the synthesis of a vast range of N-aryl and N-heteroaryl piperidines, which are difficult or impossible to access via other methods.[10][11][12]
-
High Yields: The reaction is often high-yielding, even with sterically hindered substrates.[13]
-
Functional Group Tolerance: Modern catalyst systems exhibit good tolerance for a variety of functional groups on both coupling partners.
Disadvantages:
-
Cost and Sensitivity: Palladium catalysts and specialized phosphine ligands can be expensive. The reaction requires strict anhydrous and oxygen-free conditions, which can be challenging to maintain.[16]
-
Reaction Optimization: Finding the optimal combination of catalyst, ligand, base, and solvent may require significant screening for new or challenging substrates.[12][15]
Experimental Protocol: Buchwald-Hartwig N-Arylation of Ethyl Isonipecotate
This protocol provides a general procedure for the coupling of an aryl bromide with ethyl isonipecotate.
-
Reaction Setup: In a glovebox or using Schlenk technique, add the aryl bromide (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) to an oven-dried Schlenk flask.[13]
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[12] Add anhydrous, degassed toluene or dioxane via syringe, followed by ethyl isonipecotate (1.2 equiv.).
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.[13][16] Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues.[12]
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude ester by flash column chromatography. The final carboxylic acid is obtained via subsequent hydrolysis of the ester.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a multi-faceted decision. The table below summarizes the key features of each method to guide this choice.
| Feature | Direct N-Alkylation | Reductive Amination | Buchwald-Hartwig N-Arylation |
| Substituent Scope | Simple primary & some secondary alkyl groups. Not for aryl groups. | Primary & secondary alkyl groups. Versatile, depends on RCHO/RCOR' availability. | Aryl & heteroaryl groups. Broad scope.[2][10] |
| Typical Yields | Moderate to high (60-95%), but can be lowered by over-alkylation.[5][7] | High to excellent (70-95%).[17] | High to excellent (70-97%), but requires optimization.[14][18] |
| Reaction Conditions | Room temp. to 80 °C.[5] | Room temp. Mild conditions. | High temp. (80-110 °C). Requires strict inert atmosphere.[16] |
| Key Reagents | Alkyl halide, base (K₂CO₃, NaH). | Aldehyde/ketone, reducing agent (NaBH(OAc)₃). | Aryl halide, Pd-catalyst, phosphine ligand, strong base (NaOt-Bu). |
| Primary Challenge | Controlling over-alkylation to form quaternary salts.[5][6] | Availability of the required carbonyl compound. | Catalyst cost, air/moisture sensitivity, reaction optimization.[16] |
| Complexity Level | Low. | Low to Moderate. | High. |
Conclusion
The synthesis of N-substituted piperidine-4-carboxylic acids is a well-established field with a diverse toolkit available to the modern chemist.
-
Direct N-alkylation remains a viable, cost-effective option for simple N-alkyl derivatives, provided that over-alkylation can be controlled.
-
Reductive amination offers a superior alternative for more complex alkyl substituents, prized for its mild conditions and high selectivity, which minimizes byproduct formation.
-
For the crucial class of N-aryl derivatives , which are prominent in pharmaceuticals, the Buchwald-Hartwig amination is the undisputed method of choice, offering unparalleled scope and efficiency despite its higher operational complexity and cost.
The optimal synthetic strategy is ultimately dictated by the specific molecular target. By understanding the underlying mechanisms and practical considerations of each route, researchers can make informed decisions to efficiently advance their drug discovery and development programs.
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A Comparative Spectroscopic Guide to 1-Formylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Formylpiperidine-4-carboxylic acid (also known as N-formylisonipecotic acid) is a derivative of piperidine-4-carboxylic acid, featuring a formyl group attached to the piperidine nitrogen. This modification significantly influences the molecule's electronic and conformational properties, which are discernible through spectroscopic analysis. Understanding these spectroscopic signatures is paramount for reaction monitoring, quality control, and the structural confirmation of more complex molecules derived from this intermediate. This guide will detail the expected spectroscopic features in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), comparing them with the parent compound, piperidine-4-carboxylic acid, and other N-substituted analogues like N-acetyl and N-Boc derivatives.
Molecular Structure and Key Spectroscopic Regions
The structure of 1-formylpiperidine-4-carboxylic acid, with the IUPAC name 1-formylpiperidine-4-carboxylic acid, is characterized by a piperidine ring in a chair conformation, a carboxylic acid group at the 4-position, and a formyl group on the nitrogen atom. The presence of the amide-like formyl group introduces rotational isomerism (E/Z) around the C-N bond, which can lead to signal broadening or duplication in NMR spectra at room temperature.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is the most powerful tool for the structural elucidation of 1-formylpiperidine-4-carboxylic acid in solution. The following analysis is based on typical values for similar structures and available spectral data[1].
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environment. Due to the restricted rotation around the N-formyl C-N bond, two rotamers may be observed, leading to a more complex spectrum than that of piperidine-4-carboxylic acid.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 1-Formylpiperidine-4-carboxylic acid (Predicted) | Piperidine-4-carboxylic acid (Typical) | N-Acetyl-piperidine-4-carboxylic acid (Typical) | N-Boc-piperidine-4-carboxylic acid (Typical) | Rationale for Chemical Shift |
| Formyl-H | ~8.0-8.2 (s) | - | - | - | The deshielding effect of the carbonyl group places this proton significantly downfield. |
| COOH | >10 (br s) | >10 (br s) | >10 (br s) | >10 (br s) | Acidic proton, often broad and far downfield; its position is concentration and solvent dependent. |
| H-2, H-6 (axial) | ~3.0-3.3 (m) | ~2.6-2.8 (m) | ~3.0-3.3 (m) | ~2.8-3.0 (m) | Protons α to the nitrogen are deshielded. The formyl and acetyl groups have a stronger deshielding effect than the Boc group. |
| H-2, H-6 (equatorial) | ~3.8-4.1 (m) | ~3.1-3.3 (m) | ~3.8-4.1 (m) | ~3.9-4.1 (m) | Further deshielded due to anisotropic effects of the carbonyl group in the N-acyl derivatives. |
| H-4 (axial) | ~2.4-2.6 (m) | ~2.3-2.5 (m) | ~2.4-2.6 (m) | ~2.4-2.6 (m) | Methine proton α to the carboxylic acid group. |
| H-3, H-5 (axial) | ~1.6-1.8 (m) | ~1.7-1.9 (m) | ~1.6-1.8 (m) | ~1.6-1.8 (m) | Upfield piperidine ring protons. |
| H-3, H-5 (equatorial) | ~1.9-2.1 (m) | ~1.9-2.1 (m) | ~1.9-2.1 (m) | ~1.8-2.0 (m) | Slightly deshielded compared to their axial counterparts. |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle.
-
Set a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired FID, followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of the formyl and carboxylic acid groups results in two distinct carbonyl signals.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | 1-Formylpiperidine-4-carboxylic acid (Predicted) | Piperidine-4-carboxylic acid (Typical) | N-Acetyl-piperidine-4-carboxylic acid (Typical) | N-Boc-piperidine-4-carboxylic acid (Typical) | Rationale for Chemical Shift |
| Carboxyl C=O | ~175-180 | ~175-180 | ~175-180 | ~175-180 | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| Formyl C=O | ~160-165 | - | - | - | Amide-like carbonyl, typically found in this region. |
| Acetyl C=O | - | - | ~170 | - | Ketone-like carbonyl of the acetyl group. |
| Boc C=O | - | - | - | ~155 | Carbonyl of the carbamate group. |
| C-2, C-6 | ~40-45 | ~45-50 | ~40-45 | ~40-45 | Carbons α to the nitrogen. The N-acyl substitution can cause a slight upfield shift compared to the protonated amine. |
| C-4 | ~40-45 | ~40-45 | ~40-45 | ~40-45 | Carbon bearing the carboxylic acid group. |
| C-3, C-5 | ~25-30 | ~25-30 | ~25-30 | ~25-30 | Piperidine ring carbons β to the nitrogen. |
| Boc C(CH₃)₃ | - | - | - | ~80 | Quaternary carbon of the Boc group. |
| Boc C(CH₃)₃ | - | - | - | ~28 | Methyl carbons of the Boc group. |
| Acetyl CH₃ | - | - | ~22 | - | Methyl carbon of the acetyl group. |
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the key functional groups present in 1-formylpiperidine-4-carboxylic acid. The spectrum is dominated by the characteristic absorptions of the carboxylic acid and the N-formyl group.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | 1-Formylpiperidine-4-carboxylic acid (Expected) | Piperidine-4-carboxylic acid (Zwitterionic form typical) | N-Acetyl-piperidine-4-carboxylic acid (Typical) | Vibrational Mode and Rationale |
| O-H (Carboxylic Acid) | 2500-3300 (very broad) | - | 2500-3300 (very broad) | Stretching vibration, very broad due to strong hydrogen bonding of the carboxylic acid dimer. |
| C-H (sp³) | 2850-2960 | 2850-2960 | 2850-2960 | Stretching vibrations of the piperidine ring C-H bonds. |
| C=O (Carboxylic Acid) | ~1700-1725 | ~1550-1610 (asymmetric COO⁻ stretch) | ~1700-1725 | Stretching vibration. In the zwitterionic form of the parent compound, this is replaced by carboxylate stretches. |
| C=O (N-Formyl) | ~1640-1670 | - | ~1620-1650 (Amide I band) | Amide I band (primarily C=O stretch). The position is sensitive to the electronic environment. |
| N-H (Amine salt) | - | 2200-3000 (broad) | - | In the zwitterionic form of piperidine-4-carboxylic acid, the N-H⁺ stretch is a broad absorption. |
Experimental Protocol for FTIR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically performs a background subtraction.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural confirmation.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of 157.17 g/mol [2] should be observable, though it may be of low intensity in EI-MS.
-
Key Fragments:
-
Loss of -OH (M-17): A common fragmentation for carboxylic acids.
-
Loss of -COOH (M-45): Decarboxylation is another characteristic fragmentation pathway.
-
Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a typical fragmentation for piperidines. This can lead to the loss of the formyl group or ring opening.
-
Fragments characteristic of the piperidine ring: A series of peaks corresponding to the fragmentation of the piperidine ring itself.
-
Comparative Analysis:
-
Piperidine-4-carboxylic acid: Would show a molecular ion at m/z 129 and fragments corresponding to the loss of -COOH.
-
N-Acetyl-piperidine-4-carboxylic acid: Would have a molecular ion at m/z 171 and show a characteristic loss of the acetyl group (CH₃CO, 43 Da).
-
N-Boc-piperidine-4-carboxylic acid: Due to the lability of the Boc group, a prominent fragment corresponding to the loss of isobutylene (56 Da) or the entire Boc group (100 Da) is expected.
Experimental Protocol for Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ (m/z 158.1) is expected. In negative mode, the deprotonated molecule [M-H]⁻ (m/z 156.1) should be observed.
-
-
Data Processing: The data system will display the mass-to-charge ratio of the detected ions.
Visualization of Key Concepts
Caption: Workflow for the spectroscopic characterization of 1-formylpiperidine-4-carboxylic acid.
Caption: Key functional groups and their characteristic spectroscopic signals.
Conclusion
The spectroscopic characterization of 1-formylpiperidine-4-carboxylic acid reveals distinct features that differentiate it from its parent compound and other N-substituted analogues. The presence of the N-formyl group introduces an amide-like character, influencing the chemical shifts of adjacent protons and carbons in NMR spectroscopy and giving rise to a characteristic C=O stretching frequency in the IR spectrum. This guide provides a foundational understanding of these spectroscopic properties, which is essential for any researcher working with this important pharmaceutical intermediate. The provided protocols and comparative data serve as a practical tool for the accurate identification and characterization of 1-formylpiperidine-4-carboxylic acid.
References
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Macmillan Group, Princeton University. Supplementary Information. Nature. Available at: [Link] (Accessed Jan 4, 2026).
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A Comparative Guide to the Validation of 1-Formylpiperidine-4-Carboxylic Acid as a Pharmaceutical Intermediate
This guide provides an in-depth validation and comparative analysis of 1-formylpiperidine-4-carboxylic acid (N-formylisonipecotic acid), a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antipsychotic drug risperidone.[1][2] We will explore its synthesis, analytical validation, and performance in comparison to viable alternatives, offering experimental insights and regulatory context for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Intermediate Validation
In pharmaceutical manufacturing, the quality of the final API is intrinsically linked to the quality of its starting materials and intermediates. 1-Formylpiperidine-4-carboxylic acid (CAS: 84163-42-8) is a heterocyclic building block whose purity, stability, and impurity profile can significantly impact the efficacy and safety of the final drug product.[3] Therefore, a robust validation process for this intermediate is not merely a regulatory hurdle but a fundamental aspect of quality by design (QbD).[4] This guide is structured to provide a comprehensive framework for this validation, grounded in scientific principles and regulatory expectations.[5][6]
Key Physicochemical Properties:
| Property | Value | Source(s) |
| CAS Number | 84163-42-8 | [1][7][8] |
| Molecular Formula | C₇H₁₁NO₃ | [1][7][9][10] |
| Molecular Weight | 157.17 g/mol | [1][9][10] |
| Appearance | White to off-white crystalline powder | [1][7] |
| Melting Point | 137-140 °C | [8] |
| Solubility | Soluble in water (36 g/L at 25 °C) | [7] |
| pKa | 4.44 ± 0.20 (Predicted) | [1][7] |
Synthesis and Process Control: A Self-Validating Workflow
The reliable synthesis of 1-formylpiperidine-4-carboxylic acid is paramount. A common synthetic route involves the N-formylation of isonipecotic acid. The choice of formylating agent and reaction conditions is critical to maximizing yield and minimizing the formation of impurities.
Experimental Protocol: N-Formylation of Isonipecotic Acid
-
Reaction Setup: To a solution of isonipecotic acid in an appropriate solvent (e.g., formic acid or a mixture with acetic anhydride), the formylating agent is added under controlled temperature conditions.
-
Reaction Monitoring: The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed. The causality behind this is to prevent over-reaction or the formation of side products.
-
Workup and Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of an anti-solvent or by pH adjustment. The crude product is then filtered and washed.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) to achieve the desired purity. This step is crucial for removing unreacted starting materials and process-related impurities.
-
Drying: The purified product is dried under vacuum at a controlled temperature to remove residual solvents.
This protocol is designed as a self-validating system. In-process controls at each critical step ensure that the process remains within its validated parameters, leading to a consistent product quality.[6]
Synthesis Workflow Diagram:
Caption: A typical synthesis workflow for 1-formylpiperidine-4-carboxylic acid.
Comprehensive Analytical Validation
To confirm the identity, purity, and quality of 1-formylpiperidine-4-carboxylic acid, a suite of validated analytical methods must be employed. This multi-faceted approach ensures that the intermediate meets the stringent requirements for use in API synthesis.
Summary of Analytical Validation Methods:
| Analytical Method | Purpose | Typical Acceptance Criteria |
| ¹H and ¹³C NMR | Structural confirmation and identification | Spectrum conforms to the reference structure of 1-formylpiperidine-4-carboxylic acid.[11] |
| Mass Spectrometry (MS) | Confirmation of molecular weight | Mass spectrum shows the correct molecular ion peak. |
| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., C=O, N-CHO) | IR spectrum matches that of a qualified reference standard. |
| HPLC/UPLC | Purity determination and quantification of impurities | Purity ≥ 98.0%; individual impurities ≤ 0.1%. |
| Melting Point | Preliminary assessment of purity | Within a narrow range (e.g., 137-140 °C).[8] |
| Loss on Drying | Measurement of volatile content (water, residual solvents) | ≤ 0.5% |
| Residue on Ignition | Determination of inorganic impurities | ≤ 0.1% |
The data from these analyses, particularly the spectroscopic data, provide a unique fingerprint for the molecule, confirming its identity and purity.[11][12]
Comparative Analysis: 1-Formylpiperidine-4-Carboxylic Acid vs. Alternatives
While 1-formylpiperidine-4-carboxylic acid is a widely used intermediate, other protected forms of isonipecotic acid can also be considered. The choice of intermediate often depends on the specific synthetic strategy for the final API.
Key Alternatives:
-
N-Boc-isonipecotic acid: The tert-butyloxycarbonyl (Boc) protecting group is common in peptide synthesis and offers excellent stability under various conditions, but its removal requires acidic conditions.
-
N-Cbz-isonipecotic acid: The benzyloxycarbonyl (Cbz) group is another widely used protecting group, typically removed by catalytic hydrogenation.
-
Isonipecotic acid esters (e.g., ethyl or methyl ester): Using an ester form of the carboxylic acid can be advantageous in subsequent coupling reactions, but requires an additional hydrolysis step if the free acid is needed.
Comparative Data:
| Parameter | 1-Formylpiperidine-4-carboxylic acid | N-Boc-isonipecotic acid | N-Cbz-isonipecotic acid |
| Protecting Group | Formyl (-CHO) | tert-Butyloxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Molecular Weight | 157.17 g/mol | 229.28 g/mol | 263.29 g/mol |
| Deprotection Condition | Mild to moderate acidic or basic hydrolysis | Strong acid (e.g., TFA) | Catalytic hydrogenation |
| Synthesis Cost | Generally lower due to inexpensive formylating agents | Moderate | Higher due to the cost of Cbz-Cl |
| Stability | Good, but can be susceptible to hydrolysis | Very high | High, but sensitive to hydrogenation catalysts |
| Key Advantage | Cost-effective and straightforward synthesis | High stability and orthogonality to other protecting groups | Easily removed under mild, non-acidic conditions |
Decision-Making Flowchart for Intermediate Selection:
Caption: A flowchart to guide the selection of a suitable piperidine intermediate.
Regulatory Framework and Process Validation
The validation of the manufacturing process for 1-formylpiperidine-4-carboxylic acid must be conducted in accordance with current Good Manufacturing Practices (cGMP).[5] Regulatory bodies like the FDA and EMA provide guidance on process validation, which generally follows a lifecycle approach.[4][13]
The Three Stages of Process Validation: [5][13]
-
Stage 1: Process Design: The commercial manufacturing process is defined based on knowledge gained through development and scale-up activities. This stage involves defining the critical process parameters (CPPs) and critical quality attributes (CQAs) for the intermediate.
-
Stage 2: Process Qualification: The process design is evaluated to determine if it is capable of reproducible commercial manufacturing. This stage includes the qualification of facilities, utilities, and equipment (Installation Qualification - IQ, and Operational Qualification - OQ), and the execution of Process Performance Qualification (PPQ) batches.[4][13]
-
Stage 3: Continued Process Verification: Ongoing assurance that the process remains in a state of control during routine production is achieved through continuous monitoring of process parameters and product quality.[5]
A comprehensive Validation Master Plan (VMP) should be established, outlining the validation strategy, responsibilities, and the scope of all validation activities.[14]
Conclusion
The validation of 1-formylpiperidine-4-carboxylic acid as a pharmaceutical intermediate is a rigorous, multi-disciplinary endeavor. It requires a deep understanding of its chemical properties, a well-controlled and reproducible synthesis, and a comprehensive suite of validated analytical methods. When compared to alternatives like its N-Boc and N-Cbz protected counterparts, 1-formylpiperidine-4-carboxylic acid often presents a cost-effective and efficient option, provided that the subsequent synthetic steps are compatible with the formyl protecting group.
Ultimately, a thoroughly validated process for this intermediate provides a high degree of assurance in its quality, which is fundamental to ensuring the safety and efficacy of the final pharmaceutical product. This commitment to scientific integrity and regulatory compliance is the cornerstone of modern drug development and manufacturing.
References
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Process Validation in Pharma Industry: A Complete Guide. (2024, September 25). Retrieved from [Link]
-
A Basic Guide to Process Validation in the Pharmaceutical Industry - The FDA Group. (2022, August 2). Retrieved from [Link]
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What is Pharmaceutical Validation, and Why is it Important? - Innopharma Education. (n.d.). Retrieved from [Link]
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Process Validation in Pharmaceutical Manufacturing | Types, Phases and Documentation. (2025, September 12). Retrieved from [Link]
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Guide to validation – drugs and supporting activities (GUI-0029) - Canada.ca. (2021, June 29). Retrieved from [Link]
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1-Formylpiperidine - SpectraBase. (n.d.). Retrieved from [Link]
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1-Formyl-4-piperidinecarboxylic Acid | C7H11NO3 | CID 2759232 - PubChem - NIH. (n.d.). Retrieved from [Link]
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CAS No : 84163-42-8 | Product Name : 1-Formylpiperidine-4-carboxylic Acid. (n.d.). Retrieved from [Link]
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Choosing a Reliable Supplier for 1-Formylpiperidine-4-carboxylic Acid. (n.d.). Retrieved from [Link]
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comparative study of 1-formylpiperidine-4-carboxylic acid and its analogs
An In-depth Comparative Analysis of 1-Formylpiperidine-4-carboxylic Acid and Its Structurally Related Analogs
Abstract
This guide presents a detailed comparative analysis of 1-formylpiperidine-4-carboxylic acid and two of its structurally significant analogs: 1-acetylpiperidine-4-carboxylic acid and methyl 1-formylpiperidine-4-carboxylate. We explore their synthetic pathways, contrast their physicochemical properties through tabulated data, and delve into spectroscopic and conformational differences. The discussion extends to structure-activity relationship (SAR) insights relevant to drug discovery and development professionals. The objective is to provide a comprehensive resource, grounded in experimental data and established chemical principles, to inform the selection and application of these valuable piperidine scaffolds in research.
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of pharmaceuticals and natural products.[1][2] Its conformational flexibility, combined with its ability to project substituents in precise three-dimensional orientations, allows for tailored interactions with biological targets. 1-Formylpiperidine-4-carboxylic acid serves as a versatile synthetic intermediate, possessing two key functional handles: an N-formyl group and a C-4 carboxylic acid.[3][4] Understanding how subtle modifications to these functional groups impact the molecule's overall characteristics is fundamental to rational drug design.
This guide will systematically compare the parent compound, 1-formylpiperidine-4-carboxylic acid, with two analogs designed to probe the influence of the N-acyl and C-4 carboxyl functionalities:
-
1-Acetylpiperidine-4-carboxylic acid: Replaces the N-formyl group with a sterically larger N-acetyl group.
-
Methyl 1-formylpiperidine-4-carboxylate: Esterifies the carboxylic acid, altering its polarity and hydrogen bonding capability.
This comparative approach will illuminate the nuanced effects of these modifications on synthesis, properties, and potential biological activity.
Synthesis and Physicochemical Properties: A Comparative Overview
The accessibility and inherent properties of these molecules are primary considerations for their practical application. The choice of synthetic strategy impacts yield and scalability, while physicochemical characteristics govern their behavior in both chemical and biological systems.
Synthetic Methodologies
The most direct synthetic routes to these compounds commence with piperidine-4-carboxylic acid (isonipecotic acid), a readily available starting material. The key transformations are selective N-acylation and esterification.
Experimental Protocol: Synthesis of 1-Formylpiperidine-4-carboxylic Acid
-
Rationale: This procedure utilizes a mixed anhydride method, where acetic anhydride reacts with formic acid to generate the formylating agent in situ. This is a common and effective method for N-formylation.
-
Dissolution: Dissolve piperidine-4-carboxylic acid (1.0 eq) in formic acid (5.0 eq).
-
Acylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.5 eq) dropwise, maintaining the temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC.
-
Work-up: Quench the reaction by slowly adding water. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
Experimental Protocol: Synthesis of 1-Acetylpiperidine-4-carboxylic Acid
-
Rationale: This standard N-acetylation uses acetyl chloride. A non-nucleophilic base, such as triethylamine, is required to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine.
-
Suspension: Suspend piperidine-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM).
-
Base Addition: Add triethylamine (2.2 eq) to the suspension.
-
Acylation: Cool the mixture to 0°C and add acetyl chloride (1.2 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Work-up & Purification: Wash the reaction mixture with dilute aqueous HCl and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product for purification by column chromatography or recrystallization.
Experimental Protocol: Synthesis of Methyl 1-Formylpiperidine-4-carboxylate
-
Rationale: The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. A strong acid catalyst protonates the carboxyl oxygen, rendering the carbonyl carbon more electrophilic for attack by methanol.
-
Suspension: Suspend 1-formylpiperidine-4-carboxylic acid (1.0 eq) in methanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated sulfuric acid).
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours.
-
Work-up: Cool the reaction and neutralize the catalyst with a weak base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the resulting oil or solid by silica gel chromatography.
Diagram: Synthetic Workflow
Caption: Synthetic pathways to target compounds from a common precursor.
Comparative Physicochemical Data
Structural modifications directly translate to altered physicochemical properties, which are critical predictors of a compound's pharmacokinetic profile (ADME).
| Property | 1-Formylpiperidine-4-carboxylic acid | 1-Acetylpiperidine-4-carboxylic acid | Methyl 1-formylpiperidine-4-carboxylate |
| Molecular Formula | C₇H₁₁NO₃[5] | C₈H₁₃NO₃ | C₈H₁₃NO₃ |
| Molecular Weight ( g/mol ) | 157.17[5] | 171.19 | 171.19 |
| Melting Point (°C) | 137-138[3][6] | 158-162 | N/A (Often an oil) |
| Predicted LogP | -0.20[5] | 0.22 | 0.38 |
| Predicted pKa (Acidic) | 3.8 ± 0.2 | 3.9 ± 0.2 | N/A |
| Hydrogen Bond Donors | 1 (Carboxylic Acid) | 1 (Carboxylic Acid) | 0 |
| Hydrogen Bond Acceptors | 3 (2xO from acid, 1xO from amide) | 3 (2xO from acid, 1xO from amide) | 3 (2xO from ester, 1xO from amide) |
Analysis:
-
Lipophilicity (LogP): Adding a single methyl group (acetyl vs. formyl) slightly increases lipophilicity. The more significant change occurs upon esterification, which removes the ionizable acidic proton and increases the LogP, a modification often used to enhance membrane permeability.
-
Acidity (pKa): The electronic effect of the N-formyl versus N-acetyl group on the distal carboxylic acid is minimal, resulting in nearly identical pKa values.
-
Hydrogen Bonding: The key difference lies in the ester analog, which loses its hydrogen bond donor capability. This has profound implications for receptor binding, as it can no longer participate in interactions requiring a proton donor.
Spectroscopic and Conformational Analysis
Spectroscopic analysis provides a fingerprint for each molecule and reveals details about its conformation.
Comparative ¹H NMR and IR Spectroscopy
| Technique | 1-Formylpiperidine-4-carboxylic acid | 1-Acetylpiperidine-4-carboxylic acid | Methyl 1-formylpiperidine-4-carboxylate |
| ¹H NMR (Key Signals) | ~8.1 ppm (s, 1H, N-CHO); ~12 ppm (br s, 1H, COOH)[7] | ~2.1 ppm (s, 3H, N-COCH₃); ~12 ppm (br s, 1H, COOH) | ~8.1 ppm (s, 1H, N-CHO); ~3.7 ppm (s, 3H, OCH₃) |
| IR (Key Peaks, cm⁻¹) | ~1725 (C=O acid); ~1645 (C=O amide); ~2500-3300 (broad O-H) | ~1725 (C=O acid); ~1630 (C=O amide); ~2500-3300 (broad O-H) | ~1735 (C=O ester); ~1650 (C=O amide) |
The presence or absence of the formyl proton singlet, the acetyl methyl singlet, the ester methyl singlet, and the broad carboxylic acid O-H stretch in both NMR and IR spectra allows for unambiguous differentiation of these analogs.
Conformational Isomerism of the Amide Bond
A critical feature of N-acylpiperidines is the restricted rotation around the N-C(O) amide bond, which leads to the existence of syn and anti rotational isomers (rotamers). The energy barrier between these conformers can be significant enough to observe distinct sets of signals in the NMR spectrum at room temperature. The steric bulk of the N-substituent influences the equilibrium between these rotamers. The larger acetyl group is expected to have a different conformational preference compared to the smaller formyl group, which can affect how the molecule presents its pharmacophoric features to a binding site.
Diagram: Amide Bond Rotational Isomers
Caption: Equilibrium between syn and anti conformers of N-acylpiperidines.
Structure-Activity Relationship (SAR) Implications
The defined structural changes between these analogs provide a classic framework for probing structure-activity relationships.
-
N-Acyl Group (Formyl vs. Acetyl): The primary difference here is sterics. If a binding pocket is constrained around the nitrogen atom, the smaller formyl group may be preferred. Conversely, the methyl group of the acetyl analog could engage in favorable hydrophobic interactions if the pocket allows, potentially increasing binding affinity.
-
C-4 Substituent (Acid vs. Ester): This is a fundamental SAR switch. The carboxylic acid is typically ionized at physiological pH, allowing it to form strong ionic interactions (salt bridges) with positively charged residues (e.g., Lys, Arg) in a protein. The methyl ester is neutral and more lipophilic. It cannot form ionic bonds but can act as a hydrogen bond acceptor.
-
Prodrug Strategy: The methyl ester can be designed as a prodrug. Its increased lipophilicity may improve absorption and cell penetration. Once inside the body, ubiquitous esterase enzymes can hydrolyze the ester back to the active carboxylic acid form.
Sources
- 1. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 84163-42-8 [m.chemicalbook.com]
- 4. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID | 84163-42-8 [chemicalbook.com]
- 5. 1-Formyl-4-piperidinecarboxylic Acid | C7H11NO3 | CID 2759232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID(84163-42-8) 1H NMR spectrum [chemicalbook.com]
A Senior Scientist's Guide to the Certificate of Analysis: A Comparative Evaluation of 1-Formylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical synthesis and molecular design, the quality of a starting material is not merely a parameter—it is the foundation upon which successful outcomes are built. 1-Formylpiperidine-4-carboxylic acid (CAS 84163-42-8) serves as a crucial structural motif and building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including the antipsychotic drug Risperidone[1][2]. The Certificate of Analysis (CoA) is the primary document attesting to a specific batch's quality. However, interpreting this document with a critical, experienced eye is paramount.
This guide provides an in-depth framework for evaluating the CoA of 1-formylpiperidine-4-carboxylic acid. It moves beyond a simple checklist by comparing its typical quality attributes against two common alternatives: its parent scaffold, piperidine-4-carboxylic acid , and the widely used, orthogonally protected analog, N-Boc-piperidine-4-carboxylic acid . By understanding the nuances of their respective analytical data, researchers can make informed decisions, mitigate risks, and ensure the integrity of their experimental work.
Section 1: Deconstructing the Certificate of Analysis: A Workflow for Quality Assurance
A CoA is a legal document from a supplier that certifies a product meets its predetermined specifications. For a researcher, it is the first line of defense against batch-to-batch variability and potential impurities that could derail a synthesis. The process of evaluating a CoA should be systematic.
A typical CoA contains essential information:
-
Header Information: Includes the product name, CAS number, molecular formula, lot or batch number, and date of analysis. The lot number is critical for traceability.
-
Physical and Chemical Properties: Lists expected values for appearance, melting point, and other physical constants[3][4].
-
Analytical Data: This is the core of the CoA, providing results from specific tests performed on the batch. Each result is compared against a pre-set specification.
Before accepting a new batch of reagent into a workflow, a rigorous validation process should be followed, as outlined in the diagram below.
Caption: The CoA validation workflow, from receipt to acceptance.
Section 2: Comparative Analysis of Piperidine-4-Carboxylic Acid Derivatives
The choice between N-protected piperidine scaffolds depends on the specific chemical transformation required. The N-formyl group, N-Boc group, and the unprotected amine each offer different reactivity, stability, and impurity profiles that are reflected in their CoAs.
Caption: Structures of the compared piperidine derivatives.
Key Specification Comparison
The table below summarizes typical specifications sourced from various chemical suppliers. This data highlights the expected quality grades for each compound.
| Parameter | 1-Formylpiperidine-4-carboxylic acid | Piperidine-4-carboxylic acid | N-Boc-piperidine-4-carboxylic acid | Causality & In-Field Insight |
| Typical Purity | 95-97%[6][7] | ≥98% | ≥98%, often >99%[8] | The N-formyl group can be less stable under certain purification conditions (e.g., chromatography), potentially leading to slightly lower common purity grades. The N-Boc derivative is highly crystalline and stable, facilitating purification to higher levels. |
| Purity Method | GC, Titration, HPLC | Titration, HPLC | HPLC, Titration | Titration measures the acidic function and is a good bulk purity method. HPLC is superior for detecting and quantifying minor organic impurities. The absence of a strong UV chromophore in these molecules necessitates detection at low wavelengths (e.g., 200-220 nm) or the use of alternative detectors like CAD[9]. |
| Identity Confirmation | ¹H NMR, MS, IR | ¹H NMR, MS, IR | ¹H NMR, MS, IR | ¹H NMR is the most powerful tool. For the N-formyl derivative, the presence of the formyl proton singlet (~8.0 ppm) and the absence of an N-H proton are key diagnostic signals. |
| Potential Impurities | Piperidine-4-carboxylic acid (de-formylation), residual formic acid. | Dimeric or oligomeric species. | Piperidine-4-carboxylic acid (de-protection), di-tert-butyl dicarbonate. | The primary impurity concern is often the loss of the protecting group. Always check the CoA or perform in-house analysis for the presence of the corresponding unprotected amine. |
Section 3: Essential In-House Verification Protocols
For critical applications, such as in GMP environments or late-stage drug development, relying solely on the supplier's CoA is insufficient. In-house verification provides ultimate assurance of quality.
Protocol 1: Purity Verification by Reverse-Phase HPLC-UV
This protocol provides a baseline method for assessing the purity of 1-formylpiperidine-4-carboxylic acid and detecting potential impurities like the de-protected parent acid.
Rationale: Reverse-phase HPLC separates compounds based on hydrophobicity. The acidified mobile phase ensures the carboxylic acid is fully protonated, leading to consistent retention and sharp peak shape on a C18 column. Detection at 210 nm targets the weak absorbance of the amide and carboxylic acid carbonyl groups.
Methodology:
-
Standard Preparation: Accurately weigh ~5 mg of the compound and dissolve in 5.0 mL of mobile phase to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample of the received batch at the same concentration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 or 5 µm particle size.
-
Mobile Phase: 30:70 (v/v) Acetonitrile : Water with 0.1% Formic Acid[10].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the sample and run the chromatogram for at least 10 minutes.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Self-Validation: The result should be consistent with the purity value stated on the CoA. The presence of a significant earlier-eluting peak may indicate the more polar, de-formylated piperidine-4-carboxylic acid impurity.
-
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
Rationale: ¹H NMR provides an unambiguous fingerprint of the molecule's structure. The chemical shift, splitting pattern, and integration of each signal must be consistent with the expected structure.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis & Interpretation:
-
Expected ¹H NMR signals for 1-Formylpiperidine-4-carboxylic acid (in DMSO-d₆):
-
~12.3 ppm (s, 1H): Carboxylic acid proton (broad singlet).
-
~8.0 ppm (s, 1H): Formyl proton (singlet).
-
~3.0-3.8 ppm (m, 4H): Piperidine protons adjacent to the nitrogen (positions 2 and 6). Note: Due to restricted rotation around the amide bond, these signals may appear as two distinct sets of peaks.
-
~2.5 ppm (m, 1H): Piperidine proton at position 4.
-
~1.5-2.0 ppm (m, 4H): Piperidine protons at positions 3 and 5.
-
-
Self-Validation: The acquired spectrum must match the reference spectrum or the expected chemical shifts. Crucially, the integration ratio of the formyl proton (1H) to the piperidine ring protons (9H) should be correct. The absence of a broad N-H signal confirms the formylation.
-
Conclusion
The Certificate of Analysis is an indispensable tool for the modern scientist, but its value is only realized through critical and informed interpretation. For a key building block like 1-formylpiperidine-4-carboxylic acid, understanding the typical purity grades, potential impurities, and how it compares to functional alternatives like N-Boc-piperidine-4-carboxylic acid is essential for robust synthetic planning. While the CoA provides a batch-specific snapshot of quality, the implementation of straightforward in-house verification protocols for identity and purity serves as the ultimate guarantee of reagent integrity, safeguarding the time, resources, and ultimate success of your research and development efforts.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 84163-42-8 [m.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chembk.com [chembk.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 1-Formyl-piperidine-4-carboxylic acid | 84163-42-8 [sigmaaldrich.com]
- 7. 1-Formyl-4-piperidinecarboxylic Acid | 84163-42-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
quantitative analysis of 1-formylpiperidine-4-carboxylic acid in reaction mixtures
An In-Depth Comparative Guide to the Quantitative Analysis of 1-Formylpiperidine-4-Carboxylic Acid in Reaction Mixtures
In the landscape of pharmaceutical development and fine chemical synthesis, the precise monitoring of reaction progress is not merely a procedural step but the cornerstone of process optimization, yield maximization, and impurity profiling. 1-Formylpiperidine-4-carboxylic acid is a key building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The ability to accurately quantify this molecule within complex reaction matrices is critical for ensuring process control and final product quality.
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1-formylpiperidine-4-carboxylic acid. We will delve into the technical nuances of each technique, moving beyond simple protocols to explain the causality behind experimental choices. Our focus is on empowering researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs, ensuring data integrity and regulatory compliance.
The Analytical Challenge
1-Formylpiperidine-4-carboxylic acid (MW: 157.17 g/mol ) possesses distinct chemical features that dictate the choice of analytical methodology: a polar carboxylic acid group and an N-formyl group.[1][2] Its polarity and low volatility make certain techniques more suitable than others. A typical reaction mixture may contain starting materials, reagents, catalysts, solvents, and byproducts, demanding an analytical method with high specificity and selectivity.
Comparative Analysis of Key Quantitative Techniques
We will evaluate four principal techniques for the quantification of 1-formylpiperidine-4-carboxylic acid: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography (GC) with derivatization, and Acid-Base Titration.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity testing and quantitative analysis, and for good reason. It excels at separating non-volatile and polar compounds, making it ideally suited for 1-formylpiperidine-4-carboxylic acid.[3][4]
Principle: The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For a polar analyte like our target molecule, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and a polar mobile phase is used. Less polar compounds are retained longer, while polar compounds elute earlier.
Causality in Method Design:
-
Column Choice: A C18 (octadecyl) column is the standard starting point due to its robust, non-polar nature, which provides good retention for a wide range of organic molecules.[6]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is typical. The carboxylic acid group's ionization is pH-dependent. Suppressing its ionization by acidifying the mobile phase (e.g., with formic or phosphoric acid to a pH of ~2-3) results in a more retained, less polar form, leading to sharper peaks and better chromatography.[7]
-
Detection: The N-formyl and carboxyl groups do not possess a strong chromophore for UV-Vis detection at higher wavelengths. However, detection is often possible at lower wavelengths (~210 nm). For superior sensitivity and unparalleled specificity, coupling HPLC with a Mass Spectrometer (LC-MS) is the gold standard.[8][9] MS detection can confirm the identity of the analyte by its mass-to-charge ratio and provide fragmentation data, eliminating interference from co-eluting impurities.[8]
Workflow for HPLC Method Development:
Caption: Workflow for quantitative analysis via HPLC.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method that allows for the determination of analyte concentration, often without the need for an identical reference standard of the analyte.[10] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of corresponding nuclei (protons, in the case of ¹H NMR).
Principle: A sample is dissolved in a deuterated solvent containing a known amount of an internal standard. The concentration of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[11]
Causality in Method Design:
-
Signal Selection: For 1-formylpiperidine-4-carboxylic acid, the formyl proton (-CHO) is an excellent choice for quantification. It typically appears as a singlet in a region of the ¹H NMR spectrum (~8 ppm) with minimal overlap from other signals.[12][13][14] The acidic proton of the carboxylic acid is generally not suitable for quantification as its chemical shift is highly variable and the peak can be broad or exchange with residual water.[15][16]
-
Internal Standard Selection: The ideal internal standard should be stable, not react with the sample, have a simple spectrum (preferably a sharp singlet) that does not overlap with analyte signals, and be accurately weighable.[11] For this analyte in a polar solvent like D₂O or DMSO-d₆, compounds like maleic acid or 1,3,5-benzenetricarboxylic acid are suitable choices.
-
Experimental Parameters: To ensure accurate quantification, a long relaxation delay (D1) is crucial. This delay (typically 5 times the longest T₁ relaxation time of the protons of interest) allows for complete relaxation of the protons between scans, ensuring the signal intensity is truly proportional to the concentration.[11]
Workflow for qNMR Analysis:
Caption: Workflow for quantitative analysis via qNMR.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase.[17]
Applicability: Direct analysis of 1-formylpiperidine-4-carboxylic acid by GC is not feasible. Its high polarity and the presence of the carboxylic acid group make it non-volatile and prone to thermal decomposition at the high temperatures used in GC injectors and columns.[3][4]
Derivatization: To make the analyte suitable for GC, a chemical derivatization step is required. This involves converting the polar functional groups into less polar, more volatile derivatives. For the carboxylic acid, silylation (e.g., using BSTFA) is a common approach. This extra step adds complexity, time, and potential sources of error to the analysis. While GC-MS can provide excellent sensitivity, the added complexity of derivatization makes HPLC a more direct and robust method for this particular analyte.[8]
Acid-Base Titration
This classical chemical method can be used to quantify the carboxylic acid functionality.
Principle: The reaction mixture is dissolved in a suitable solvent, and the acid is titrated with a standardized solution of a strong base (e.g., sodium hydroxide).[18] An indicator or a pH meter is used to determine the equivalence point.
Limitations: The primary drawback of titration is its lack of specificity. Any other acidic or basic components in the reaction mixture will interfere with the measurement, leading to inaccurate results. Therefore, titration is only suitable for very clean reaction mixtures where the target analyte is the only significant acidic species present.
Performance Comparison
| Feature | HPLC | qNMR | GC (with Derivatization) | Titration |
| Specificity | High (Very High with MS) | High | High (with MS) | Very Low |
| Sensitivity | High (ng/mL with MS) | Moderate (µg/mL - mg/mL) | Very High (pg/mL with MS) | Low (mg/mL) |
| Precision | Excellent (<2% RSD) | Excellent (<1% RSD) | Excellent (<2% RSD) | Good (can be <1% RSD) |
| Throughput | High | Moderate | High | Moderate |
| Ease of Use | Moderate | Requires Expertise | Complex (due to derivatization) | Simple |
| Cost | Moderate to High | High (instrument) | Moderate | Very Low |
Experimental Protocols
Protocol 1: Quantitative Analysis by RP-HPLC-UV
This protocol outlines a validated method for quantifying 1-formylpiperidine-4-carboxylic acid. Analytical method validation is a documented process that demonstrates the suitability of the method for its intended purpose.[19][20]
-
Instrumentation:
-
HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or Phosphoric acid).
-
Reference standard of 1-formylpiperidine-4-carboxylic acid (purity >98%).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program: Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 4 min. (This is a starting point and must be optimized).
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture. Dilute it with a known volume of mobile phase to bring the expected analyte concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.
-
Analysis: Inject the calibration standards to construct a calibration curve (peak area vs. concentration). Then, inject the prepared samples.
-
Quantification: Determine the concentration of the analyte in the prepared sample using the calibration curve and calculate the original concentration in the reaction mixture by applying the dilution factor.
-
-
Validation: The method must be validated for specificity, linearity, range, accuracy, and precision according to ICH guidelines to ensure trustworthy results.[20]
Protocol 2: Quantitative Analysis by ¹H-NMR
-
Instrumentation and Reagents:
-
NMR Spectrometer (≥400 MHz).
-
High-precision 5 mm NMR tubes.
-
Analytical balance.
-
Deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard (e.g., Maleic Acid, purity >99%).
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh ~5 mg of the internal standard into a vial.
-
Accurately weigh ~20-30 mg of the reaction mixture into the same vial.
-
Add a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Vortex until fully dissolved and transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the relaxation delay (D1) is set to at least 30 seconds to allow for full relaxation of all relevant protons.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the characteristic singlet of the analyte's formyl proton (I_analyte, ~8.0 ppm, 1H).
-
Integrate a well-resolved signal from the internal standard (I_std, e.g., maleic acid vinyl protons at ~6.3 ppm, 2H).
-
Calculate the concentration using the following formula:
Concentration (mol/L) = (I_analyte / N_analyte) * (N_std / I_std) * (m_std / MW_std) * (1 / V_solvent)
Where:
-
N = number of protons for the integrated signal
-
m = mass (g)
-
MW = molecular weight ( g/mol )
-
V = volume of solvent (L)
-
-
Conclusion and Recommendation
For the routine, high-throughput, and sensitive quantitative analysis of 1-formylpiperidine-4-carboxylic acid in complex reaction mixtures, HPLC, particularly when coupled with MS detection, is the superior and recommended method. It offers an excellent combination of specificity, sensitivity, and robustness, which are critical in a drug development environment.[3][9]
qNMR serves as an outstanding orthogonal technique. It is invaluable for validating the purity of reference standards and can be used for direct quantification without a specific standard for the analyte, making it a powerful tool during early-stage process development.[10][11] While GC and titration have their applications in analytical chemistry, their significant limitations in terms of sample preparation complexity and lack of specificity, respectively, render them less suitable for this particular analytical challenge.
The choice of methodology must always be guided by the specific requirements of the analysis, including the complexity of the matrix, the required sensitivity, and the available instrumentation. Regardless of the method chosen, rigorous validation is imperative to guarantee the generation of reliable and defensible data.[21][22]
References
- Benchchem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals.
- IntechOpen. (2023). Modern Analytical Technique for Characterization Organic Compounds.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Drawell. (n.d.). 4 Key Differences Between GC and HPLC.
- Royal Society of Chemistry. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods.
- Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
- News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide.
- LC Services. (2021). Liquid Chromatography vs Gas Chromatography.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Journal of Applied Pharmaceutical Science. (2011). Analytical method validation: A brief review.
- NC State University Libraries. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.
- University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.
- University of Strathclyde. (n.d.). Quantitative NMR Spectroscopy.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- BLD Pharm. (n.d.). 1-Formylpiperidine-4-carboxylic acid.
- ACS Catalysis. (2026). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
- ChemicalBook. (n.d.). N-FORMYL-DL-PHENYLALANINE(4289-95-6) 1H NMR spectrum.
- ChemicalBook. (n.d.). N-FORMYL-DL-VALINE(4289-96-7) 1H NMR spectrum.
- Pharmaffiliates. (n.d.). 1-Formylpiperidine-4-carboxylic Acid.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1-Formyl-4-piperidinecarboxylic Acid.
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A Comparative Analysis of the Biological Activity of 1-Formylpiperidine-4-Carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the piperidine scaffold stands as a privileged structure, forming the core of numerous approved therapeutic agents.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an attractive starting point for the design of novel bioactive molecules. This guide delves into the comparative biological activities of a focused subclass: derivatives of 1-formylpiperidine-4-carboxylic acid. By exploring variations at the carboxylic acid moiety, we aim to elucidate the structure-activity relationships (SAR) that govern their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This document is intended for researchers, scientists, and drug development professionals, providing a framework for the evaluation of this promising class of compounds, supported by detailed experimental protocols and illustrative data.
The 1-Formylpiperidine-4-Carboxylic Acid Scaffold: A Versatile Pharmacophore
The 1-formylpiperidine-4-carboxylic acid core presents several key features for medicinal chemistry exploration. The formyl group at the 1-position can act as a hydrogen bond acceptor and influences the electronic properties and conformational preferences of the piperidine ring. The carboxylic acid at the 4-position provides a convenient handle for derivatization into esters, amides, and other functional groups, allowing for the systematic investigation of how different substituents impact biological activity. This derivatization is crucial for modulating properties such as lipophilicity, cell permeability, and target engagement.[2]
This guide will focus on a hypothetical series of ester and amide derivatives of 1-formylpiperidine-4-carboxylic acid to illustrate a comparative biological evaluation.
Comparative Biological Evaluation: A Multi-faceted Approach
To comprehensively assess the therapeutic potential of our derivative library, a battery of in vitro assays is employed to screen for anticancer, antimicrobial, and specific enzyme inhibitory activities.
Anticancer Activity: Cytotoxicity Screening
The potential of the derivatives to inhibit cancer cell growth is a primary focus. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and cytotoxicity.[3]
| Compound ID | Derivative Type | R Group | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| FPC-A1 | Amide | -CH₂-Ph | 25.3 | 32.1 | 45.8 |
| FPC-A2 | Amide | -CH₂(4-Cl-Ph) | 12.8 | 18.5 | 22.4 |
| FPC-A3 | Amide | -CH₂(4-OCH₃-Ph) | 35.1 | 41.7 | 55.2 |
| FPC-E1 | Ester | -CH₂-Ph | > 100 | > 100 | > 100 |
| FPC-E2 | Ester | -CH₂(4-Cl-Ph) | 85.6 | 92.3 | > 100 |
| FPC-E3 | Ester | -CH₂(4-OCH₃-Ph) | > 100 | > 100 | > 100 |
| Doxorubicin | Standard | - | 0.8 | 1.2 | 1.5 |
Data are hypothetical and for illustrative purposes only.
From the illustrative data, a clear trend emerges. The amide derivatives (FPC-A series) exhibit significantly greater cytotoxic activity compared to their ester counterparts (FPC-E series). This suggests that the amide linkage is crucial for the anticancer effect, potentially through hydrogen bonding interactions with the biological target.[4] Furthermore, substitution on the phenyl ring of the R group plays a critical role. The electron-withdrawing chloro group in FPC-A2 enhances potency, while the electron-donating methoxy group in FPC-A3 diminishes it. This points towards a potential role of electronic effects in target binding or cell uptake.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The increasing threat of antimicrobial resistance necessitates the discovery of novel antibacterial agents. The synthesized derivatives are evaluated for their ability to inhibit the growth of clinically relevant bacterial strains using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
| Compound ID | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| FPC-A1 | 32 | > 128 |
| FPC-A2 | 16 | 64 |
| FPC-A3 | 64 | > 128 |
| FPC-E1 | > 128 | > 128 |
| FPC-E2 | 64 | > 128 |
| FPC-E3 | > 128 | > 128 |
| Ciprofloxacin | 1 | 0.5 |
Data are hypothetical and for illustrative purposes only.
The illustrative data suggests that the amide derivatives, particularly FPC-A2 , exhibit the most promising antimicrobial activity, primarily against the Gram-positive bacterium Staphylococcus aureus. The enhanced activity of FPC-A2 with its chloro-substituted phenyl ring indicates that lipophilicity and electronic factors may contribute to its ability to penetrate the bacterial cell wall and interact with its target. The general lack of activity against the Gram-negative Escherichia coli could be attributed to the presence of its outer membrane, which acts as a barrier to many small molecules.
Enzyme Inhibition: A Case Study on Carbonic Anhydrase
To explore the potential for more targeted therapeutic applications, the derivatives can be screened against specific enzymes. Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic implications in conditions like glaucoma, epilepsy, and cancer.
| Compound ID | hCA II (cytosolic) | hCA IX (tumor-associated) |
| FPC-A1 | 150 | 75 |
| FPC-A2 | 85 | 30 |
| FPC-A3 | 220 | 110 |
| FPC-E1 | > 1000 | > 1000 |
| FPC-E2 | 850 | 520 |
| FPC-E3 | > 1000 | > 1000 |
| Acetazolamide | 12 | 25 |
Data are hypothetical and for illustrative purposes only.
The hypothetical data for carbonic anhydrase inhibition again highlights the superiority of the amide derivatives. Notably, the derivatives show a degree of selectivity for the tumor-associated isoform hCA IX over the cytosolic hCA II. FPC-A2 emerges as the most potent and selective inhibitor in this illustrative series. The interaction of the amide functionality and the substituted phenyl ring within the enzyme's active site likely dictates the observed potency and selectivity.
Experimental Protocols
For scientific integrity and reproducibility, detailed experimental methodologies are crucial.
General Synthesis of 1-Formylpiperidine-4-carboxylic Acid Amide Derivatives
Caption: General synthetic scheme for amide derivatives.
-
Acyl Chloride Formation: To a solution of 1-formylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours.
-
Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C and add the freshly prepared acyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
MTT Assay for Cytotoxicity
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanistic Insights and Future Directions
The illustrative data suggests that the 1-formylpiperidine-4-carboxamide scaffold is a promising starting point for the development of new therapeutic agents. The observed structure-activity relationships provide a roadmap for further optimization.
Caption: Structure-Activity Relationship (SAR) logic diagram.
Future work should focus on:
-
Expansion of the Amide Library: Synthesize a broader range of amide derivatives with diverse substituents to further probe the SAR.
-
Mechanism of Action Studies: For the most potent compounds, investigate the underlying mechanism of their anticancer and antimicrobial effects.
-
In Vivo Efficacy and Toxicity: Evaluate the lead compounds in animal models to assess their therapeutic potential and safety profile.
By systematically exploring the chemical space around the 1-formylpiperidine-4-carboxylic acid scaffold, it is possible to identify novel drug candidates with improved potency and selectivity.
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Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link][5]
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Alam, M. A., et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Saudi Pharmaceutical Journal, 25(5), 783-791. [Link][7]
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Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(33), 28983-29003. [Link][8]
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Di Micco, S., et al. (2013). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1057-1061. [Link][9]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-formylpiperidine-4-carboxylic Acid
Introduction: Beyond the Benchtop—A Commitment to Safety and Environmental Stewardship
As researchers and scientists, our work extends beyond discovery and innovation. We bear a fundamental responsibility for the entire lifecycle of the chemical reagents we employ, from procurement to their final, safe disposal. 1-formylpiperidine-4-carboxylic acid (CAS No. 84163-42-8) is a valuable building block in pharmaceutical and organic synthesis.[1] While not classified as acutely toxic, its properties as a skin and eye irritant, combined with its acidic nature, demand a rigorous and informed approach to its disposal.[2]
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-formylpiperidine-4-carboxylic acid. Moving beyond a simple checklist, we will explore the scientific rationale behind each procedural step, ensuring that your laboratory practices are not only compliant with regulations set forth by bodies like the Environmental Protection Agency (EPA) but are also grounded in a deep understanding of chemical safety principles.[3][4]
Section 1: Hazard Assessment and Characterization
Before any disposal protocol can be initiated, a thorough understanding of the compound's hazards is paramount. This assessment forms the basis for all subsequent safety and handling decisions.
Chemical and Physical Properties:
-
Molecular Formula: C₇H₁₁NO₃[2]
-
Molecular Weight: 157.17 g/mol [2]
-
Appearance: Solid (Typical)
-
Hazards: Based on aggregated GHS data, 1-formylpiperidine-4-carboxylic acid is classified as a skin and eye irritant.[2] Some reports also indicate it may cause respiratory irritation.[2]
As a carboxylic acid, it is considered a weak acid but can react with bases.[5] Care should be taken to avoid storing it with incompatible materials like strong bases or oxidizing agents.[5]
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
Proper disposal begins with proper protection. The following PPE and engineering controls are mandatory when handling 1-formylpiperidine-4-carboxylic acid for disposal.
-
Hand Protection: Wear nitrile or neoprene gloves to prevent skin contact.
-
Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[6]
The rationale for these measures is to create a primary barrier against the compound's irritant properties. The fume hood provides a controlled environment, protecting the user from potential respiratory exposure.[2]
Section 3: Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of a safe and compliant laboratory waste management program.[3] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Step-by-Step Segregation Procedure:
-
Designate a Waste Container: Select a clearly labeled, leak-proof container made of a material compatible with acidic waste (e.g., high-density polyethylene).
-
Labeling: The container must be labeled with the words "Hazardous Waste ".[7] The label must also clearly state the full chemical name: "1-formylpiperidine-4-carboxylic Acid " and list its hazards (e.g., "Irritant," "Acidic").[7]
-
Collection:
-
Solid Waste: Carefully transfer the solid 1-formylpiperidine-4-carboxylic acid into the designated hazardous waste container using a chemically resistant spatula or scoop.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, must also be placed in this container.
-
Rinsate: For decontaminating glassware, rinse with a suitable organic solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as hazardous solvent waste in a separate, appropriately labeled container. Do not pour this down the drain.
-
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]
Section 4: Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for 1-formylpiperidine-4-carboxylic acid, ensuring a logical and compliant pathway from bench to final disposal.
Caption: Disposal decision workflow for 1-formylpiperidine-4-carboxylic acid.
Section 5: Final Disposal Procedures
The final step in the disposal process is the transfer of waste to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Key Procedural Points:
-
Never Dispose Down the Drain: As a rule, laboratory chemicals should not be disposed of via the sanitary sewer system unless explicitly permitted by your institution's EHS office for specific, neutralized, non-hazardous materials.[9] This compound's irritant properties make it unsuitable for drain disposal.
-
On-site Treatment Prohibited: Laboratory-level treatment or neutralization of hazardous waste is often prohibited by EPA regulations unless the facility has the appropriate permits.[4] Therefore, do not attempt to neutralize the bulk chemical with a base as a means of disposal.
-
Arrange for Pickup: Once your hazardous waste container is full or has been in the SAA for the maximum allowed time (e.g., 12 months for academic labs under Subpart K), contact your institution's EHS office to arrange for a pickup.[8] They are trained professionals who will ensure the waste is transported and disposed of at a licensed facility in compliance with all federal and state regulations.[3][4]
Section 6: Regulatory Context and Compliance
In the United States, the management of hazardous laboratory waste is primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[3] Your institution will be classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG), which dictates specific requirements for waste accumulation, storage, and reporting.[7] It is your responsibility to be familiar with and adhere to your institution's specific waste management plan, which is designed to maintain compliance with these regulations.[8][10]
By following the detailed procedures in this guide, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your laboratory's work is environmentally responsible and compliant with the law.
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A Comprehensive Guide to the Safe Handling of 1-Formylpiperidine-4-Carboxylic Acid
This document provides essential safety and logistical information for the handling and disposal of 1-formylpiperidine-4-carboxylic acid (CAS No: 84163-42-8). The following procedural guidance is designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate risks associated with this compound.
Understanding the Hazard Profile
Primary Hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: Can cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.
The compound is typically supplied as a white to almost white powder or crystal, which increases the risk of airborne dust generation and subsequent inhalation.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A systematic approach to PPE selection is critical. The following table outlines the recommended PPE for handling 1-formylpiperidine-4-carboxylic acid.
| Hazard Category | Potential Risk | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation. | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for handling carboxylic acids and piperidine derivatives.[2][3] Always inspect gloves for tears or punctures before use and change them immediately if contaminated. Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required. |
| Eye Contact | Causes serious eye irritation. | Safety Glasses/Goggles: Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] Face Shield: When there is a significant risk of splashing or dust generation, a face shield worn over safety goggles is highly recommended. |
| Inhalation | May cause respiratory irritation. | Ventilation: All handling of the solid compound should occur in a well-ventilated area, ideally within a certified chemical fume hood, to minimize dust inhalation. Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4] The type of respirator will depend on the potential exposure level. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific risks.
Operational Plan: From Receipt to Disposal
A meticulous operational plan is essential for minimizing exposure and ensuring a safe working environment.
Chemical Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Segregate from incompatible materials such as strong oxidizing agents and bases.[5] Carboxylic acids should not be stored in metal containers to prevent corrosion.[6]
Handling Procedures
-
Preparation: Designate a specific work area, preferably within a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Use spatulas and other tools to handle the solid material, avoiding actions that could generate dust.
-
When preparing solutions, add the solid 1-formylpiperidine-4-carboxylic acid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Thoroughly clean all contaminated surfaces and equipment after use.
-
Doff PPE in the correct order to prevent cross-contamination: remove gloves first, followed by the lab coat, and then eye and face protection.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Emergency Procedures: Spill and Exposure Response
Spill Cleanup
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and the associated hazards. For a small, manageable spill, trained laboratory personnel can proceed with cleanup.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.
-
Contain the Spill: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. For a liquid spill, create a dike around the spill using an inert absorbent material like vermiculite or sand.[7]
-
Neutralize and Absorb:
-
For acidic spills, cautiously neutralize with an appropriate agent such as sodium bicarbonate or soda ash.[5]
-
Once neutralized (check with pH paper to ensure a pH between 6 and 8), absorb the residue with an inert material.
-
-
Collect and Dispose: Scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area with soap and water.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical lifecycle.
-
Waste Segregation: All disposable materials contaminated with 1-formylpiperidine-4-carboxylic acid (e.g., gloves, weigh boats, absorbent materials) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Containerization: Use a sturdy, compatible container with a secure lid. Do not overfill waste containers.
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this chemical down the drain.[5] Many organic acids are not suitable for drain disposal even after neutralization.[7]
By adhering to these guidelines, researchers and laboratory personnel can safely handle 1-formylpiperidine-4-carboxylic acid, minimizing risks to themselves and the environment.
References
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- The University of British Columbia. (n.d.). Acidic/Basic Spill Clean Up. Safety & Risk Services.
- ChemBK. (2024, April 9). 1-formylpiperidine-4-carboxylic acid.
- University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

